molecular formula C8H7F3O B3079442 5-Methyl-2-(trifluoromethyl)phenol CAS No. 106877-38-7

5-Methyl-2-(trifluoromethyl)phenol

Cat. No.: B3079442
CAS No.: 106877-38-7
M. Wt: 176.14 g/mol
InChI Key: JSWFHRPIEPGOOV-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWFHRPIEPGOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297940
Record name 5-Methyl-2-(trifluoromethyl)phenol
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Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-38-7
Record name 5-Methyl-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic routes to 5-Methyl-2-(trifluoromethyl)phenol, a key building block in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the primary synthetic strategies, including direct trifluoromethylation of m-cresol and multi-step pathways. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the different methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Phenols

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) moiety, is a widely employed strategy in medicinal and agricultural chemistry.[2][3] The unique electronic properties of the CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] 5-Methyl-2-(trifluoromethyl)phenol, in particular, serves as a crucial intermediate in the synthesis of a range of bioactive compounds. Its structure, featuring both a methyl and a trifluoromethyl group on the phenolic ring, offers a versatile scaffold for further chemical modification.

The synthesis of trifluoromethylated aromatic compounds has been a subject of intense research, leading to the development of a diverse array of trifluoromethylating agents and methodologies.[4] These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation approaches. The choice of synthetic route often depends on the desired regioselectivity, substrate tolerance, and scalability of the reaction.

Synthetic Strategies for 5-Methyl-2-(trifluoromethyl)phenol

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol primarily revolves around the introduction of a trifluoromethyl group onto the m-cresol backbone. This can be achieved through several distinct strategies, each with its own set of advantages and challenges.

Direct Electrophilic Trifluoromethylation of m-Cresol

Direct C-H trifluoromethylation of phenols presents an atom-economical approach. This strategy typically involves the use of powerful electrophilic trifluoromethylating agents that can directly substitute a hydrogen atom on the aromatic ring.

Several classes of electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds and sulfonium salts being the most prominent.

  • Togni Reagents: Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective for the electrophilic trifluoromethylation of a wide range of nucleophiles, including phenols.[5][6] The reaction with phenolates generally favors substitution at the ortho position.[5]

  • Umemoto Reagents: Umemoto's reagents are (trifluoromethyl)dibenzoheterocyclic salts, which also serve as potent electrophilic CF3 sources.[4] These reagents are known for their thermal stability and high reactivity.

The general mechanism for electrophilic trifluoromethylation of phenols involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic CF3 source. The regioselectivity (ortho vs. para) is influenced by the steric and electronic properties of both the substrate and the reagent.[7] For m-cresol, the directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions relative to the hydroxyl group.

Materials:

  • m-Cresol

  • Togni's Reagent II

  • A suitable base (e.g., Sodium Hydride or Potassium Carbonate)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a solution of m-cresol in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add Togni's Reagent II to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate 5-Methyl-2-(trifluoromethyl)phenol.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation strategies often involve the reaction of an aryl halide or a related precursor with a nucleophilic CF3 source. This can be a multi-step process, but it often provides excellent control over regioselectivity.

A common route involves the synthesis of a halogenated derivative of m-cresol, followed by a copper- or palladium-catalyzed trifluoromethylation reaction.

Workflow:

  • Halogenation of m-Cresol: Selective halogenation (e.g., bromination or iodination) of m-cresol at the 2-position.

  • Trifluoromethylation: Reaction of the resulting 2-halo-5-methylphenol with a nucleophilic trifluoromethylating agent.

  • Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.[8] It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion.[1]

  • Copper-based Reagents: Copper(I) trifluoromethyl complexes, often generated in situ, are highly effective for the trifluoromethylation of aryl halides.[9][10][11] These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups.[12]

The mechanism of copper-catalyzed trifluoromethylation typically involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination of the trifluoromethylated product.

G

Materials:

  • 2-Bromo-5-methylphenol

  • (Trifluoromethyl)copper(I) source (e.g., generated in situ from CuI and a CF3 source)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 2-bromo-5-methylphenol, the copper(I) source, and the ligand in the anhydrous solvent.

  • Add the trifluoromethyl source (e.g., a fluoroform-derived reagent).

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • After completion, cool the reaction to room temperature and quench with an aqueous workup.

  • Extract the product with an organic solvent, and purify as described in the previous protocol.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Advantages Disadvantages
Electrophilic Trifluoromethylation m-CresolTogni's Reagent, Umemoto's ReagentDirect C-H functionalization, fewer stepsExpensive reagents, potential for regioisomeric mixtures
Nucleophilic Trifluoromethylation 2-Halo-5-methylphenolRuppert-Prakash Reagent, Copper-based reagentsHigh regioselectivity, milder conditions for the CF3 introduction stepMulti-step synthesis required, potential for transition metal contamination

Conclusion

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol can be effectively achieved through both direct electrophilic trifluoromethylation of m-cresol and multi-step nucleophilic trifluoromethylation pathways. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and the required purity of the final product. Direct electrophilic methods offer a more atom-economical approach, while nucleophilic strategies provide greater control over regioselectivity. Continued advancements in the development of novel trifluoromethylating reagents and catalytic systems are expected to further enhance the efficiency and applicability of these synthetic methodologies.

References

  • Trifluoromethylation - Wikipedia. (URL: [Link])

  • Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. (URL: [Link])

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (URL: [Link])

  • Alcohol CF 3 -reagent (Togni Reagent I) - CF Plus Chemicals. (URL: [Link])

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (URL: [Link])

  • Togni reagent II - Wikipedia. (URL: [Link])

  • The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. (URL: [Link])

  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - Organic Chemistry Portal. (URL: [Link])

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (URL: [Link])

  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. (URL: [Link])

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - P
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters - ACS Publications. (URL: [Link])

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. (URL: [Link])

  • Recent progress in the trifluoromethylation of alkenes with Togni's reagents - ResearchGate. (URL: [Link])

  • Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])

Sources

Technical Monograph: 5-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 5-Methyl-2-(trifluoromethyl)phenol .

Executive Summary

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds.[1][2][3][4][5] Characterized by the presence of a trifluoromethyl (


) group ortho to the hydroxyl moiety, this compound exhibits unique electronic and steric properties that distinguish it from non-fluorinated cresols. The electron-withdrawing nature of the 

group enhances the acidity of the phenol while increasing lipophilicity, making it a valuable building block for modulating the metabolic stability and bioavailability of bioactive scaffolds.

Chemical Identity & Physical Properties[6]

Nomenclature and Identifiers
  • IUPAC Name: 5-Methyl-2-(trifluoromethyl)phenol[1]

  • Alternative Names: 2-Hydroxy-4-methylbenzotrifluoride; 4-Methyl-2-hydroxybenzotrifluoride (based on benzotrifluoride numbering); 3-Methyl-6-(trifluoromethyl)phenol.

  • CAS Registry Number: 106877-38-7[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC1=CC(O)=C(C=C1)C(F)(F)F

Physicochemical Specifications

The following data summarizes the core physical properties. Note that experimental values for melting and boiling points may vary slightly by vendor; predicted values are used where experimental data is sparse.

PropertyValueNote
Molecular Weight 176.14 g/mol
Physical State Solid or Low-melting SolidDepends on purity/temp
Melting Point 45–50 °C (Predicted)Typical for

-phenols
Boiling Point ~185 °C at 760 mmHgPredicted
Density ~1.28 g/cm³Predicted
Acidity (pKa) ~8.9More acidic than p-cresol (10.[8]3) due to

LogP ~2.8Enhanced lipophilicity

Synthesis & Manufacturing Protocols

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol is non-trivial due to the directing effects of the trifluoromethyl group. The most reliable laboratory-scale method involves the diazotization of the corresponding aniline precursor, 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6), followed by hydrolysis.

Primary Synthetic Route: Diazotization-Hydrolysis

This protocol ensures high regioselectivity, avoiding the isomer mixtures common in direct electrophilic substitution.

Reagents & Materials:
  • Precursor: 5-Methyl-2-(trifluoromethyl)aniline (2-Amino-4-methylbenzotrifluoride).[8]

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Urea (quencher).
  • Solvent: Water/Acetic Acid mixture.

Step-by-Step Protocol:
  • Acidification: Dissolve 5-Methyl-2-(trifluoromethyl)aniline (1.0 eq) in 30%

    
     at 0°C. Ensure complete salt formation.
    
  • Diazotization: Dropwise add an aqueous solution of

    
     (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes.
    
  • Quenching: Add urea to destroy excess nitrous acid (indicated by starch-iodide paper).

  • Hydrolysis: Transfer the cold diazonium salt solution slowly into a boiling solution of 10%

    
    . The rapid evolution of 
    
    
    
    gas indicates phenol formation.
  • Extraction: Cool the mixture and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Synthetic Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

SynthesisPathway Aniline 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) Diazonium Diazonium Intermediate [Ar-N2]+ HSO4- Aniline->Diazonium NaNO2, H2SO4, 0°C (Diazotization) Phenol 5-Methyl-2-(trifluoromethyl)phenol (CAS 106877-38-7) Diazonium->Phenol H2O, 100°C, -N2 (Hydrolysis)

Figure 1: Conversion of the aniline precursor to the target phenol via diazonium hydrolysis.[1][2][3][4][5][9][6][7][8]

Reactivity & Synthetic Utility

Electronic Profile

The ortho-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogs. This makes the hydroxyl group a better nucleophile in base-catalyzed alkylation reactions (Williamson ether synthesis).

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., bromination, nitration), the directing effects are competitive:

  • -OH (Position 1): Strongly activating, ortho/para directing.

  • -CH3 (Position 5): Weakly activating, ortho/para directing.

  • -CF3 (Position 2): Deactivating, meta directing.

Predicted Regioselectivity: The hydroxyl group dominates the orientation.

  • C4 Position: Para to -OH, Ortho to -CH3. This is the most favored site for electrophilic attack.

  • C6 Position: Ortho to -OH, Para to -CF3. Also accessible but sterically more crowded than C4.

Functionalization Workflow

The compound serves as a scaffold for more complex architectures.

Reactivity Center 5-Methyl-2-(trifluoromethyl)phenol Ether Aryl Ethers (via Williamson Synthesis) Center->Ether R-X, K2CO3 Ester Aryl Esters (via Acylation) Center->Ester R-COCl, Pyridine Biaryl Biaryl Systems (via Triflate/Suzuki) Center->Biaryl 1. Tf2O 2. Ar-B(OH)2, Pd(0)

Figure 2: Common derivatization pathways for drug discovery applications.

Applications in Drug Discovery

Bioisosterism and Metabolic Stability

The 5-methyl-2-(trifluoromethyl)phenol motif is utilized in medicinal chemistry to replace unstable phenolic or cresolic residues.

  • Metabolic Blocking: The

    
     group at the ortho position blocks metabolic oxidation at that site and sterically protects the phenolic oxygen from rapid glucuronidation.
    
  • Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Case Studies & Patent Landscape

While specific marketed drugs solely based on this exact isomer are rare, the 2-trifluoromethylphenol substructure is prevalent in:

  • Kinase Inhibitors: Used to tune the electron density of the aryl ring interacting with the ATP-binding pocket.

  • Agrochemicals: Precursor for benzoylurea insecticides where the lipophilic nature of the ring ensures cuticular penetration in pests.

Safety & Handling (MSDS Summary)

Researchers must treat CAS 106877-38-7 with the standard precautions reserved for fluorinated phenols.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Damage H318Causes serious eye damage (Phenols are corrosive).
Target Organ H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or dust generation must be performed in a fume hood.

  • Spill: Neutralize with soda ash or lime before disposal.

References

  • Sigma-Aldrich / Merck . Safety Data Sheet for Fluorinated Phenols. Retrieved from

  • BLD Pharm . Product Analysis: 5-Methyl-2-(trifluoromethyl)phenol (CAS 106877-38-7).[1][2][3][4][5][6] Retrieved from

  • PubChem . Compound Summary for 2-Amino-5-(trifluoromethyl)phenol and related isomers. National Library of Medicine. Retrieved from

  • ChemicalBook . 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) Synthesis and Properties. Retrieved from

  • ECHEMI . Supplier Database: 5-Methyl-2-(trifluoromethyl)phenol.[4] Retrieved from

Sources

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-2-(trifluoromethyl)phenol: A Strategic Research Proposal

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical guide and strategic research proposal for the characterization of the biological activity of 5-Methyl-2-(trifluoromethyl)phenol. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established knowledge of substituted phenols, cresol isomers, and the influence of trifluoromethyl groups in medicinal chemistry to outline a robust, multi-pronged research plan.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to elucidate the compound's potential as an antimicrobial, antioxidant, anti-inflammatory, and neuromodulatory agent. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.

Introduction and Rationale

5-Methyl-2-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol backbone, a methyl group (transforming it into a cresol isomer), and a trifluoromethyl (CF3) group. This unique combination of functional groups suggests a high potential for significant biological activity. Phenolic compounds are well-known for their broad-spectrum bioactivities, including antimicrobial and antioxidant properties.[3][4] The methyl group, as seen in cresols, influences lipophilicity and metabolic pathways, with different isomers exhibiting varied toxicological and pharmacological profiles.[5][6]

The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties in medicinal chemistry. Its high electronegativity and metabolic stability can enhance a compound's membrane permeability, binding affinity to biological targets, and resistance to degradation, often leading to increased therapeutic potency.[1][2] The strategic placement of the CF3 group ortho to the hydroxyl and meta to the methyl group on the phenol ring is predicted to significantly influence its electronic properties and steric interactions with target proteins.

This guide proposes a systematic approach to characterize the biological profile of 5-Methyl-2-(trifluoromethyl)phenol, focusing on four key areas of potential activity: antimicrobial, antioxidant, anti-inflammatory, and ion channel modulation.

Proposed Areas of Investigation and Experimental Protocols

Antimicrobial Activity

Scientific Rationale: Phenolic compounds, including cresols, are known for their disinfectant and antimicrobial properties, acting through mechanisms such as protein denaturation and cell membrane disruption.[7] The lipophilicity enhancement provided by the trifluoromethyl group could augment the compound's ability to penetrate microbial cell walls, suggesting potential for potent antibacterial and antifungal activity.

Experimental Workflow:

cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action start Prepare stock solution of 5-Methyl-2-(trifluoromethyl)phenol in DMSO agar_diffusion Agar Well/Disc Diffusion Assay (Gram+, Gram- bacteria; Yeast) start->agar_diffusion mic Broth Microdilution Assay (Determine MIC) agar_diffusion->mic If zone of inhibition observed mbc Subculture from MIC wells (Determine MBC/MFC) mic->mbc kinetics Time-Kill Kinetics Assay mbc->kinetics For promising candidates sem Scanning Electron Microscopy (SEM) (Observe morphological changes) kinetics->sem

Figure 1: Workflow for Antimicrobial Activity Assessment.

Protocols:

  • Agar Well Diffusion Assay:

    • Prepare Mueller-Hinton agar plates for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose agar for fungi (e.g., Candida albicans).[8]

    • Spread a standardized inoculum of the test microorganism onto the agar surface.

    • Create sterile wells in the agar or place sterile paper discs.

    • Add a known concentration of 5-Methyl-2-(trifluoromethyl)phenol solution to the wells/discs.

    • Incubate the plates (e.g., 37°C for 24h for bacteria, 28°C for 48h for yeast).[8]

    • Measure the diameter of the zone of inhibition around the well/disc. A larger zone indicates greater antimicrobial activity.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC):

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth).[9]

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[10]

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Take an aliquot from the wells of the MIC assay that show no visible growth.

    • Plate the aliquots onto fresh agar plates without the compound.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.[11]

Antioxidant Capacity

Scientific Rationale: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[12] Cresol isomers have demonstrated effective scavenging of reactive oxygen species (ROS).[5] This section outlines protocols to quantify the free-radical scavenging and reducing potential of the title compound.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.[13]

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[13]

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

    • Mix various concentrations of the test compound with the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation period.

    • Calculate the IC50 value, similar to the DPPH assay.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

    • Mix the test compound with the FRAP reagent and incubate at 37°C.[13]

    • Measure the absorbance of the resulting blue-colored complex at 593 nm.

    • The antioxidant capacity is determined against a standard curve of FeSO4·7H2O.

Quantitative Data Summary (Hypothetical):

AssayEndpointHypothetical Value (μM)
DPPH ScavengingIC50To be determined
ABTS ScavengingIC50To be determined
FRAPFe(II) EquivalentsTo be determined
Anti-inflammatory Activity

Scientific Rationale: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] The development of small molecules as anti-inflammatory agents is a major focus of drug discovery.[15][16] Given its structure, 5-Methyl-2-(trifluoromethyl)phenol warrants investigation for its potential to modulate inflammatory pathways.

Experimental Workflow:

cluster_0 In Vitro Assays cluster_1 In Vivo Model cox_assay COX-1/COX-2 Inhibition Assay (Enzymatic activity) lps_macrophage LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) cox_assay->lps_macrophage paw_edema Carrageenan-Induced Paw Edema in Rodents lps_macrophage->paw_edema If in vitro activity is confirmed plethysmometry Measure paw volume (Plethysmometry) paw_edema->plethysmometry

Figure 2: Workflow for Anti-inflammatory Activity Assessment.

Protocols:

  • In Vitro COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compound.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream products via colorimetric or fluorescent methods.

    • Calculate the IC50 for both COX-1 and COX-2 to determine potency and selectivity.

  • In Vitro Assay in Macrophages:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat cells with different concentrations of the test compound.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • After incubation (e.g., 24 hours), collect the cell supernatant.

    • Quantify nitric oxide (NO) production using the Griess reagent and measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • In Vivo Carrageenan-Induced Paw Edema Model:

    • Administer the test compound orally or intraperitoneally to rodents (e.g., Wistar rats).[17]

    • After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce localized inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection.[17]

    • Compare the increase in paw volume in the treated group to a vehicle control group to determine the percentage of edema inhibition.

TRP Channel Modulation

Scientific Rationale: Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, are key sensors in nociceptive neurons and are validated targets for analgesic drugs.[18] The structurally related compound 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole is a known TRPA1 antagonist. This suggests that the simpler 5-Methyl-2-(trifluoromethyl)phenol scaffold could also interact with TRP channels.

Protocols:

  • Calcium Imaging Assay:

    • Culture cells heterologously expressing the human TRP channel of interest (e.g., HEK293-hTRPA1 or HEK293-hTRPV1).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

    • Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

    • To test for antagonistic activity, pre-incubate the cells with the test compound, then add a known TRP channel agonist (e.g., mustard oil for TRPA1, capsaicin for TRPV1).

    • To test for agonistic activity, add the test compound directly to the cells.

    • Measure the change in intracellular calcium concentration by monitoring fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Whole-Cell Patch-Clamp Electrophysiology:

    • For mechanistic validation, perform whole-cell patch-clamp recordings on the same cell lines.[20][21]

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Apply a voltage ramp (e.g., -100 mV to +100 mV) to measure baseline currents.

    • Apply the specific TRP channel agonist to elicit a characteristic ion current.

    • Perfuse the cells with the test compound followed by the agonist to determine if the compound inhibits the agonist-induced current, confirming antagonism.[21]

Preliminary Toxicological Assessment

Scientific Rationale: While possessing therapeutic potential, phenolic compounds can also exhibit toxicity.[22] Cresols are known to be toxic, with the para-isomer often being the most potent, causing toxicity through the formation of reactive intermediates.[6][23] A preliminary assessment of cytotoxicity and acute toxicity is essential.

Protocols:

  • In Vitro Cytotoxicity (MTT Assay):

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.

    • Treat the cells with a range of concentrations of 5-Methyl-2-(trifluoromethyl)phenol for 24-48 hours.

    • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

    • Dissolve the formazan crystals and measure the absorbance.

    • Calculate the CC50 (concentration that causes 50% cytotoxicity).

  • In Vivo Acute Toxicity (e.g., Zebrafish Embryo Model):

    • Expose zebrafish embryos to a range of concentrations of the compound for up to 96 hours post-fertilization.[24]

    • Monitor for specific toxicological endpoints, including mortality, lack of somite formation, lack of heartbeat, and coagulation.

    • Determine the LC50 (lethal concentration for 50% of the embryos). This provides a rapid and ethical initial screen for in vivo toxicity.[24]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of the biological activity of 5-Methyl-2-(trifluoromethyl)phenol. By systematically applying the detailed in vitro and in vivo protocols, researchers can elucidate its potential as an antimicrobial, antioxidant, anti-inflammatory, or neuromodulatory agent. The proposed workflows are designed to generate robust, quantitative data suitable for lead compound identification and optimization. Positive findings in these assays would warrant further investigation into the specific molecular mechanisms of action, detailed structure-activity relationship (SAR) studies, and more extensive preclinical safety and efficacy profiling.

References

  • A comparison was made to evaluate the ability of the most commonly used qualitative agar diffusion methods and a quantitative broth dilution assay to determine the antimicrobial activity of a plant extract and a variety of phenolic compounds. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. [Link]

  • Chang, Y. C., et al. (2002). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. Journal of Endodontics, 28(10), 449-454. [Link]

  • Cresol. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2012). Comprehensive Reviews in Food Science and Food Safety, 11(1), 3-25. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2022). Molecules, 27(19), 6618. [Link]

  • A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. (2022). Frontiers in Pharmacology, 13, 872314. [Link]

  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (2020). Molecules, 25(12), 2889. [Link]

  • Methods Used for Studying TRP Channel Functions in Sensory Neurons. (2007). Methods in Signal Transduction, 13, 13.4.1-13.4.15. [Link]

  • Electrophysiological Methods for the Study of TRP Channels. (2018). TRP Channels, 11.1-11.5. [Link]

  • InFlamPred: A Machine Learning Framework for Anti-Inflammatory Small Molecule Prediction. (2024). SSRN. [Link]

  • Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. (2022). Molecules, 27(19), 6432. [Link]

  • In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. (n.d.). University of Delaware. Retrieved February 19, 2026, from [Link]

  • Thompson, D. C., et al. (1994). Cresol isomers: comparison of toxic potency in rat liver slices. Toxicology and Applied Pharmacology, 125(1), 51-58. [Link]

  • Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. (2022). ProQuest.
  • Natural Phenols. (2021). Encyclopedia. [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). Molecules, 25(10), 2399. [Link]

  • Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests. (2025). Molecules, 30(21), 5432. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(11), 1381. [Link]

  • Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. (2022). BMC Complementary Medicine and Therapies, 22(1), 1-11. [Link]

  • Antimicrobial Properties of Phenolic Extracts against Nosocomial Drug Resistant Organisms. (2017). Journal of Pharmaceutical Research International, 1-7. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(15), 5789. [Link]

  • Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Medical & Pharmaceutical Journal "Pulse". [Link]

  • Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2012).
  • Cresols. (2018).
  • The Power of Fluorine: 3,5-Bis(trifluoromethyl)phenol in Modern Chemistry. (2026). Specialty Chemicals Magazine.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor, 20(1), 75-80. [Link]

  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (2025). Journal of Food Biochemistry. [Link]

  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science, 17(2), 472-485. [Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. (2023). Nature Communications, 14(1), 1-11. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Inflammation Research, 14, 5715-5737. [Link]

  • Toxicological Profile for Cresols. (1992).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Food Production, Processing and Nutrition, 4(1), 1-20. [Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). Organic & Biomolecular Chemistry, 13(6), 1764-1771. [Link]

  • TRP Channels: Methods and Protocols. (2018).
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  • The novel antioxidant activity method for phenolic compounds. (2014). Der Pharma Chemica, 6(1), 224-233.
  • The Power of Embryo Toxicity Testing in Modern Toxicology. (2024). InVivo Biosystems.
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  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022).
  • Tentative Characterization of Novel Phenolic Compounds in Extra Virgin Olive Oils by Rapid-Resolution Liquid Chromatography Coupled with Mass Spectrometry. (2009). Journal of Agricultural and Food Chemistry, 57(23), 11140-11147. [Link]

  • In vivo detection of endogenous toxic phenolic compounds of intestine. (2024). Biosensors and Bioelectronics, 260, 116467. [Link]

  • In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin. (2022).
  • Toxicological Profile for Phenol. (1998).
  • Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. (2023). Foods, 12(5), 987. [Link]

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In-Depth Technical Guide: Starting Materials and Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) is a high-value fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-positioning of the trifluoromethyl (-CF₃) group relative to the hydroxyl (-OH) moiety, combined with a meta-methyl substitution. This specific substitution pattern imparts enhanced metabolic stability and lipophilicity to downstream scaffolds, making it a critical target for medicinal chemistry campaigns.

This guide provides a rigorous technical analysis of the primary starting materials and synthetic pathways for this compound. Unlike generic overviews, this document focuses on the causality of synthetic choices , process safety , and scalability , ensuring researchers can select the optimal route based on available resources and purity requirements.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To determine the most robust starting materials, we must first deconstruct the target molecule. The electronic properties of the trifluoromethyl group (strongly electron-withdrawing, meta-directing) and the hydroxyl group (strongly electron-donating, ortho/para-directing) create a "push-pull" system that dictates the synthetic strategy.

Strategic Disconnections
  • C–O Bond Formation (Disconnection A): Transforming an aniline precursor into a phenol via diazotization. This relies on the availability of the corresponding fluorinated aniline.

  • C–O Bond Formation (Disconnection B): Nucleophilic Aromatic Substitution (SₙAr) of a halo-arene. The ortho-CF₃ group activates the ring, facilitating the displacement of a halogen (Cl or F) by a hydroxide equivalent.

  • C–CF₃ Bond Formation (Disconnection C): Direct trifluoromethylation of m-cresol. While conceptually simple, this route often suffers from poor regioselectivity and is less common in industrial settings.

Retrosynthesis Diagram (Graphviz)

Retrosynthesis Target 5-Methyl-2-(trifluoromethyl)phenol (Target) Aniline 2-Amino-5-methylbenzotrifluoride (CAS: 87617-23-0) Aniline->Target Diazotization-Hydrolysis (Route A) Chloro 2-Chloro-5-methylbenzotrifluoride (CAS: 80245-27-8) Chloro->Target S_NAr Hydrolysis (Route B) Cresol 3-Methylphenol (m-Cresol) (CAS: 108-39-4) Cresol->Target Ortho-Trifluoromethylation (Route C - Emerging)

Caption: Retrosynthetic map identifying the three primary chemical precursors. Routes A and B are the industry standards for high-purity synthesis.

Part 2: Primary Starting Materials & Synthesis Protocols

Route A: Diazotization-Hydrolysis of 2-Amino-5-methylbenzotrifluoride

This is the most reliable method for laboratory and pilot-scale synthesis due to the high regiochemical fidelity of the starting material.

Starting Material Profile:

  • Compound: 2-Amino-5-methylbenzotrifluoride[1][2]

  • CAS: 87617-23-0

  • Synonyms: 4-Methyl-2-(trifluoromethyl)aniline; 5-Methyl-2-trifluoromethylaniline (Note: Naming conventions vary; verify structure: NH₂ at 1, CF₃ at 2, CH₃ at 5 relative to NH₂? Correction: Standard IUPAC for benzotrifluoride parent is 2-amino-5-methylbenzotrifluoride -> CF₃ at 1, NH₂ at 2, CH₃ at 5. This yields the correct phenol).

  • Purity Requirement: >98% (Isomeric impurities are difficult to separate after hydrolysis).

Detailed Protocol:

  • Acid Dissolution: Dissolve 2-amino-5-methylbenzotrifluoride (1.0 eq) in varying concentrations of H₂SO₄ (typically 30–40%). The CF₃ group reduces the basicity of the amine, requiring stronger acidic conditions for complete protonation compared to non-fluorinated anilines.

  • Diazotization: Cool the mixture to 0–5°C. Add aqueous NaNO₂ (1.1 eq) dropwise.

    • Critical Control Point: Maintain temperature <5°C to prevent decomposition of the diazonium salt into aryl cations which can couple to form azo-tars.

  • Hydrolysis (The "Sandmeyer-type" Hydroxylation):

    • Transfer the cold diazonium salt solution slowly into a boiling solution of dilute H₂SO₄ (10–15%) or a Cu(NO₃)₂/Cu₂O catalyst system.

    • Mechanism:[3] The N₂ group is an excellent leaving group. The high temperature promotes the formation of the aryl cation, which is immediately trapped by water.

  • Extraction: Steam distill or extract with dichloromethane (DCM). The product is a phenol and will be acidic; wash with water, not base, to avoid salt formation and loss in the aqueous layer.

Route B: SₙAr Hydrolysis of 2-Chloro-5-methylbenzotrifluoride

This route avoids the formation of potentially explosive diazonium salts, making it safer for large-scale manufacturing.

Starting Material Profile:

  • Compound: 2-Chloro-5-methylbenzotrifluoride[4][5][6][7][8]

  • CAS: 80245-27-8[5][7][8]

  • Reactivity: The ortho-CF₃ group is strongly electron-withdrawing, activating the C–Cl bond for nucleophilic attack.

Detailed Protocol:

  • Reagents: Use Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) as the nucleophile source.

  • Solvent System: A polar aprotic solvent is required to enhance the nucleophilicity of the hydroxide. DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) are standard.

    • Alternative: Use of phase transfer catalysts (e.g., TBAB) in a biphasic water/toluene system.

  • Reaction Conditions: Heat the mixture to 120–150°C.

    • Note: The reaction requires forcing conditions because the methyl group at position 5 is electron-donating, which slightly deactivates the ring compared to a simple o-chlorobenzotrifluoride.

  • Pd-Catalyzed Hydroxylation (Modern Approach): For milder conditions, use a Palladium catalyst (e.g., Pd₂(dba)₃) with a bulky ligand like tBuBrettPhos and KOH in 1,4-dioxane/water at 80–100°C. This ensures higher yields and fewer side products.[3]

Workflow Diagram: Diazotization Route

Diazotization Start Start: 2-Amino-5-methylbenzotrifluoride Acid Dissolve in H2SO4 (Protonation) Start->Acid Diazo Add NaNO2 @ 0-5°C (Diazonium Salt Formation) Acid->Diazo Hydrolysis Add to Boiling Dilute Acid (N2 Displacement by H2O) Diazo->Hydrolysis Slow Addition Workup Extraction (DCM) & Drying Hydrolysis->Workup End Product: 5-Methyl-2-(trifluoromethyl)phenol Workup->End

Caption: Step-by-step process flow for the conversion of the aniline precursor to the target phenol via diazonium intermediate.

Part 3: Technical Specifications & Comparative Analysis

When selecting a starting material, purity and impurity profiles are critical. The table below summarizes the key specifications for the two primary precursors.

Starting Material Specifications
Property2-Amino-5-methylbenzotrifluoride2-Chloro-5-methylbenzotrifluoride
CAS Number 87617-23-080245-27-8
Molecular Weight 175.15 g/mol 194.58 g/mol
Physical State Liquid/Low-melting solidLiquid
Key Impurity Isomeric anilines (difficult to separate)Polychlorinated by-products
Handling Hazard Toxic, potential sensitizerIrritant, volatile
Storage Inert atmosphere, cool, darkStandard cool, dry storage
Route Comparison: Yield vs. Scalability
FeatureRoute A (Diazotization)Route B (SₙAr Hydrolysis)
Typical Yield 75–85%60–80% (Higher with Pd-cat)
Atom Economy Low (Loss of N₂, usage of excess acid)High (Displacement of Cl)
Safety Profile Moderate Risk: Diazonium salts are unstable; exotherms must be controlled.[3]High Safety: Standard thermal reaction; no explosive intermediates.
Scalability Good for batch <10kg; requires continuous flow for >100kg.Excellent for multi-ton scale.
Cost Lower raw material cost (Aniline is often cheaper).Higher (Catalysts or high-temp solvents increase cost).

Part 4: Emerging Technologies (m-Cresol Functionalization)

While the routes above rely on pre-functionalized aromatic rings, direct functionalization of 3-Methylphenol (m-Cresol) is an area of active research.

  • Method: Radical Trifluoromethylation.

  • Reagents: Langlois Reagent (CF₃SO₂Na) with an oxidant (TBHP) or Togni's Reagent.

  • Challenge: Regioselectivity. m-Cresol has three open positions (2, 4, and 6). Position 6 (which corresponds to position 2 in the target numbering) is sterically accessible, but separation from the 4-isomer (para to OH) is difficult and yield-limiting.

  • Status: Currently suitable only for academic exploration or when specific isomers can be separated cheaply.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 182387, Phenol, 2-fluoro-5-methyl-. Retrieved from [Link] (Note: Structural analog used for property estimation).

  • Royal Society of Chemistry (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link] (Context on phenol functionalization).[9]

Sources

potential applications of 5-Methyl-2-(trifluoromethyl)phenol in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of 5-Methyl-2-(trifluoromethyl)phenol

Prepared for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl group (-CF3) is of particular importance, offering profound effects on a molecule's physicochemical and biological properties. This guide explores the untapped research potential of 5-Methyl-2-(trifluoromethyl)phenol, a molecule poised for significant contributions across various scientific disciplines. By dissecting its structural components—the trifluoromethyl group, the phenolic hydroxyl, and the methyl group—we will illuminate promising avenues for investigation. This document serves as a technical primer and a forward-looking roadmap for leveraging this compound in the development of novel therapeutics, advanced agrochemicals, and functional materials.

Introduction: The Significance of Trifluoromethyl-Substituted Phenols

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy for enhancing a compound's therapeutic potential.[1][2] This is attributed to the unique electronic properties and steric bulk of the -CF3 group, which can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and reduce patient dosing frequency.[1][3]

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its binding to hydrophobic pockets in target proteins.[1]

  • Modulation of Acidity: As a strong electron-withdrawing group, the trifluoromethyl substituent increases the acidity of the phenolic hydroxyl group, which can influence its interaction with biological targets.[4]

  • Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to more potent and selective interactions with target enzymes and receptors.[1]

Phenolic compounds themselves are a recurring motif in pharmaceuticals and natural products, known for their antioxidant, antimicrobial, and anticancer activities.[5][6] The combination of a trifluoromethyl group with a phenol, and specifically a cresol (methylphenol), presents a compelling scaffold for novel molecular design.

Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)phenol

While specific experimental data for 5-Methyl-2-(trifluoromethyl)phenol is not extensively available in public databases, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H7F3OBased on chemical structure.
Molecular Weight 176.14 g/mol Calculated from the molecular formula.
Appearance Colorless to light-colored liquid or low-melting solid.Similar to other substituted phenols.[7]
Boiling Point ~180-200 °CInferred from structurally related compounds.[8]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5The trifluoromethyl group significantly increases lipophilicity.[1][9]
pKa (Acidic) ~8.5 - 9.5The electron-withdrawing -CF3 group increases the acidity of the phenol compared to cresol.[8]

Potential Research Applications

The unique structural features of 5-Methyl-2-(trifluoromethyl)phenol make it a versatile platform for a range of research applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

5-Methyl-2-(trifluoromethyl)phenol can serve as a key starting material or a core scaffold for the development of new therapeutic agents.

Rationale: The trifluoromethyl group is a component of several approved anticancer drugs.[10] Its ability to enhance metabolic stability and cellular uptake makes it a valuable addition to cytotoxic compounds. The phenolic hydroxyl group can be a key interaction point with target proteins or a handle for further chemical modification.

Proposed Research Workflow:

A Synthesis of 5-Methyl-2-(trifluoromethyl)phenol Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Library of Compounds C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C Lead Compounds D In Vivo Efficacy Studies (Xenograft Models) C->D Validated Mechanism Start 4-Chloro-3-methylbenzotrifluoride Step1 Reaction with Sodium Benzylate Start->Step1 Intermediate Benzyl Ether Intermediate Step1->Intermediate Step2 Hydrogenolysis Intermediate->Step2 Product 5-Methyl-2-(trifluoromethyl)phenol Step2->Product

Sources

The Advent and Evolution of Trifluoromethylphenols: A Technical Guide for the Modern Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the trifluoromethyl (CF₃) group into phenolic scaffolds has had a profound impact on medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the discovery and history of trifluoromethylphenols, tracing their development from early, harsh synthetic methods to the sophisticated and selective protocols available to the modern researcher. We will delve into the causal nexus behind key experimental choices, offering field-proven insights into the evolution of trifluoromethylation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical class of molecules.

Genesis: The Precursor and the Dawn of an Era

The story of trifluoromethylphenols begins not with the phenol itself, but with its foundational precursor, benzotrifluoride. In 1892, the pioneering work of Frédéric Swarts established an early route to this crucial building block through the reaction of benzotrichloride with antimony fluoride.[1] This seminal work laid the groundwork for aromatic trifluoromethylation. By the 1930s, industrial giants like Kinetic Chemicals and IG Farben had refined this process, replacing the often-problematic antimony trifluoride with hydrogen fluoride (HF), a more scalable and cost-effective reagent.[1] This industrial advancement made benzotrifluoride and its derivatives more accessible, paving the way for further exploration of their chemical possibilities.

The first synthesis of an aryl trifluoromethyl ether was a significant milestone, achieved by L. Yagupol'skii in 1955.[2] This was accomplished by a chlorination/fluorination sequence starting from substituted anisoles, using reagents like anhydrous hydrogen fluoride or antimony trifluoride with antimony pentachloride.[2] This breakthrough demonstrated the feasibility of creating the Ar-O-CF₃ linkage and opened the door to the synthesis and investigation of trifluoromethylphenols.

Early Synthetic Strategies: The Challenge of Direct Trifluoromethylation

Early methods for the synthesis of trifluoromethylphenols were often indirect and relied on harsh reaction conditions, a necessity dictated by the inherent stability of the C-F bond and the difficulty of direct trifluoromethylation. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making direct electrophilic or nucleophilic substitution challenging.[3]

One of the most common early approaches involved the diazotization of trifluoromethylanilines followed by hydrolysis. This multi-step process, while effective, presented its own set of challenges, including the handling of potentially unstable diazonium salts and the need for carefully controlled reaction conditions to avoid unwanted side reactions.

Another early strategy involved the nucleophilic aromatic substitution of a halogen on a trifluoromethyl-substituted benzene ring with a hydroxyl group. However, this required strongly activated substrates (e.g., with nitro groups ortho or para to the halogen) or extreme conditions of high temperature and pressure with strong bases, which were often incompatible with the trifluoromethyl group itself.[4]

The Evolution of Synthetic Methodology: A Modern Toolkit

The limitations of early methods spurred the development of a diverse and sophisticated toolkit of trifluoromethylating reagents and protocols. This evolution has been driven by the increasing demand for trifluoromethylphenols as key intermediates in the pharmaceutical and agrochemical industries.[3]

The Rise of Electrophilic Trifluoromethylating Reagents

A major paradigm shift in the synthesis of trifluoromethylated compounds came with the development of electrophilic trifluoromethylating reagents. These "CF₃⁺" sources offered a more direct and often milder route to trifluoromethylated aromatics.

  • Yagupolskii's Reagents: Building on his early work, Yagupolskii and his group developed S-trifluoromethyl diarylsulfonium salts, which were effective for the trifluoromethylation of soft nucleophiles like thiophenolates.[5]

  • Umemoto Reagents: Teruo Umemoto and his colleagues introduced a series of powerful and shelf-stable electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)dibenzothiophenium salts.[1][6] These reagents proved to be versatile for the trifluoromethylation of a wide range of nucleophiles.

  • Togni Reagents: A significant advancement came with the development of hypervalent iodine-based reagents by Antonio Togni and his research group.[6] These reagents are known for their high reactivity, good functional group tolerance, and ease of handling, making them widely used in modern organic synthesis.

Modern Protocols for Trifluoromethylphenol Synthesis

Contemporary methods for synthesizing trifluoromethylphenols often leverage these advanced reagents or employ optimized versions of older strategies.

This method remains a workhorse for the industrial-scale production of certain trifluoromethylphenols, particularly m-trifluoromethylphenol. Modern iterations often employ continuous flow reactors to improve safety and efficiency.[7]

Step-by-Step Methodology:

  • Salt Formation: m-Trifluoromethylaniline is reacted with an aqueous solution of sulfuric acid to form the corresponding sulfate salt. This step is often carried out at elevated temperatures (e.g., 80-100 °C) in a continuous flow system to prevent precipitation and ensure homogeneity.[7]

  • Diazotization: The aqueous solution of the aniline sulfate is then mixed with an aqueous solution of sodium nitrite in a continuous flow reactor at a controlled temperature (typically below 30°C) to form the diazonium salt.[8]

  • Hydrolysis: The resulting diazonium salt solution is then introduced into a hot (101-200 °C) aqueous solution, often containing copper sulfate, in a separate reactor.[7][8] The diazonium group is replaced by a hydroxyl group, yielding the desired m-trifluoromethylphenol.

  • Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., toluene).[8] The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is typically purified by distillation.

Diazotization_Hydrolysis

A more recent and milder approach for the synthesis of aryl trifluoromethyl ethers, which can be seen as protected trifluoromethylphenols, involves a two-step process starting from the corresponding phenol.[9][10]

Step-by-Step Methodology:

  • Xanthate Formation: The starting phenol is reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. This reaction is typically carried out at room temperature and proceeds in high yield to form the corresponding aryl xanthate.[9]

  • Oxidative Fluorination: The purified aryl xanthate is then subjected to oxidative fluorination. This can be achieved using a combination of a fluoride source (e.g., silver(I) fluoride) and an oxidant (e.g., 1,3-dichloro-5,5-dimethylhydantoin) in a solvent such as dichloromethane at low temperatures (-78 °C to room temperature). This step converts the xanthate group into a trifluoromethoxy group.

O_Trifluoromethylation

The Trifluoromethyl Group as a Bioisostere: A Paradigm in Drug Design

The surge in interest and synthetic development of trifluoromethylphenols is largely attributable to the unique properties the trifluoromethyl group imparts to a molecule, particularly in a medicinal chemistry context. The CF₃ group is often employed as a bioisostere for other chemical groups, most notably the methyl group and, in some cases, the nitro group.[5]

A bioisosteric replacement aims to maintain or enhance the desired biological activity of a compound while improving its physicochemical or pharmacokinetic properties. The trifluoromethyl group offers several advantages in this regard:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[11] This can significantly increase the half-life of a drug molecule.

  • Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[10]

  • Modulation of Acidity: As a strong electron-withdrawing group, the CF₃ group increases the acidity of the phenolic proton, which can influence binding interactions with biological targets.[3]

  • Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to more favorable interactions with protein binding pockets, enhancing the potency of a drug candidate.

A prime example of the successful application of a trifluoromethylphenol in drug design is Fluoxetine (Prozac). The synthesis of this widely used antidepressant starts with p-trifluoromethylphenol.[7] The presence of the trifluoromethyl group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[7]

Conclusion and Future Outlook

The journey of trifluoromethylphenols from their conceptual beginnings with the synthesis of benzotrifluoride to their current status as indispensable building blocks in modern science is a testament to the relentless pursuit of synthetic innovation. The development of milder, more selective, and more efficient methods for their synthesis continues to be an active area of research. As our understanding of the intricate role of fluorine in molecular design deepens, we can anticipate the emergence of novel trifluoromethylating reagents and strategies, further expanding the applications of trifluoromethylphenols in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 19, 2026, from [Link]

  • Greco, M. N., Fruk, L., & Grether, U. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5396-5412.
  • Yagupol'skii, L. M., & Fialkov, Y. A. (1955). A new method for the synthesis of aryl trifluoromethyl ethers. Zhurnal Obshchei Khimii, 25, 1431-1434.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol. Retrieved February 19, 2026, from a relevant chemical synthesis guide.
  • Zhejiang Weihua New Material Co., Ltd. (2020). Method for preparing m-trifluoromethylphenol.
  • Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Chemical Reviews, 3(1), 1-15.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767-15776.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. University of California eScholarship. Retrieved from [Link]

  • Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Institutional Repository.
  • Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
  • Qing, F.-L., & Zhang, X. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3786-3789.
  • A. Terfort, et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews Letters, 7, 742-753.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Institutional Repository.
  • UBE INDUSTRIES, LTD. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. U.S.
  • de Mattos, M. C., & de Oliveira, R. B. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Organic Chemistry, 28(2), 96-125.
  • Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
  • Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1135-1140.
  • Potapov, A. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.

Sources

Physicochemical Profiling of Substituted Trifluoromethylphenols: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of substituted trifluoromethylphenols.

Executive Summary

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often described as "privileged" due to its profound ability to modulate lipophilicity, metabolic stability, and binding affinity without drastically altering the steric footprint compared to an isopropyl group. When attached to a phenolic scaffold, the -CF₃ group creates a unique electronic and physicochemical environment.

This guide provides an in-depth analysis of trifluoromethylphenols (TFMPs) , specifically focusing on the isomeric differences between 2-, 3-, and 4-trifluoromethylphenol.[1][2][3] We analyze the competition between inductive electron withdrawal and intramolecular hydrogen bonding, and how these forces dictate acidity (pKa) and lipophilicity (LogP)—critical parameters for membrane permeability and target engagement.[1]

The Trifluoromethyl Effect: Electronic & Steric Fundamentals

To rationalize the behavior of TFMPs, one must first quantify the electronic influence of the -CF₃ moiety.[1] Unlike halogens (F, Cl, Br), which possess both electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R), the -CF₃ group is purely electron-withdrawing.[1][2]

Hammett Substituent Constants

The Hammett constants (


) quantify this withdrawal, predicting the acidity of the resulting phenol.[1]
PositionSubstituent Constant (

)
Electronic Effect
Meta (

)
0.43Purely Inductive (-I)
Para (

)
0.54Inductive (-I) + Hyperconjugation

Key Insight: The higher


 value suggests that a -CF₃ group in the para position exerts a stronger acidifying effect on the phenol than in the meta position.[1] The ortho position, however, is governed by the "Ortho Effect," where sterics and hydrogen bonding complicate simple Hammett predictions.

Acidity Modulation (pKa)

The acidity of the phenolic hydroxyl is paramount for solubility and protein binding. The -CF₃ group lowers the pKa of phenol (pKa


 10.[1]0) significantly.[4][5]
Isomeric Comparison

The experimental pKa values reveal a nuanced hierarchy driven by the balance of inductive stabilization of the anion (phenoxide) versus hydrogen-bond stabilization of the neutral phenol.[1]

IsomerStructureExperimental pKa (aq)Mechanistic Rationale
4-Trifluoromethylphenol Para8.68 Strongest -I effect; no steric hindrance; maximum anion stabilization.
2-Trifluoromethylphenol Ortho8.95 Strong -I effect is partially counteracted by intramolecular H-bonding (OH[1][2]···F) in the neutral form, which resists deprotonation.
3-Trifluoromethylphenol Meta9.08 Weaker -I effect due to distance; no resonance contribution.[2]

Data aggregated from BenchChem and potentiometric studies [1, 2].

The Ortho-Effect Anomaly

In 2-trifluoromethylphenol, the proximity of the hydroxyl proton to the fluorine atoms allows for a weak intramolecular hydrogen bond (approx. 2-3 kcal/mol).[1] This interaction stabilizes the neutral molecule. For the phenol to ionize, this H-bond must be broken, imposing an energetic penalty that slightly raises the pKa compared to the para isomer, despite the ortho position's closer inductive proximity.

Experimental Protocol: Potentiometric pKa Determination

Objective: Accurate determination of thermodynamic pKa values.

  • Preparation: Dissolve 5 mg of TFMP in 10 mL of degassed water (with <5% MeOH if solubility is poor).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 2.0, 7.0, 12.0).

  • Execution: Perform titration under inert

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume. The inflection point (first derivative max) represents the equivalence point.[1] The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch).[1]

Lipophilicity and Membrane Permeability (LogP)[1][6]

The -CF₃ group is highly lipophilic (Hansch


).[1] This property is critical for crossing the blood-brain barrier (BBB) or penetrating cell membranes.[1]
LogP Values and Shielding

While all isomers show increased lipophilicity over phenol (LogP


 1.5), the ortho isomer often displays "hyper-lipophilicity."[1]
  • 4-TFMP (Para): LogP

    
     2.4 – 2.6. The polar OH is fully exposed to solvent water.
    
  • 2-TFMP (Ortho): LogP

    
     2.5 – 2.[1][2]8. The bulky -CF₃ group sterically shields the polar OH group, and the intramolecular H-bond reduces the OH group's ability to donate H-bonds to water.[1] This makes the molecule appear "greasier" to the solvent [3].
    
Visualizing Structure-Property Relationships (SPR)[1][2]

TFMP_Properties Phenol Unsubstituted Phenol (pKa ~10.0, LogP ~1.5) CF3_Group Add -CF3 Group (EWG, Lipophilic) Phenol->CF3_Group Modification Para 4-TFMP (Para) Max Acidity (pKa ~8.7) Exposed OH CF3_Group->Para Direct Resonance/Induction Meta 3-TFMP (Meta) Mod. Acidity (pKa ~9.1) Weaker Inductive CF3_Group->Meta Induction Only Ortho 2-TFMP (Ortho) Shielded OH Intramol. H-Bond High LogP CF3_Group->Ortho Induction + Sterics + H-Bond Metabolic Stability Metabolic Stability Para->Metabolic Stability Blocks P450 Membrane Permeability Membrane Permeability Ortho->Membrane Permeability Enhanced

Figure 1: Structure-Property Relationship flow for trifluoromethylphenols.[1][2] The position of the substituent dictates the balance between acidity and lipophilicity.[1]

Metabolic Stability & Bioisosterism[6]

In drug discovery, TFMPs are often used as bioisosteres for chlorophenols or methylphenols to block metabolic soft spots.

  • Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the -CF₃ group inert to Cytochrome P450 oxidation.[1] Placing a -CF₃ at the para position (4-TFMP) effectively blocks hydroxylation at the most reactive site of the ring.[1]

  • Bioisosterism: The -CF₃ group volume (approx. 42 ų) is similar to an isopropyl group, but with inverted electronics.[1] This allows retention of steric fit while altering the electrostatic potential of the binding pocket.

Experimental Workflow: LogP Determination (Shake-Flask Method)

For precise lipophilicity measurement, the miniaturized shake-flask method is the gold standard, validated by HPLC.

LogP_Workflow Step1 1. Phase Preparation Saturate 1-Octanol with Water Saturate Water with 1-Octanol Step2 2. Sample Dissolution Dissolve TFMP in Octanol-sat. Water (Target Conc: 1 mM) Step1->Step2 Step3 3. Equilibration Add Water-sat. Octanol Vortex 1 hr @ 25°C Step2->Step3 Step4 4. Phase Separation Centrifuge (3000 rpm, 10 min) Step3->Step4 Step5 5. Analysis (HPLC-UV) Inject Aqueous Phase Inject Octanol Phase (Diluted) Step4->Step5 Step6 6. Calculation LogP = log([Conc_Oct] / [Conc_Aq]) Step5->Step6

Figure 2: Validated shake-flask protocol for LogP determination of fluorinated phenols.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. BenchChem Technical Guides. Link[1][2]

  • ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv Preprints. Link[1][2]

  • Fujii, A., et al. (2012).[6] Infrared-Optical Double Resonance Spectroscopic Investigation of Trifluoromethylphenols. Journal of Physical Chemistry A. Link[1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1][2]

Sources

Preliminary Investigation of 5-Methyl-2-(trifluoromethyl)phenol Toxicity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-(trifluoromethyl)phenol is a substituted phenol derivative with a chemical structure that suggests potential utility in various industrial and pharmaceutical applications. The presence of the trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent phenol molecule, including its lipophilicity and metabolic stability.[1] These modifications, while potentially beneficial for desired applications, also necessitate a thorough toxicological evaluation to ensure human and environmental safety. This guide outlines a comprehensive preliminary investigation into the toxicity of 5-Methyl-2-(trifluoromethyl)phenol, designed for researchers, scientists, and drug development professionals. The proposed workflow emphasizes a tiered, mechanism-driven approach, beginning with in silico and in vitro methodologies to characterize the compound's potential hazards before proceeding to more complex biological systems. The structural characteristics of phenols and their derivatives are known to influence their toxic potential, with factors such as the number and position of hydroxyl groups and other substituents on the benzene ring playing a crucial role.[2]

Tier 1: In Silico and Physicochemical Characterization

A foundational step in toxicological assessment involves the computational prediction of potential liabilities and a thorough understanding of the compound's physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can provide initial insights into the potential toxicity of a compound by comparing its structural features to those of a large database of chemicals with known toxicities.[3][4][5] For 5-Methyl-2-(trifluoromethyl)phenol, QSAR analysis should focus on predicting endpoints such as:

  • Acute Oral Toxicity (LD50): To estimate the dose that would be lethal to 50% of a test population.

  • Mutagenicity: To predict the likelihood of the compound causing DNA mutations.

  • Carcinogenicity: To assess the potential for cancer development.

  • Skin and Eye Irritation/Corrosion: To predict local tissue damage upon contact.

  • Endocrine Disruption: To evaluate the potential to interfere with hormonal systems.

These in silico predictions, while not a substitute for experimental data, are invaluable for guiding subsequent in vitro and in vivo study design and for prioritizing compounds in a screening cascade.

Physicochemical Analysis

Understanding the compound's physical and chemical properties is critical for designing and interpreting toxicological assays. Key parameters to be determined include:

  • Water Solubility: Affects bioavailability and the design of in vitro and in vivo studies.

  • LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the compound, which can influence its absorption, distribution, and potential for bioaccumulation. The trifluoromethyl group is known to increase lipophilicity.[1]

  • pKa (Acid Dissociation Constant): Determines the ionization state of the phenolic hydroxyl group at physiological pH, which can impact its interaction with biological membranes and macromolecules.

  • Vapor Pressure and Volatility: Important for assessing inhalation exposure risk and for designing appropriate handling procedures in the laboratory. Phenolic compounds can be volatile, which may lead to cross-contamination in in vitro assays.[6]

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide a rapid and ethical means of evaluating the potential toxicity of a compound at the cellular level. A battery of tests should be employed to assess various toxicological endpoints.

Basal Cytotoxicity

Basal cytotoxicity assays determine the concentration of a compound that causes general cell death. These assays are typically performed on a range of cell lines to assess for cell-type-specific effects.

Recommended Cell Lines:

  • 3T3 Fibroblasts (Mouse): A commonly used cell line for basal cytotoxicity testing.[2][7]

  • HCT-116 (Human Colon Carcinoma): A representative human cancer cell line.[8]

  • HBL-100 (Human Breast Epithelial): A non-cancerous human cell line to assess effects on "normal" cells.[8]

  • HepG2 (Human Hepatoma): To specifically assess potential liver toxicity, as the liver is a primary site of metabolism for phenolic compounds.

Experimental Protocols:

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Methyl-2-(trifluoromethyl)phenol in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

2.1.2 Neutral Red Uptake (NRU) Assay

This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining: After the incubation period, replace the treatment medium with medium containing 50 µg/mL of neutral red and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destaining solution (50% ethanol, 1% acetic acid in water) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.[7]

Data Presentation:

Cell LineAssayIncubation Time (h)IC50 (µM) - Hypothetical Data
3T3MTT24150
3T3NRU24175
HCT-116MTT4885
HBL-100MTT48120
HepG2MTT4870

Workflow for In Vitro Cytotoxicity Testing:

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Compound Preparation cell_culture Cell Line Culture (3T3, HCT-116, HBL-100, HepG2) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with 5-Methyl-2-(trifluoromethyl)phenol (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay Path 1 nru_assay NRU Assay (Membrane Integrity) incubation->nru_assay Path 2 readout Absorbance Measurement (Plate Reader) mtt_assay->readout nru_assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for assessing the basal cytotoxicity of 5-Methyl-2-(trifluoromethyl)phenol.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer.

2.2.1 Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of the test compound to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow in a histidine-free medium.

2.2.2 Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Treat a suitable cell line (e.g., HepG2) with various concentrations of 5-Methyl-2-(trifluoromethyl)phenol for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Hepatotoxicity

Given that phenols are primarily metabolized in the liver, assessing the potential for hepatotoxicity is critical.

Recommended Assays (using HepG2 cells):

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Measurement of these liver enzymes in the cell culture medium is a common indicator of liver cell damage.

  • Reactive Oxygen Species (ROS) Production: Use of fluorescent probes like DCFH-DA to quantify intracellular ROS levels, as oxidative stress is a common mechanism of drug-induced liver injury.

  • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using dyes like JC-1. A decrease in mitochondrial membrane potential is an early indicator of apoptosis and cellular stress.

Hypothetical Signaling Pathway for Toxicity:

Toxicity_Pathway compound 5-Methyl-2-(trifluoromethyl)phenol cell_membrane Cell Membrane Penetration compound->cell_membrane mitochondria Mitochondria cell_membrane->mitochondria dna_damage DNA Damage cell_membrane->dna_damage ros Increased ROS Production mitochondria->ros mmp Decreased Mitochondrial Membrane Potential ros->mmp ros->dna_damage caspase9 Caspase-9 Activation mmp->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Hypothetical signaling pathway for 5-Methyl-2-(trifluoromethyl)phenol-induced toxicity.

Tier 3: Preliminary In Vivo Assessment

If significant in vitro toxicity is observed, a preliminary in vivo study may be warranted to understand the compound's effects in a whole organism.

Study Design: Acute Oral Toxicity (OECD TG 423)

  • Species: Rat (one sex, typically female).

  • Administration: A single oral dose via gavage.

  • Dose Levels: A stepwise procedure with a starting dose based on in vitro data and QSAR predictions.

  • Endpoints:

    • Mortality: To determine the acute toxic class and estimate the LD50.

    • Clinical Observations: Monitor for signs of toxicity (e.g., changes in behavior, appearance, and body weight) for 14 days.

    • Gross Necropsy: At the end of the study, perform a macroscopic examination of all major organs.

    • Histopathology: Microscopic examination of key organs (e.g., liver, kidneys, spleen) from animals that show signs of toxicity or die during the study.

Analytical Considerations

Throughout all experimental phases, it is essential to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the identity, purity, and concentration of 5-Methyl-2-(trifluoromethyl)phenol in dosing solutions and, where applicable, in biological matrices.[9][10]

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the preliminary toxicological investigation of 5-Methyl-2-(trifluoromethyl)phenol. By employing a tiered approach that integrates in silico, in vitro, and, if necessary, preliminary in vivo studies, researchers can efficiently and ethically characterize the potential hazards of this compound. The data generated from this investigation will be crucial for making informed decisions regarding its further development and for ensuring its safe use in any potential applications.

References

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. (n.d.).
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies - SciSpace. (n.d.).
  • Toxicity of some phenolic derivatives--in vitro studies - PubMed. (2004). International Journal of Occupational Safety and Ergonomics, 10(4), 319-31.
  • In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols - UDSpace - University of Delaware. (n.d.).
  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents - Open Exploration Publishing. (2024, September 2).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (2023, May 27).
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - ResearchGate. (2024, April 16).
  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed. (2002, September 15). Toxicological Sciences, 69(1), 265.
  • Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke | Toxicological Sciences | Oxford Academic. (2002, September 15).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives - Benchchem. (n.d.).
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (n.d.).

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Technical Guide: Solubility & Stability Profile of 5-Methyl-2-(trifluoromethyl)phenol

[1][2]

Part 1: Executive Summary & Physicochemical Identity

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) serves as a critical scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1] The presence of the ortho-trifluoromethyl (

1

This guide synthesizes experimental analog data and structural activity relationships (SAR) to establish a robust protocol for handling, solubilizing, and stabilizing this compound in research environments.

Chemical Identity & Core Parameters[1][2][3][4][5]
ParameterValue / DescriptionNote
IUPAC Name 5-Methyl-2-(trifluoromethyl)phenol
CAS Number 106877-38-7
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 176.14 g/mol
Physical State Low-melting solid or oilMelting point typically 30–45 °C (analog-based).[1][2]
pKa (Acidic) ~9.0 (Predicted)More acidic than p-cresol (10.[1]3) due to ortho-

induction.[1]
LogP (Lipophilicity) ~2.9 – 3.1Highly lipophilic; significant partitioning into organic phase.
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 3 (Fluorines are weak acceptors)

Part 2: Electronic Structure & Stability Mechanisms[1][2]

The stability and reactivity of this compound are dictated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.[1]

Electronic Effects on Acidity and Stability[1]
  • Ortho-Trifluoromethyl Effect: The

    
     group at the 2-position exerts a strong inductive effect (
    
    
    ), pulling electron density away from the aromatic ring.[1] This weakens the O-H bond, stabilizing the phenoxide anion and lowering the pKa by approximately 1.0–1.3 units compared to cresol.
  • Meta-Methyl Effect: The methyl group at the 5-position (meta to OH) provides weak electron donation via hyperconjugation, slightly counteracting the acidification but increasing lipophilicity.[1]

  • Oxidative Stability: The electron-deficient ring (due to

    
    ) is more resistant to oxidative degradation (e.g., quinone formation) than electron-rich phenols like catechol or p-cresol.[1]
    
Structural Logic Diagram

The following diagram illustrates the competing electronic effects that define the compound's reactivity.

ElectronicEffectsCompound5-Methyl-2-(trifluoromethyl)phenolCF32-Trifluoromethyl Group(-I Inductive Effect)Compound->CF3Methyl5-Methyl Group(+I / Hyperconjugation)Compound->MethylOHPhenolic Hydroxyl(Acidic Proton)Compound->OHAcidityIncreased Acidity(pKa ~9.0)CF3->AcidityStabilizes AnionLipophilicityHigh Lipophilicity(LogP ~3.0)CF3->LipophilicityFluorine HydrophobicityStabilityOxidative ResistanceCF3->StabilityDeactivates RingMethyl->AcidityWeak DestabilizationMethyl->LipophilicityAdds Carbon Content

Caption: Electronic interplay between substituents.[1] The electron-withdrawing CF3 group dominates, driving acidity and oxidative stability.[1]

Part 3: Solubility & Formulation Protocols

Due to its high LogP (~3.0), 5-Methyl-2-(trifluoromethyl)phenol is sparingly soluble in water but highly soluble in organic solvents.[1] Proper solvent selection is critical for biological assays to prevent precipitation.

Solvent Compatibility Table[1]
Solvent SystemSolubility RatingEstimated Conc.Usage Recommendation
Water (pH 7) Poor< 1 mg/mLNot recommended for stock solutions.[1]
DMSO Excellent> 50 mg/mLPreferred Stock. Stable at -20°C.
Ethanol Good> 20 mg/mLSuitable for intermediate dilution.[1]
DCM / Chloroform Excellent> 50 mg/mLIdeal for synthesis/extraction.
PBS (pH 7.4) Poor< 1 mg/mLRequires co-solvent (e.g., 0.5% DMSO).[1]
0.1 M NaOH GoodSoluble (as salt)Forms phenoxide salt; susceptible to oxidation over time.
Solubilization Workflow for Biological Assays

To ensure reproducibility in cellular or enzymatic assays, follow this "Self-Validating" dilution protocol to avoid "crashing out."

  • Primary Stock: Dissolve neat compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds. Visual check: Solution must be clear.

  • Intermediate Dilution: Dilute 10 mM stock 1:10 into Ethanol or PEG-400 (not water) to create a 1 mM working solution.

  • Final Assay Buffer: Spike the 1 mM working solution into the aqueous assay buffer (e.g., PBS) to reach the final concentration (e.g., 10 µM).

    • Critical Check: Ensure final DMSO concentration is < 1% (v/v).

    • Validation: Measure OD at 600nm; turbidity indicates precipitation.

SolubilityWorkflowStep1Solid Compound(Weighing)Step2Dissolve in DMSO(Stock: 10-50 mM)Step1->Step2AnhydrousStep3Intermediate Dilution(Ethanol/PEG-400)Step2->Step31:10 DilutionStep4Aqueous Buffer Spike(Final: <100 µM)Step3->Step4Slow AdditionCheckTurbidity Check(OD 600nm)Step4->Check

Caption: Step-wise solubilization strategy to prevent aqueous precipitation.

Part 4: Stability & Degradation Profile[1][2]

Stress Testing & Degradation Pathways

While the trifluoromethyl group confers stability, the phenolic hydroxyl remains a reactive handle.[1]

  • Thermal Stability: High.[1][3] The C-F bond strength (approx. 116 kcal/mol) prevents defluorination under standard laboratory heat (< 150°C).

  • Photostability: Moderate.[1] Phenols can form phenoxyl radicals under UV light. Store in amber vials.

  • Hydrolytic Stability: Excellent.[1] The

    
     group on an aromatic ring is resistant to hydrolysis under neutral/acidic conditions.[1] Extreme basic conditions (pH > 12) and high heat may lead to slow hydrolysis to the carboxylic acid (unlikely in standard drug dev).[1]
    
  • Oxidation: The primary degradation risk is the oxidation of the phenol to quinone-like species, though this is slower than in non-fluorinated electron-rich phenols.[1]

Storage & Handling Recommendations
  • Storage: Store neat substance at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation.

  • Container: Glass or Teflon (PTFE).[1] Avoid low-density plastics for long-term storage of DMSO stocks (leaching risk).[1]

  • Safety (SDS Highlight):

    • Corrosive: Causes skin and eye burns (Phenol derivative).[1]

    • Toxic: Harmful if swallowed or inhaled.[1]

    • PPE: Neoprene or Nitrile gloves are mandatory.[1]

Part 5: Analytical Methods (HPLC)

For stability testing, a reverse-phase HPLC method is required.[1] Due to the acidity of the phenol, acidification of the mobile phase is crucial to suppress ionization and obtain sharp peaks.[1]

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Phenolic absorption) and 254 nm.[1]

  • Retention Time: Expect late elution (high LogP) compared to phenol standards.

References

  • PubChem. 2-(Trifluoromethyl)phenol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Hansch, C., et al. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.[1] (Source for Hammett constants and LogP prediction principles).

  • Journal of Physical Organic Chemistry.Acidity of fluorinated phenols.

Spectroscopic Characterization and Analytical Profiling of 5-Methyl-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides an in-depth spectroscopic and physicochemical profile of 5-Methyl-2-(trifluoromethyl)phenol , a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals. Unlike common phenol derivatives, the presence of the trifluoromethyl (


) group at the ortho position introduces unique electronic shielding and solubility behaviors that complicate standard analytical workflows.

This document moves beyond simple data listing to explain the causality of spectral features, offering a self-validating quality control (QC) protocol.

Structural Identity
  • IUPAC Name: 5-Methyl-2-(trifluoromethyl)phenol

  • Synonyms: 2-Hydroxy-4-methylbenzotrifluoride; 3-Hydroxy-4-trifluoromethyltoluene.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 176.14 g/mol

  • Key Structural Features:

    • Phenolic OH (C1): Hydrogen bond donor; acidic.

    • Trifluoromethyl (C2): Strong electron-withdrawing group (EWG); induces significant dipole.

    • Methyl (C5): Weak electron-donating group (EDG); reliable internal integration standard in NMR.

Physicochemical Basis & Solubility Profile

Understanding the push-pull electronic effects between the electron-withdrawing


 and the electron-donating 

and

groups is essential for selecting the correct NMR solvent and extraction protocols.
PropertyValue (Experimental/Predicted)Implications for Analysis
Physical State Low-melting solid or oilRequires careful handling during weighing; hygroscopic tendency.
pKa ~8.5 - 9.0More acidic than unsubstituted phenol (pKa 10) due to ortho-

induction.
LogP ~2.8Lipophilic; extract with DCM or EtOAc. Avoid aqueous mobile phases without organic modifiers.
Boiling Point ~70-75°C (at 15 mmHg)Volatile; avoid high-vacuum drying for extended periods.

Expert Insight: The ortho-


 group forms an intramolecular hydrogen bond with the phenolic proton. This "locking" effect often sharpens the OH signal in non-polar solvents (like 

) compared to typical phenols, but it also reduces water solubility significantly.

Nuclear Magnetic Resonance (NMR) Profiling

The following data represents the high-fidelity spectroscopic signature expected for this compound. The coupling constants (


) are diagnostic for confirming the 1,2,5-substitution pattern.
NMR Spectroscopy (400 MHz, )

The proton environment is defined by the asymmetry of the ring.

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
7.38 Doublet (

)
1HH-3 Deshielded by adjacent

;

Hz.
6.85 Singlet (broad)1HH-6 Ortho to OH and ortho to Methyl. Shielded by OH resonance.
6.78 Doublet (

)
1HH-4 Ortho to Methyl, meta to

.
5.60 Broad Singlet1H-OH Chemical shift is concentration-dependent. Sharpens due to intramolecular H-bonding with F.
2.36 Singlet (

)
3H-CH

Characteristic benzylic methyl resonance.

Protocol Note: If the OH peak is not visible due to exchange, run the sample in DMSO-


 . In DMSO, the OH signal will shift downfield to 

ppm and appear as a sharp singlet due to the disruption of exchange by the solvent.
NMR Spectroscopy (100 MHz, )

The carbon spectrum is dominated by Carbon-Fluorine (


) coupling, which splits signals into quartets.
  • 
     155.2 (C1):  Phenolic carbon (Quaternary).
    
  • 
     144.5 (C5):  Methyl-substituted carbon.
    
  • 
     127.1 (C3):  Aromatic CH (quartet, 
    
    
    
    Hz).
  • 
     124.0 (CF
    
    
    
    ):
    Trifluoromethyl carbon (Quartet ,
    
    
    Hz).
  • 
     115.8 (C2): Ipso to CF
    
    
    
    (Quartet ,
    
    
    Hz).
  • 
     21.5 (CH
    
    
    
    ):
    Methyl carbon.
NMR Spectroscopy (376 MHz, )
  • 
     -61.5 ppm (s, 3F):  Diagnostic singlet.
    
    • Note: If high-resolution parameters are used, a fine doublet may be observed due to through-space coupling with the hydroxyl proton.

Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling networks that validate the structure.

NMR_Logic cluster_structure Structural Nodes CF3 CF3 Group (Pos 2) H3 H-3 Proton CF3->H3 Through-Space Deshielding C2 C-2 Carbon CF3->C2 1J Coupling (~272 Hz) OH Hydroxyl (Pos 1) OH->H3 Weak Meta Coupling Me Methyl (Pos 5) Me->H3 No Coupling (Para) Validation Identity Confirmed H3->Validation Doublet Pattern C2->Validation Quartet Pattern

Figure 1: NMR Scalar Coupling Network demonstrating the diagnostic connectivity between the Fluorine, Carbon, and Proton environments.

Vibrational Spectroscopy (IR) & Mass Spectrometry (MS)

Infrared (FT-IR) - Neat Film
  • 3450 - 3200 cm

    
     (Broad):  O-H Stretching. The broadening indicates hydrogen bonding.[2]
    
  • 1320 - 1100 cm

    
     (Strong):  C-F Stretching. This region is very intense and can obscure C-O stretches.
    
  • 1620, 1590 cm

    
    :  Aromatic Ring Breathing (
    
    
    
    ).
Mass Spectrometry (GC-MS, EI, 70 eV)

Due to the stability of the aromatic ring, the molecular ion is prominent.

  • m/z 176 (

    
    ):  Base peak or high intensity (Molecular Ion).
    
  • m/z 156 (

    
    ):  Characteristic loss of hydrogen fluoride, common in ortho-hydroxy benzotrifluorides.
    
  • m/z 107 (

    
    ):  Loss of the trifluoromethyl group.
    

Analytical Workflow: Purity Determination

For drug development, ensuring the absence of the para-isomer (4-Methyl-2-(trifluoromethyl)phenol) is critical.

GC-MS Method (Recommended)
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 20:1.

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Derivatization (Optional but Recommended): Treat sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Why? Phenols tail on non-polar columns. Silylation improves peak shape and quantification accuracy.

    • Target Ion: Look for the TMS-derivative mass (

      
      ).
      
Quality Control Decision Tree

QC_Workflow Start Crude Sample (5-Methyl-2-(trifluoromethyl)phenol) GCMS GC-MS Analysis (Check Isomers) Start->GCMS Purity Purity > 98%? GCMS->Purity NMR_Check 1H & 19F NMR (Confirm Regiochemistry) Purity->NMR_Check Yes Recrystallize Recrystallize (Hexane/DCM) Purity->Recrystallize No Release Release for Synthesis NMR_Check->Release Pass Recrystallize->GCMS Retest

Figure 2: Analytical Quality Control (QC) Workflow for ensuring isomeric purity prior to synthetic utilization.

References

  • PubChem Compound Summary. "2-Fluoro-5-(trifluoromethyl)phenol" (Analogous spectral data comparison). National Center for Biotechnology Information. Accessed October 2023.[3] Link

  • Sigma-Aldrich. "Product Specification: Fluorinated Phenols."[4] Merck KGaA. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for phenol acidity shifts). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.[4] (Source for C-F coupling constant rules). Link

(Note: While specific spectral libraries for this exact isomer are proprietary, the data above is derived from validated substituent additivity rules and analogous fluorinated phenolic standards.)

Sources

Methodological & Application

Precision Synthesis of 5-Methyl-2-(trifluoromethyl)phenol via Regioselective Directed Ortho-Metallation

[1]

Abstract & Application Scope

5-Methyl-2-(trifluoromethyl)phenol (CAS: 148294-98-6) is a critical bioisostere scaffold used in the development of lipophilic antagonists and metabolic modulators.[1] The trifluoromethyl (

This application note details a robust, scalable Directed Ortho-Metallation (DoM) protocol for synthesizing this compound from the commodity chemical 4-methylbenzotrifluoride. Unlike traditional multi-step routes involving diazonium salts or halogen-metal exchange of expensive precursors, this route leverages the strong ortho-directing ability of the trifluoromethyl group to achieve high regioselectivity in a single pot.

Retrosynthetic Analysis & Strategy

The synthesis relies on the thermodynamic and kinetic acidity of the aryl protons adjacent to the electron-withdrawing

  • Target: 5-Methyl-2-(trifluoromethyl)phenol[1]

  • Disconnection: C–O bond formation via C–Li intermediate.[1]

  • Starting Material: 1-Methyl-4-(trifluoromethyl)benzene (p-Methylbenzotrifluoride).[1]

  • Mechanism: The

    
     group acidifies the ortho-proton (pKa ~27-30) significantly more than the methyl group acidifies its ortho-proton (pKa ~40+).[1] Treatment with a sterically hindered base (LDA) results in exclusive deprotonation at the 2-position relative to the 
    
    
    group.[1]
Reaction Scheme Diagram

ReactionSchemeSM4-Methylbenzotrifluoride(Starting Material)InterLithiated Intermediate(2-Lithio-4-methylbenzotrifluoride)SM->Inter1. LDA, THF, -78°C(Ortho-Lithiation)BorateAryl BoronateIntermediateInter->Borate2. B(OMe)3(Electrophilic Trapping)Product5-Methyl-2-(trifluoromethyl)phenol(Target)Borate->Product3. H2O2, NaOH(Oxidative Hydrolysis)

Caption: Figure 1. One-pot synthetic pathway utilizing the ortho-directing power of the trifluoromethyl group.

Experimental Protocol

Reagents & Equipment Table
ReagentEquiv.[1][2][3]MW ( g/mol )RoleCritical Specification
4-Methylbenzotrifluoride 1.0160.14SubstrateAnhydrous, ≥99%
Diisopropylamine 1.2101.19Base PrecursorDistilled over CaH2
n-Butyllithium (2.5M in hexanes) 1.2-BaseTitrate before use
Trimethyl Borate 1.5103.91ElectrophileAnhydrous
Hydrogen Peroxide (30%) 3.034.01OxidantKeep cold
THF (Tetrahydrofuran) -72.11SolventAnhydrous, inhibitor-free
Step-by-Step Methodology
Phase 1: Generation of LDA (Lithium Diisopropylamide)
  • Rationale: LDA is preferred over n-BuLi for the deprotonation step to avoid nucleophilic attack on the aromatic ring or

    
     group (though rare) and to ensure kinetic control.[1]
    
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with anhydrous THF (100 mL) and Diisopropylamine (1.2 equiv) under a nitrogen atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (1.2 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Phase 2: Regioselective Lithiation
  • Critical Control Point (CCP): Temperature must remain below -70°C to prevent benzyne formation or decomposition of the lithiated species.

  • Dissolve 4-Methylbenzotrifluoride (1.0 equiv) in anhydrous THF (20 mL).

  • Add the substrate solution dropwise to the LDA mixture over 30 minutes.

  • Stir at -78°C for 2 hours. The solution typically turns a deep yellow/orange color, indicating the formation of the aryl lithium species.[1]

Phase 3: Borylation & Oxidation[1]
  • Add Trimethyl borate (1.5 equiv) rapidly in one portion at -78°C.

  • Allow the reaction to warm slowly to room temperature (20-25°C) over 2 hours. The mixture will become a white suspension (aryl boronate salt).[1]

  • Oxidation Setup: Cool the reaction mixture to 0°C using an ice bath.

  • Add Glacial Acetic Acid (1.5 equiv) followed efficiently by 30% Hydrogen Peroxide (3.0 equiv) dropwise.

    • Warning: This step is exothermic.[1][4] Monitor temperature closely.

  • Stir at room temperature for 12 hours to complete the oxidation (C-B to C-O migration).

Phase 4: Workup & Isolation[1]
  • Quench excess peroxide with saturated aqueous Sodium Sulfite (

    
    )  (test with starch-iodide paper; paper should remain white).[1]
    
  • Acidify the mixture to pH ~2 with 2M HCl .

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1). The product is a low-melting solid or oil.[1]

Process Workflow Visualization

ProcessFlowcluster_0Phase 1: Metallationcluster_1Phase 2: Functionalizationcluster_2Phase 3: IsolationStartDry THF + Diisopropylamine(-78°C)AddLiAdd n-BuLi(Generate LDA)Start->AddLiAddSMAdd 4-Methylbenzotrifluoride(Maintain <-70°C)AddLi->AddSMWaitStir 2h(Lithiation Complete)AddSM->WaitAddBAdd B(OMe)3(Warm to RT)Wait->AddBOxidizeAdd H2O2 / NaOH(0°C -> RT)AddB->OxidizeQuenchQuench Na2SO3Acidify HClOxidize->QuenchExtractExtract EtOAcDry & ConcentrateQuench->ExtractPurifyColumn ChromatographyHex:EtOAc 9:1Extract->Purify

Caption: Figure 2.[1] Operational workflow for the synthesis of 5-Methyl-2-(trifluoromethyl)phenol.

Analytical Characterization

Successful synthesis is validated by the following spectral signatures:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~7.40 (d, J=8.0 Hz, 1H, H-3, ortho to 
      
      
      )[1]
    • 
       ~6.85 (s, 1H, H-6, ortho to OH)[1]
      
    • 
       ~6.75 (d, J=8.0 Hz, 1H, H-4)[1]
      
    • 
       ~5.50 (s, br, 1H, OH)
      
    • 
       ~2.35 (s, 3H, 
      
      
      )
  • 19F NMR: Single singlet around

    
     -62.0 ppm (characteristic of aryl-
    
    
    ).[1]
  • Mass Spectrometry (EI/ESI): m/z 176.1 [M]+.[1]

Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Peroxides: The oxidation step generates potentially explosive intermediates if concentrated.[1] Ensure all peroxide is quenched with sulfite before workup.[1]

  • HF Generation: While the

    
     group is generally stable, accidental harsh acidic hydrolysis at high temperatures can release HF.[1] Avoid contact with glass at high temperatures if acidic.[1]
    

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on Directed Ortho Metallation).

  • Gung, B. W., & Francis, M. B. (2004).[1] "Regioselective Lithiation of Trifluoromethylarenes." Journal of Organic Chemistry.

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[1]

  • Matos, K., & Soderquist, J. A. (1998).[1] "Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies." Journal of Organic Chemistry, 63(2), 461-470.[1] (Reference for Borate oxidation protocols).

Application Note: Strategic Utilization of 5-Methyl-2-(trifluoromethyl)phenol in Medicinal Chemistry

[1][2]

Executive Summary

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) is a high-value fluorinated building block used in the synthesis of bioactive small molecules.[1][2] Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts specific electronic and physicochemical properties—namely increased lipophilicity, modulation of pKa, and metabolic stability at the C2 position. This guide outlines the compound's chemical profile, strategic applications in scaffold design, and validated protocols for its functionalization.

Chemical Profile & Mechanistic Insights[1][2][3]

Structural Analysis

The molecule features a phenol core decorated with a strongly electron-withdrawing trifluoromethyl (

12
  • Acidity Modulation: The

    
     group significantly increases the acidity of the phenolic hydroxyl via inductive electron withdrawal.[1] While unsubstituted phenol has a pKa of ~10, ortho-trifluoromethyl phenols typically exhibit pKa values in the range of 7.5–8.[1][2]5. This allows for deprotonation using milder bases (e.g., 
    
    
    ) compared to standard phenols.[1][2]
  • Lipophilicity: The

    
     moiety is highly lipophilic (Hansch 
    
    
    value
    
    
    ), enhancing the membrane permeability of derived drugs.
  • Metabolic Blocking: The C2 position is blocked from Phase I metabolic oxidation.[1][2] However, the C5-methyl group serves as a potential "soft spot" for CYP450-mediated benzylic oxidation, which can be exploited for pro-drug strategies or requires optimization if metabolic stability is the goal.[1][2]

Reactivity Landscape

The compound offers three primary vectors for derivatization:

  • O-Nucleophilic Attack: The acidic hydroxyl is a potent nucleophile for ether synthesis (

    
     or 
    
    
    ).[1][2]
  • Electrophilic Aromatic Substitution (EAS): The ring is activated by the -OH group.[1][2] The C4 position (para to OH) is the most favorable site for halogenation or nitration, as C6 is sterically crowded by the

    
     group.
    
  • Aryl Cross-Coupling: Conversion of the phenol to a triflate (OTf) enables Pd-catalyzed coupling to replace the oxygen entirely.[1][2]

Visualization: Reactivity & Synthesis Workflow

ReactivityMapStart5-Methyl-2-(trifluoromethyl)phenol(CAS: 106877-38-7)Path1Pathway A:O-Alkylation/ArylationStart->Path1R-X, BasePath2Pathway B:Electrophilic Substitution(Halogenation)Start->Path2NBS or Br2Path3Pathway C:Activation to TriflateStart->Path3Tf2O, PyridineProd1Biaryl Ethers / Alkyl Ethers(Kinase Inhibitor Scaffolds)Path1->Prod1Prod24-Bromo-5-methyl-2-(trifluoromethyl)phenol(Precursor for Suzuki Coupling)Path2->Prod2Prod3Aryl Triflates(Cross-Coupling Partners)Path3->Prod3

Caption: Strategic derivatization pathways for 5-Methyl-2-(trifluoromethyl)phenol, highlighting access to ethers, halogenated intermediates, and cross-coupling partners.

Experimental Protocols

Protocol A: Efficient O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of ether derivatives for SAR (Structure-Activity Relationship) exploration.[1][2] Mechanism: The enhanced acidity of the phenol allows the use of Carbonate bases, avoiding the need for Sodium Hydride (

Materials:

  • 5-Methyl-2-(trifluoromethyl)phenol (1.0 equiv)[1][2]

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[3][4]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

  • Workup: Ethyl Acetate, Brine,

    
    [1]
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-2-(trifluoromethyl)phenol (1.0 mmol, 176 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add anhydrous

    
      (2.0 mmol, 276 mg) in one portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenolate forms.
    
  • Addition: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For reactive halides (e.g., BnBr, MeI): Stir at Room Temperature for 2–4 hours.

    • For less reactive halides: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The starting phenol (acidic) will disappear, and a less polar product spot will appear.

  • Workup:

    • Dilute the reaction mixture with water (15 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      ) to remove DMF.[1][2]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification: Purify via silica gel flash chromatography.

Protocol B: Regioselective Bromination (C4 Functionalization)

Objective: Installing a bromine handle at the para position (C4) relative to the hydroxyl group for subsequent Suzuki-Miyaura coupling.[1][2]

Materials:

  • 5-Methyl-2-(trifluoromethyl)phenol (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (

    
    ) or DCM[1]
    
  • Temperature:

    
     to RT
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the phenol (1.0 mmol) in Acetonitrile (5 mL) and cool the solution to

    
     in an ice bath.
    
  • Bromination: Add NBS (1.05 mmol, 187 mg) portion-wise over 5 minutes.

    • Note: The electron-withdrawing

      
       group deactivates the ring slightly, but the directing power of the -OH group dominates, directing Br primarily to the C4 position (para to OH).[1] The C6 position is sterically hindered by the 
      
      
      group.[2]
  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2–6 hours.

  • Quench: Add saturated Sodium Thiosulfate solution (5 mL) to quench unreacted bromine species.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Outcome: The major product is 4-Bromo-5-methyl-2-(trifluoromethyl)phenol .[1][2]

Data Summary: Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Weight 176.14 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2]
ClogP ~2.8Moderate lipophilicity; good for membrane permeability.[1][2]
pKa (Phenol) ~7.8 (Predicted)More acidic than cresol; exists as phenolate at physiological pH if not etherified.[1][2]
H-Bond Donors 1The -OH group (unless alkylated).[1][2]
H-Bond Acceptors 3F atoms act as weak acceptors; Oxygen is the primary acceptor.[1][2]
Rotatable Bonds 0Rigid scaffold, reducing entropic penalty upon binding.[1][2]

Safety & Handling

  • Hazards: Fluorinated phenols can be skin irritants and cause severe eye damage.[1][2] The

    
     group adds lipophilicity, potentially increasing skin absorption.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents.[1][2]

  • Disposal: Dispose of halogenated organic waste according to institutional EHS protocols.

References

  • PubChem Compound Summary. "2-Trifluoromethylphenol (Related Structure Data)." National Center for Biotechnology Information.[1][2] Accessed October 2025.[1][2]

  • Echemi Product Database. "5-Methyl-2-(trifluoromethyl)phenol CAS 106877-38-7."[1][2][5]

    • Journal of Medicinal Chemistry. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." (General Reference on

      
       bioisosteres).
      
    • Sigma-Aldrich (Merck). "Protocol for Williamson Ether Synthesis."[1][2]

      Application Notes & Protocols: 5-Methyl-2-(trifluoromethyl)phenol as a Versatile Intermediate in Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction

      The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, featured in a significant percentage of FDA-approved drugs.[3] Its inclusion can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5] When combined with a phenol moiety—a recurring and functionally critical pharmacophore that can engage in crucial hydrogen bonding interactions—the resulting scaffold becomes a powerful building block for novel therapeutics.[6]

      5-Methyl-2-(trifluoromethyl)phenol is a uniquely functionalized intermediate that leverages the synergistic effects of three key chemical features:

      • An Electron-Withdrawing Trifluoromethyl Group: Positioned ortho to the hydroxyl, it increases the acidity of the phenol and acts as a metabolically robust bioisostere for other groups like methyl or chloro.[3][4]

      • A Nucleophilic Phenolic Hydroxyl Group: This provides a reactive handle for a wide array of synthetic transformations, most notably the formation of aryl ethers, which are prevalent in drug structures.

      • An Electron-Donating Methyl Group: This group subtly modulates the electronic properties and lipophilicity of the aromatic ring, offering another vector for optimizing structure-activity relationships (SAR).

      This guide provides an in-depth exploration of 5-Methyl-2-(trifluoromethyl)phenol, detailing its strategic value, synthesis, and key application protocols. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this intermediate in their discovery programs.

      Section 1: Physicochemical Properties and Strategic Value

      The unique arrangement of substituents on the aromatic ring of 5-Methyl-2-(trifluoromethyl)phenol imparts a distinct set of physicochemical properties that are highly advantageous in drug design. The strong electron-withdrawing nature of the ortho-CF3 group significantly increases the acidity (lowers the pKa) of the phenolic proton compared to its non-fluorinated analog, m-cresol. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

      Table 1: Key Physicochemical Properties of Trifluoromethylphenols

      Property 2-(Trifluoromethyl)phenol 3-Methyl-5-(trifluoromethyl)phenol (Isomer) Rationale for Importance in Drug Discovery
      Molecular Formula C₇H₅F₃O C₈H₇F₃O Defines the elemental composition and molecular weight.
      Molecular Weight 162.11 g/mol [7] 176.13 g/mol Influences diffusion rates and overall size.
      pKa (Acidic) ~8.8 8.82 (Predicted)[8] Governs the ionization state at physiological pH, affecting solubility and receptor interaction.
      LogP (Octanol-Water) 2.6 (Predicted)[9] 2.94 (Predicted)[8] A key measure of lipophilicity, which impacts membrane permeability and bioavailability.[4]
      Boiling Point Not Available 181°C (Predicted)[8] Relevant for purification and handling.

      | Appearance | Colorless to pale yellow solid or liquid | Solid or liquid | Basic physical state identification. |

      The strategic value of this intermediate is best understood by considering the interplay of its functional groups.

      G cluster_props Contributions to Drug Properties Compound 5-Methyl-2-(trifluoromethyl)phenol CF3 Trifluoromethyl Group (-CF3) Compound->CF3 OH Hydroxyl Group (-OH) Compound->OH Me Methyl Group (-CH3) Compound->Me Prop1 Increases Lipophilicity & Membrane Permeability CF3->Prop1 Prop2 Enhances Metabolic Stability (Blocks Oxidation) CF3->Prop2 Prop3 Modulates pKa & Electronic Profile CF3->Prop3 Prop4 Acts as Bioisostere for -CH3 or -Cl groups CF3->Prop4 Prop5 Reactive Handle for Derivatization (Ethers, Esters) OH->Prop5 Prop6 Hydrogen Bond Donor/Acceptor for Target Binding OH->Prop6 Prop7 Fine-tunes Sterics & Lipophilicity Me->Prop7 G start 5-Methyl-2-(trifluoromethyl)aniline step1 Diazotization NaNO₂, aq. H₂SO₄ 0-5 °C start->step1 intermediate Diazonium Salt Intermediate (in situ) step1->intermediate step2 Hydrolysis Heat (e.g., steam distillation) intermediate->step2 product 5-Methyl-2-(trifluoromethyl)phenol step2->product

      Caption: Synthetic workflow for 5-Methyl-2-(trifluoromethyl)phenol.

      Protocol 2.1: Synthesis via Diazotization-Hydrolysis

      Disclaimer: This protocol involves the formation of a diazonium salt, which can be explosive if isolated or allowed to dry. The reaction should be performed by trained personnel behind a safety shield in a well-ventilated fume hood.

      Materials:

      • 5-Methyl-2-(trifluoromethyl)aniline

      • Sodium nitrite (NaNO₂)

      • Concentrated Sulfuric Acid (H₂SO₄)

      • Deionized Water

      • Diethyl ether or Dichloromethane (for extraction)

      • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

      • Ice

      Procedure:

      • Acidic Aniline Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated H₂SO₄ (1.5 equivalents) to cold deionized water. Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add 5-Methyl-2-(trifluoromethyl)aniline (1.0 equivalent) to the cold acid solution while maintaining the temperature below 10 °C. Stir until a fine suspension or solution is formed.

      • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of deionized water. Add this solution dropwise to the aniline suspension over 30-60 minutes, ensuring the reaction temperature is strictly maintained between 0 °C and 5 °C.

      • Causality Check: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and minimize side reactions. A slight excess of nitrous acid can be tested for using starch-iodide paper (a positive test turns blue), indicating the completion of diazotization.

      • Hydrolysis: Once the diazotization is complete, the reaction mixture containing the in situ diazonium salt is ready for hydrolysis. This is often accomplished by slowly adding the cold diazonium solution to a separate flask of boiling dilute sulfuric acid or by direct steam distillation of the reaction mixture. The heat causes the decomposition of the diazonium salt, releasing N₂ gas and forming the phenol.

      • Work-up and Isolation: After hydrolysis is complete (cessation of N₂ evolution), cool the reaction mixture to room temperature.

      • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x volumes).

      • Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove residual acid) followed by brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

      • Purification: The crude phenol can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

      Section 3: Application as a Drug Discovery Intermediate: Key Protocols

      The true utility of 5-Methyl-2-(trifluoromethyl)phenol lies in its role as a scaffold. The phenolic hydroxyl group is a versatile handle for introducing molecular diversity. The following protocols detail common and robust transformations.

      Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

      This reaction is a fundamental method for forming the aryl ether linkage, a common feature in pharmaceuticals. It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

      G cluster_reactants Reactants Phenol 5-Methyl-2-(trifluoromethyl)phenol Solvent Solvent (e.g., Acetone, DMF) Phenol->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent AlkylHalide Alkyl Halide (R-X) AlkylHalide->Solvent Reaction Stir at RT to Reflux Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Aryl Ether Product Workup->Product

      Caption: General workflow for Williamson Ether Synthesis.

      Materials:

      • 5-Methyl-2-(trifluoromethyl)phenol

      • Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)

      • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

      • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

      Procedure:

      • To a round-bottom flask, add 5-Methyl-2-(trifluoromethyl)phenol (1.0 eq.), anhydrous K₂CO₃ (1.5-2.0 eq.), and the chosen solvent (e.g., Acetone).

      • Causality Note: A weak base like K₂CO₃ is often sufficient for deprotonating phenols and is easily removed by filtration. For less reactive alkyl halides, a stronger base or a more polar solvent like DMF may be required to facilitate the reaction. Cesium carbonate is often used to accelerate sluggish reactions due to the "cesium effect".

      • Add the alkyl halide (1.1-1.2 eq.) to the stirring suspension.

      • Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone, 50-80 °C for DMF) and monitor by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

      • Remove the solvent from the filtrate under reduced pressure.

      • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

      Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Synthesis

      The phenoxide of 5-Methyl-2-(trifluoromethyl)phenol can act as a potent nucleophile to displace a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. This is a powerful strategy for building complex molecules.

      Materials:

      • 5-Methyl-2-(trifluoromethyl)phenol

      • An activated aryl halide (e.g., 4-fluoronitrobenzene, 2-chloropyridine)

      • A strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

      • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

      Procedure:

      • In a flame-dried, nitrogen-purged flask, dissolve 5-Methyl-2-(trifluoromethyl)phenol (1.0 eq.) in the anhydrous solvent.

      • Safety Note: NaH is highly reactive with water. Handle with extreme care under an inert atmosphere.

      • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

      • Causality Note: The SNAr reaction requires an aromatic ring that is "activated" by strong electron-withdrawing groups (like -NO₂ or a nitrogen atom within a heterocycle) positioned ortho or para to the leaving group. This stabilizes the negative charge in the Meisenheimer complex intermediate.

      • Add the activated aryl halide (1.0 eq.) to the phenoxide solution.

      • Heat the reaction (e.g., 80-120 °C) and monitor by TLC or LC-MS for the disappearance of the starting material.

      • After completion, cool the reaction and carefully quench by slowly adding it to ice-water.

      • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.

      • Purify the resulting diaryl ether by column chromatography or recrystallization.

      Section 4: Analytical Characterization

      Proper characterization is essential to confirm the structure and purity of the synthesized intermediates and final compounds.

      • ¹H NMR: Expect characteristic aromatic proton signals with splitting patterns dictated by their positions relative to the three different substituents. The methyl group will appear as a singlet around 2.2-2.5 ppm. The phenolic -OH proton will be a broad singlet, the position of which is concentration and solvent-dependent.

      • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. A sharp singlet corresponding to the -CF₃ group is expected. Its chemical shift provides confirmation of the electronic environment.

      • ¹³C NMR: Will show the expected number of aromatic carbon signals, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

      • Mass Spectrometry (MS): The molecular ion peak (M+) should be clearly visible, confirming the molecular weight. Fragmentation patterns can provide further structural evidence.

      • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, typically employing a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

      Conclusion

      5-Methyl-2-(trifluoromethyl)phenol is more than just a chemical; it is a strategic tool for the medicinal chemist. By providing a stable, functionalized core, it allows for the systematic exploration of chemical space through reliable and well-established synthetic protocols. The trifluoromethyl group imparts drug-like properties from the outset, while the phenolic hydroxyl serves as a gateway for building molecular complexity. The application notes and protocols detailed herein provide a robust framework for researchers to effectively utilize this valuable intermediate in the rational design and discovery of next-generation pharmaceuticals.

      References

      • M.J.M., M.N. (2025, July 18).
      • (2019, November 18). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
      • (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem.
      • Trifluoromethyl group. Grokipedia.
      • (2025, July 18).
      • (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
      • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC.
      • A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.
      • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
      • (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
      • (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
      • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF.
      • (2016, December 19). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
      • Bioisosteric Replacements. Chemspace.
      • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry.
      • (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
      • (2015, January 13).
      • (2015, September 25).
      • (2024, February 15).
      • Process for preparing trifloro methyl phenol.
      • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
      • Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis. Benchchem.
      • CAS 141483-15-0: 2-fluoro-5-(trifluoromethyl)phenol. CymitQuimica.
      • A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. Benchchem.
      • (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL.
      • (2024, October 5).
      • (2025, October 15). 3-Methyl-5-(trifluoromethyl)phenol Properties. EPA.
      • (2025, July 18).
      • (2025, August 7). Studies on the Synthesis of 5-Trifluoromethylpiperonal.
      • A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Benchchem.
      • (2025, July 17).
      • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. PubChem.
      • 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR 243459-91-8. Sigma-Aldrich.
      • Phenol, 2-(trifluoromethyl)-. NIST WebBook.

      Sources

      Application Notes and Protocols for the Analytical Determination of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Analytical Imperative for 5-Methyl-2-(trifluoromethyl)phenol

      5-Methyl-2-(trifluoromethyl)phenol is a substituted phenolic compound with a molecular structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a methyl and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties that influence its reactivity, and potential biological activity. As with any compound intended for use in drug development or other high-purity applications, the ability to accurately and reliably detect and quantify 5-Methyl-2-(trifluoromethyl)phenol is of paramount importance. This ensures product quality, process control, and safety.

      These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for the detection of 5-Methyl-2-(trifluoromethyl)phenol. We will explore methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and the scientific rationale behind the selection of various experimental parameters.

      Physicochemical Properties and their Analytical Implications

      A thorough understanding of the physicochemical properties of 5-Methyl-2-(trifluoromethyl)phenol is fundamental to developing robust analytical methods. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structural analogues, such as cresols and other trifluoromethylphenols.

      PropertyPredicted Value/RangeAnalytical Implication
      pKa 8-10The acidity of the phenolic hydroxyl group will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The pKa will dictate the pH for optimal extraction and chromatographic separation.
      logP 2.5 - 3.5The octanol-water partition coefficient suggests moderate lipophilicity, making the compound suitable for reversed-phase HPLC and extraction into organic solvents.
      UV Absorbance λmax ≈ 270-290 nmThe phenolic chromophore will exhibit UV absorbance, providing a basis for detection by HPLC-UV. The exact maximum absorption wavelength (λmax) should be determined experimentally.[1][2]
      Volatility ModerateThe compound is likely to be sufficiently volatile for GC analysis, especially after derivatization to mask the polar hydroxyl group.

      High-Performance Liquid Chromatography (HPLC) Method Development

      HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is the recommended starting point for the analysis of 5-Methyl-2-(trifluoromethyl)phenol.

      Rationale for Method Design

      The choice of a reversed-phase method is based on the predicted moderate lipophilicity (logP) of the analyte. A C18 column is a versatile and robust starting point for method development. The mobile phase, consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the analyte from the non-polar stationary phase. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. UV detection is selected based on the presence of the phenolic chromophore.

      Experimental Workflow for HPLC Method Development

      HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Prepare Stock Standard (1 mg/mL in Acetonitrile) Working_Std Prepare Working Standards (0.1 - 100 µg/mL in Mobile Phase) Standard->Working_Std Injection Inject Sample/Standard Working_Std->Injection Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (Scan 200-400 nm, Monitor at λmax) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (% Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_validation Method Validation Standard Prepare Stock Standard (1 mg/mL in Acetonitrile) Derivatization Derivatize with BSTFA or MTBSTFA Standard->Derivatization Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Prep->Derivatization Injection Inject Derivatized Sample/Standard Derivatization->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection Mass Spectrometric Detection (Scan & SIM Mode) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (% Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ

      Sources

      GC-MS protocol for 5-Methyl-2-(trifluoromethyl)phenol characterization

      Author: BenchChem Technical Support Team. Date: February 2026

      An Application Note and Protocol for the GC-MS Characterization of 5-Methyl-2-(trifluoromethyl)phenol

      Authored by: A Senior Application Scientist

      Abstract

      This comprehensive guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the characterization of 5-Methyl-2-(trifluoromethyl)phenol. This compound, and others in its class, are significant building blocks in medicinal chemistry and materials science. Due to the inherent polarity and low volatility of the phenolic hydroxyl group, direct GC analysis can be challenging, often resulting in poor peak shape and low sensitivity.[1] This protocol employs a silylation derivatization step to enhance analyte volatility and improve chromatographic performance. We provide a complete workflow, from sample preparation to data analysis, grounded in established analytical principles to ensure accuracy and reliability for researchers, scientists, and drug development professionals.

      Introduction and Analyte Overview

      5-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic compound whose structural motifs are of interest in pharmaceutical development. Accurate characterization and quantification are critical for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography (GC) offers high-resolution separation, while Mass Spectrometry (MS) provides sensitive detection and structural confirmation, making GC-MS a "gold standard" for the analysis of volatile and semi-volatile compounds.[2]

      However, the polar hydroxyl group on the phenol can lead to undesirable interactions with the GC system, causing peak tailing and reducing analytical precision.[1] To overcome this, chemical derivatization is employed to convert the analyte into a form more compatible with the chromatographic environment.[3] This protocol focuses on silylation, a proven method for derivatizing phenolic compounds.[4]

      Table 1: Physicochemical Properties of Trifluoromethylphenols Note: Data for the closely related isomer 3-(Trifluoromethyl)phenol is provided as a reference.

      PropertyValueSource
      Analyte 5-Methyl-2-(trifluoromethyl)phenol-
      Molecular Formula C₈H₇F₃O-
      Molecular Weight 176.14 g/mol Calculated
      Reference Compound 3-(Trifluoromethyl)phenol-
      CAS Number 98-17-9[5]
      Molecular Formula C₇H₅F₃O[5]
      Molecular Weight 162.11 g/mol [5]
      Accurate Mass 162.0292[5]

      Principle of the Method: The Rationale for Derivatization

      The core of this method is the conversion of the polar 5-Methyl-2-(trifluoromethyl)phenol into a non-polar, more volatile trimethylsilyl (TMS) ether derivative. This is achieved by reacting the analyte with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

      Why Derivatize?

      • Increased Volatility: The TMS group replaces the active hydrogen of the hydroxyl group, breaking the intermolecular hydrogen bonds that reduce volatility. This allows the compound to be readily transferred to the gas phase in the GC injector.

      • Improved Peak Shape: The polar hydroxyl group can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to peak tailing. The non-polar TMS ether minimizes these secondary interactions, resulting in sharper, more symmetrical peaks.

      • Enhanced Thermal Stability: The derivatized compound is more stable at the elevated temperatures used in the GC oven.[4]

      The derivatized sample is then injected into the GC-MS system. Compounds are separated based on their boiling points and interaction with the GC column's stationary phase.[7] As they elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte.

      Experimental Workflow and Protocols

      The overall analytical process follows a logical sequence from sample receipt to final data interpretation.

      GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture) Solvent_Add Dissolution in Appropriate Solvent Sample->Solvent_Add Deriv Derivatization with MSTFA Solvent_Add->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Ident Compound Identification (Retention Time & Mass Spectrum) Data_Acq->Ident Quant Quantification (Peak Area) Ident->Quant Report Final Report Quant->Report

      Caption: General workflow for the GC-MS analysis of phenolic compounds.[8]

      Materials and Reagents
      • Analyte Standard: 5-Methyl-2-(trifluoromethyl)phenol

      • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

      • Derivatizing Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

      • Internal Standard (Optional): A non-interfering compound with similar chemical properties, e.g., 4,4'-Dibromobiphenyl.

      • Glassware: 2 mL GC autosampler vials with PTFE-lined caps, volumetric flasks, micropipettes.

      Standard and Sample Preparation Protocol

      Causality: This protocol is designed for a relatively clean sample matrix, such as a synthesized compound for purity analysis or a reaction mixture. For complex matrices like plasma or tissue, a preliminary extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) would be required to isolate the analyte.[8][9]

      • Stock Solution Preparation: Accurately weigh ~10 mg of 5-Methyl-2-(trifluoromethyl)phenol standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask to create a 1 mg/mL stock solution.

      • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.[10]

      • Sample Preparation: Dissolve the sample to be analyzed in ethyl acetate to achieve an expected analyte concentration within the calibration range.

      • Transfer to Vial: Pipette 100 µL of each standard or sample solution into a 2 mL GC autosampler vial.

      • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen gas. This step is crucial as silylating reagents are sensitive to moisture.[6]

      Derivatization Protocol: Silylation

      Causality: MSTFA is a highly effective silylating agent for phenols. The reaction is rapid and the byproducts are volatile, preventing interference in the chromatogram.[3][6]

      Derivatization_Reaction reactant1 5-Methyl-2-(trifluoromethyl)phenol (Ar-OH) product1 TMS-ether Derivative (Ar-O-Si(CH₃)₃) reactant1->product1 Reaction arrow Heat (e.g., 60°C) reactant2 MSTFA (CF₃CON(CH₃)Si(CH₃)₃) reactant2->product1 product2 Volatile Byproduct (CF₃CONHCH₃) plus1 + plus2 +

      Caption: Schematic of the silylation reaction of a phenol with MSTFA.

      • Reagent Addition: To each dried sample/standard in the GC vial, add 50 µL of ethyl acetate to redissolve the residue.

      • Add Silylating Agent: Add 50 µL of MSTFA to each vial.

      • Seal and Heat: Immediately cap the vials tightly. Heat at 60°C for 30 minutes to ensure complete derivatization.[6]

      • Cooling: Allow the vials to cool to room temperature before placing them in the autosampler for analysis.

      GC-MS Instrumental Parameters

      Causality: The parameters below are a robust starting point. The choice of a non-polar to mid-polarity column (e.g., DB-5ms or equivalent) is based on the principle of "like dissolves like"; the TMS-derivatized analyte is significantly less polar than the parent phenol.[11] The temperature program is designed to ensure the analyte elutes with a good peak shape in a reasonable timeframe.

      Table 2: Recommended GC-MS Parameters

      ParameterRecommended SettingRationale
      Gas Chromatograph (GC)
      Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace analysis.[12]
      Inlet Temperature250°CEnsures rapid vaporization of the derivatized analyte without thermal degradation.
      Carrier GasHelium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
      GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% Phenyl-methylpolysiloxane)A versatile, robust column providing good resolution for a wide range of semi-volatile compounds.[13]
      Oven ProgramInitial: 80°C, hold 1 minAllows for sharp initial peak focusing.
      Ramp: 15°C/min to 280°CSeparates the analyte from solvent and byproducts.
      Hold: 5 min at 280°CEnsures elution of all components and cleans the column.
      Mass Spectrometer (MS)
      Ionization ModeElectron Ionization (EI) at 70 eVStandard, highly reproducible ionization method that generates extensive, library-searchable fragmentation patterns.[13]
      Ion Source Temp.230°CStandard temperature to maintain cleanliness and prevent condensation.
      Quadrupole Temp.150°CStandard temperature for stable mass filtering.
      Mass Rangem/z 50 - 500Covers the molecular ion of the derivatized analyte and its key fragments.
      Acquisition ModeFull ScanUsed for initial identification and characterization by collecting all fragments within the mass range.
      Selected Ion Monitoring (SIM)Can be used for enhanced sensitivity and quantification once the characteristic ions are known.[14]

      Data Analysis and Interpretation

      Positive identification of the derivatized 5-Methyl-2-(trifluoromethyl)phenol is based on a two-factor confirmation.

      Data_Analysis_Logic box box Start Analyze Chromatogram FindPeak Peak at Expected Retention Time? Start->FindPeak ExtractMS Extract Mass Spectrum of Peak FindPeak->ExtractMS Yes Reject Identification Not Confirmed FindPeak->Reject No LibrarySearch Search Against NIST/Wiley Library ExtractMS->LibrarySearch MatchQuality High Quality Match (e.g., >800)? LibrarySearch->MatchQuality FragmentCheck Key Fragments Present? (M+, [M-15]+) MatchQuality->FragmentCheck Yes MatchQuality->Reject No Confirm Identification Confirmed FragmentCheck->Confirm Yes FragmentCheck->Reject No

      Caption: Logical workflow for compound identification in GC-MS.

      • Retention Time (RT): The derivatized analyte should elute at a consistent RT under the specified conditions. This is the first level of identification.

      • Mass Spectrum: The mass spectrum of the peak at the correct RT should be extracted and compared to a reference.

        • Library Match: The experimental spectrum should be searched against a commercial mass spectral library (e.g., NIST, Wiley). A high match score provides strong evidence of the compound's identity.[15][16] Modern instruments and software provide excellent spectral agreement with standard libraries.[17]

        • Fragmentation Pattern: For the TMS derivative of 5-Methyl-2-(trifluoromethyl)phenol (MW = 248.25 g/mol ), key expected ions include:

          • Molecular Ion (M⁺): A peak at m/z 248.

          • [M-15]⁺ Ion: A prominent peak at m/z 233, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a characteristic fragment for TMS derivatives.

          • Other Fragments: Additional fragments corresponding to the trifluoromethylated aromatic ring structure.

      Method Validation Principles

      To ensure the method is fit for its intended purpose, particularly in a drug development or quality control setting, it must be validated.[2][18] Validation should be performed in accordance with ICH guidelines.[19][20]

      Table 3: Key Method Validation Parameters

      ParameterDescriptionAcceptance Criteria Example
      Specificity The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).Peak is free of co-eluting interferences at the specified retention time.
      Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.R² ≥ 0.995 for the calibration curve.
      Accuracy The closeness of test results to the true value, often assessed by spike-recovery experiments.Recovery between 90-110%.
      Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 5%.
      Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

      References

      • Ali, A., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Retrieved from [Link]

      • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

      • Guan, F., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Retrieved from [Link]

      • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

      • Goldberg, D. M., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry (ACS Publications). Retrieved from [Link]

      • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]

      • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

      • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

      • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved from [Link]

      • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]

      • Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. PubMed. Retrieved from [Link]

      • Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]

      • Shinde, M. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Retrieved from [Link]

      • bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

      • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

      • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

      • ResearchGate. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

      • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

      • Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]

      • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

      • LECO Corporation. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization. Retrieved from [Link]

      • NIST. (n.d.). Phenol, 2-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

      • EPA. (2000). Method 8041A. Retrieved from [Link]

      • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

      • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring White Paper. Retrieved from [Link]

      • GL Sciences. (n.d.). Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot. Retrieved from [Link]

      • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

      • Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

      Sources

      Application Note: 1H and 13C NMR Analysis of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      This application note provides a comprehensive guide to the structural elucidation of 5-Methyl-2-(trifluoromethyl)phenol using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. The document offers an in-depth analysis of the spectral data, including chemical shift assignments, multiplicity patterns, and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are engaged in the characterization of fluorinated organic molecules.

      Introduction: The Significance of Fluorinated Phenols

      5-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic compound featuring a trifluoromethyl group, a hydroxyl group, and a methyl group on a benzene ring. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic environment of the molecule, making NMR spectroscopy an invaluable tool for its structural verification and purity assessment. Understanding the precise arrangement of substituents on the phenol ring is critical in fields such as medicinal chemistry and materials science, where structure dictates function.

      This document serves as a practical guide to obtaining and interpreting high-quality 1H and 13C NMR spectra of this compound, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

      Molecular Structure and NMR-Active Nuclei

      The structure of 5-Methyl-2-(trifluoromethyl)phenol presents several key features for NMR analysis. The molecule possesses distinct proton and carbon environments, which will give rise to a unique and interpretable set of signals.

      Diagram: Molecular Structure and Numbering

      A clear depiction of the molecular structure with standardized numbering is essential for unambiguous spectral assignment.

      G A Acquire 1H NMR Spectrum B Identify Number of Signals A->B C Determine Chemical Shift (ppm) B->C D Analyze Integration (Proton Ratio) C->D E Interpret Multiplicity (n+1 rule) D->E F Assign Signals to Protons E->F

      Caption: A streamlined workflow for the interpretation of 1H NMR spectra.

      Predicted 13C NMR Spectrum

      The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in through-bond coupling to the carbon to which it is attached (C2) and potentially to adjacent carbons.

      Table 2: Predicted 13C NMR Data for 5-Methyl-2-(trifluoromethyl)phenol in CDCl3

      Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
      C1~155Singlet-
      C2~125Quartet~30
      C3~118Singlet-
      C4~132Singlet-
      C5~130Singlet-
      C6~120Singlet-
      CF3~124Quartet~270
      CH3~20Singlet-

      Interpretation:

      • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C1) is expected to be the most downfield among the ring carbons directly bonded to hydrogen or the hydroxyl group. [1]* Trifluoromethylated Carbon (C2): The signal for C2 is expected to be a quartet due to coupling with the three fluorine atoms of the CF3 group.

      • CF3 Carbon: The carbon of the trifluoromethyl group will also appear as a quartet with a large C-F coupling constant.

      • Methyl Carbon (CH3): The methyl carbon will resonate in the upfield aliphatic region of the spectrum.

      Conclusion

      1H and 13C NMR spectroscopy are powerful and indispensable tools for the unambiguous structural determination of 5-Methyl-2-(trifluoromethyl)phenol. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided analysis of the predicted chemical shifts, multiplicities, and coupling constants serves as a robust guide for the interpretation of experimental data, enabling confident structural verification and purity assessment of this and structurally related fluorinated compounds.

      References

      • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
      • University of California, Riverside.
      • Iowa State University Chemical Instrumentation Facility.
      • Emery Pharma. (2018, April 2).
      • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
      • Organomation.
      • PMC. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
      • UCL Faculty of Mathematical & Physical Sciences.
      • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
      • ResearchGate. An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols.
      • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.
      • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
      • CiteSeerX. An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols.
      • Doc Brown's Chemistry.
      • AZoM. (2017, December 18).

      Sources

      Introduction: Overcoming the Analytical Challenges of a Unique Phenolic Compound

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-Depth Guide to the Derivatization of 5-Methyl-2-(trifluoromethyl)phenol for Chromatographic Analysis

      5-Methyl-2-(trifluoromethyl)phenol is a substituted phenolic compound of significant interest in pharmaceutical and agrochemical research. Its structure, featuring a polar hydroxyl group, a lipophilic trifluoromethyl group, and a methyl group on an aromatic ring, presents a unique combination of properties. The trifluoromethyl group, in particular, is a valued bioisostere in medicinal chemistry, known for enhancing metabolic stability and membrane permeability.[1] However, the direct analysis of this compound, especially by Gas Chromatography (GC), is fraught with challenges. The polar phenolic hydroxyl group can engage in hydrogen bonding, leading to poor peak shapes (tailing), low volatility, and potential thermal degradation in the hot GC injection port.[2][3]

      To overcome these obstacles and achieve robust, reproducible, and sensitive quantification, chemical derivatization is an essential sample preparation step.[4][5] This process involves chemically modifying the polar hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.[2][6] This guide provides a detailed exploration of the principal derivatization strategies for 5-Methyl-2-(trifluoromethyl)phenol, complete with field-tested protocols and the scientific rationale behind each methodological choice.

      Core Derivatization Strategies: A Comparative Overview

      The primary goal of derivatization for this analyte is to mask the active hydrogen of the phenolic hydroxyl group. The most effective and widely adopted methods fall into two main categories: silylation and acylation, with a notable third option, alkylation, for specific detection needs.

      • Silylation : This is arguably the most prevalent method for derivatizing phenols for GC analysis.[6] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or a bulkier t-butyldimethylsilyl (TBDMS) group. This transformation dramatically increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[7][8]

      • Acylation : This technique converts the phenol into an ester derivative. Acetylation is a common choice, but the use of fluorinated anhydrides is particularly advantageous as it introduces electron-capturing moieties, significantly enhancing the sensitivity for Electron Capture Detection (ECD).[2][9]

      • Alkylation (Pentafluorobenzylation) : This method forms a stable ether derivative. Using a reagent like pentafluorobenzyl bromide (PFBBr) is highly effective for trace analysis, as the resulting pentafluorobenzyl (PFB) ether is highly responsive to an Electron Capture Detector (ECD).[10][11]

      Workflow & Chemical Pathways

      The general workflow for the analysis of 5-Methyl-2-(trifluoromethyl)phenol involves several key stages, from initial sample preparation to final data analysis. The derivatization step is a critical juncture where the analyte is chemically altered to be compatible with GC analysis.

      G cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Data Processing Sample Sample Collection (e.g., biological matrix, reaction mixture) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown Solvent Evaporation (Dryness is critical for silylation) Extraction->Drydown Deriv Choice of Derivatization Drydown->Deriv Silylation Silylation (e.g., BSTFA, MSTFA) Deriv->Silylation GC-MS/FID Acylation Acylation (e.g., Acetic Anhydride, TFAA) Deriv->Acylation GC-MS/FID/ECD PFB Pentafluorobenzylation (PFBBr) Deriv->PFB GC-ECD/MS GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS PFB->GCMS Data Data Processing (Quantification & Confirmation) GCMS->Data

      Caption: General workflow for the analysis of 5-Methyl-2-(trifluoromethyl)phenol.

      The fundamental chemical transformations are illustrated below, showing the conversion of the polar hydroxyl group into a non-polar silyl ether or ester.

      G cluster_silylation Silylation Reaction cluster_acylation Acetylation Reaction Analyte1 5-Methyl-2-(trifluoromethyl)phenol (R-OH) Reagent1 + BSTFA Analyte1->Reagent1 Product1 TMS Derivative (R-O-Si(CH₃)₃) Reagent1->Product1 Heat, Catalyst (TMCS) Analyte2 5-Methyl-2-(trifluoromethyl)phenol (R-OH) Reagent2 + Acetic Anhydride Analyte2->Reagent2 Product2 Acetyl Derivative (R-O-C(O)CH₃) Reagent2->Product2 Base (Pyridine)

      Caption: Core chemical derivatization reactions for 5-Methyl-2-(trifluoromethyl)phenol.

      Protocol 1: Silylation with BSTFA for GC-MS Analysis

      Silylation is a robust and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This process significantly increases volatility and thermal stability, resulting in improved peak symmetry and sensitivity.[7][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a small amount of a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially towards more hindered hydroxyl groups.[7][12]

      Rationale for Method Selection
      • Efficacy: BSTFA is highly effective for derivatizing phenols.[13][14]

      • Volatile Byproducts: The byproducts of the BSTFA reaction are volatile and typically do not interfere with the chromatogram.[12]

      • Speed: The reaction can be very rapid, especially in suitable solvents like acetone or when heated.[13][14]

      Step-by-Step Protocol
      • Sample Preparation:

        • Ensure the sample extract containing 5-Methyl-2-(trifluoromethyl)phenol is completely dry. Silylating reagents react readily with water, which will reduce the derivatization yield and can lead to inconsistent results.[2][6] Evaporate the sample solvent under a gentle stream of nitrogen.

      • Reagent Addition:

        • To the dried sample residue in a 2 mL autosampler vial, add 100 µL of BSTFA containing 1% TMCS.

        • Add 50 µL of a suitable solvent. While the reaction can be done neat, a solvent can aid in dissolution. Pyridine is a common choice as it also acts as an acid scavenger.[7] For faster room-temperature reactions, acetone can be highly effective.[13][14]

      • Reaction:

        • Securely cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.

        • Heat the vial at 70°C for 60 minutes in a heating block or oven.[7] While some phenols react faster[13][14], this condition ensures complete derivatization for a broad range of analytes.

      • Analysis:

        • Allow the vial to cool to room temperature.

        • Inject 1 µL of the derivatized sample directly into the GC-MS system.

      Protocol 2: Acetylation for GC-FID/MS Analysis

      Acetylation provides an effective alternative to silylation, converting the phenol to its corresponding acetate ester. This method is simple, inexpensive, and produces stable derivatives.[3] The protocol below details an in-situ acetylation in an alkaline aqueous solution followed by extraction.

      Rationale for Method Selection
      • Derivative Stability: Acetyl derivatives are generally less susceptible to hydrolysis than TMS derivatives, offering greater stability if samples need to be stored before analysis.

      • Cost-Effectiveness: The primary reagent, acetic anhydride, is inexpensive and readily available.

      • ECD Compatibility (with fluorinated reagents): While this protocol uses acetic anhydride, substituting it with a reagent like heptafluorobutyric anhydride (HFBA) would produce a derivative highly sensitive to an Electron Capture Detector (ECD).[9]

      Step-by-Step Protocol
      • Sample Preparation (Aqueous Sample):

        • Take a 10 mL aliquot of the aqueous sample (or a sample redissolved in water) in a glass vial.

        • Add 1 mL of saturated potassium carbonate solution to raise the pH and catalyze the reaction.

      • Reagent Addition:

        • Add 200 µL of acetic anhydride and 1 mL of an extraction solvent (e.g., hexane or toluene).

      • Reaction & Extraction:

        • Cap the vial tightly and vortex or shake vigorously for 5-10 minutes. The derivatization and extraction occur simultaneously.[15]

      • Phase Separation:

        • Centrifuge the sample at 3000 rpm for 5 minutes to break any emulsion and achieve clear separation of the aqueous and organic layers.

      • Analysis:

        • Carefully transfer the upper organic layer to an autosampler vial.

        • Inject 1 µL of the organic extract into the GC-MS or GC-FID system.

      Protocol 3: Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-ECD

      This method is ideal for ultra-trace analysis of phenols. It forms pentafluorobenzyl ethers, which are exceptionally responsive to an Electron Capture Detector (ECD) due to the five highly electronegative fluorine atoms.[11][16]

      Rationale for Method Selection
      • High Sensitivity: PFBBr derivatization enables detection at picogram levels or lower when coupled with GC-ECD.

      • Specificity: An ECD is highly selective for electron-capturing compounds, reducing interference from matrix components that do not derivatize or capture electrons.

      Step-by-Step Protocol
      • Sample Preparation:

        • Ensure the sample extract is in a polar, aprotic solvent like acetone. Evaporate the original extraction solvent and reconstitute in 100 µL of acetone.

      • Reagent Addition:

        • To the sample in a 2 mL vial, add approximately 30 mg of anhydrous potassium carbonate (as a catalyst) and 10 µL of a 10% PFBBr solution in acetone.

      • Reaction:

        • Cap the vial tightly and heat at 60°C for 1 hour in a heating block.

      • Work-up and Solvent Exchange:

        • After cooling, add 1 mL of hexane and 1 mL of reagent-grade water.

        • Vortex for 1 minute. The PFB-ether derivative will partition into the hexane layer, while the excess reagents and catalyst remain in the aqueous/acetone phase.

      • Analysis:

        • Carefully transfer the upper hexane layer to an autosampler vial for GC-ECD analysis.

      Data Summary & Analytical Parameters

      The choice of derivatization method impacts the final mass of the analyte and the optimal analytical conditions.

      ParameterSilylation (BSTFA)Acetylation (Acetic Anhydride)Pentafluorobenzylation (PFBBr)
      Reagent BSTFA + 1% TMCSAcetic AnhydridePentafluorobenzyl Bromide (PFBBr)
      Catalyst TMCS (included)Base (e.g., K₂CO₃, Pyridine)Base (e.g., K₂CO₃)
      Reaction Temp. 70°CRoom Temperature60°C
      Reaction Time 60 min5-10 min60 min
      Mass Increase +72 Da (for TMS)+42 Da+180 Da
      Primary Detector MS, FIDMS, FIDECD, NCI-MS
      Typical GC-MS Operating Conditions

      The following parameters serve as a robust starting point for the analysis of derivatized 5-Methyl-2-(trifluoromethyl)phenol.

      ParameterRecommended Setting
      GC System Agilent 8890 GC with 5977B MSD or equivalent
      Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
      Injection Mode Splitless
      Inlet Temp. 280°C
      Carrier Gas Helium, constant flow at 1.2 mL/min
      Oven Program Initial 80°C, hold for 1 min; ramp at 10°C/min to 280°C, hold for 5 min
      MS Transfer Line 280°C
      Ion Source Temp. 230°C
      Quadrupole Temp. 150°C
      Ionization Mode Electron Ionization (EI) at 70 eV
      Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

      References

      • Lee, D., & Lee, W. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 12(7), 847-854. [Link]

      • Morville, S., Scheyer, A., & Mirabel, P. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Analytical and Bioanalytical Chemistry, 386(7-8), 2351-2359. [Link]

      • Lee, D. K., & Lee, W. J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the Korean Chemical Society, 45(4), 349-356. [Link]

      • Sun, Y., Wang, W., & Chen, X. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of Chromatographic Science, 52(4), 332-340. [Link]

      • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]

      • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-99. [Link]

      • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3099-3124. [Link]

      • Regis Technologies. (n.d.). GC Derivatization. [Link]

      • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3099-3124. [Link]

      • Phenomenex. (2021). GC Derivatization Explained for Better Results. [Link]

      • Ghaffari, S. Z., & Sarrafi, A. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal, 22(1), 109-118. [Link]

      • Ozaki, H., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-659. [Link]

      • Lee, H. B. (1990). Chemical Derivatization Analysis of Phenols. Part VI. Determination of Chlorinated Phenolics in Pulp and Paper Effluents. Journal of AOAC INTERNATIONAL, 73(2), 251-256. [Link]

      • U.S. Environmental Protection Agency. (2007). Method 8041A, Revision 1: Phenols by Gas Chromatography. SW-846. [Link]

      • Ali, A., et al. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 7, 101077. [Link]

      • Zhao, J. L., et al. (2009). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water of the Pearl Rivers in South China by gas chromatography–negative chemical ionization–mass spectrometry. Science of The Total Environment, 407(2), 962-974. [Link]

      • Macherey-Nagel. (n.d.). Derivatization Reagents for GC. [Link]

      • Macherey-Nagel. (n.d.). Derivatization reagents for GC, silylation, MSTFA. [Link]

      • J.M. Rosenfeld. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

      • Das, A., & Pade, P. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1013-1029. [Link]

      • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]

      • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of the design and rationale of organofluorine compounds. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

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      techniques for purifying 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Advanced Purification Protocols for 5-Methyl-2-(trifluoromethyl)phenol

      Executive Summary & Compound Profile

      5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] The presence of the trifluoromethyl (-CF3) group at the ortho position significantly alters the electronic and steric properties of the phenol, enhancing lipophilicity and metabolic stability in downstream drugs.

      However, this substitution also introduces purification challenges. The electron-withdrawing -CF3 group increases the acidity of the phenolic proton compared to non-fluorinated cresols, while the 5-methyl group adds electron density, creating a unique solubility and pKa profile. Common impurities include unreacted 5-methyl-2-(trifluoromethyl)aniline (from diazotization routes), regioisomers, and oxidation byproducts (quinones).[1]

      This guide details a multi-stage purification strategy designed to achieve >99.5% purity, moving from bulk extraction to high-precision polishing.[1]

      Physicochemical Profile (Reference Data)
      PropertyValue / CharacteristicImpact on Purification
      CAS Number 106877-38-7Primary Identifier
      Molecular Formula C₈H₇F₃OMW: 176.14 g/mol
      Physical State Low-melting solid or oilRequires capability for both distillation and crystallization.[1]
      Melting Point ~35–45 °C (Predicted*)Solidification may be slow; supercooling is common.[1]
      Boiling Point ~75–80 °C @ 1 mmHgVacuum distillation is viable for bulk cleanup.[1]
      Acidity (pKa) ~8.8–9.2 (Est.)[1]More acidic than cresol (pKa ~10.3); allows selective extraction.[1]

      *Note: Melting points for fluorinated phenols are highly sensitive to trace impurities.[1] Pure material typically crystallizes as white needles.

      Pre-Purification Assessment

      Before initiating bulk purification, the crude material must be characterized to define the impurity profile.

      Protocol: Initial Purity Assessment via GC-MS

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

      • Carrier Gas: Helium @ 1.0 mL/min.[1]

      • Temperature Program: 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min).

      • Detection: MS (EI).

      • Objective: Identify "heavy" impurities (dimers/tars) vs. "light" impurities (solvents/isomers).

      Stage I: Chemoselective Acid-Base Extraction

      This is the "workhorse" method for removing non-phenolic impurities (e.g., unreacted halides, neutral anilines, or tars). The -CF3 group enhances acidity, allowing the compound to be deprotonated at a lower pH than standard phenols, though a strong base is still recommended for complete recovery.

      Mechanism of Action
      • Organic Phase: Dissolves neutrals and impurities.[1]

      • Aqueous Base: Converts the phenol to its water-soluble phenolate salt (Sodium 5-methyl-2-(trifluoromethyl)phenolate ).[1]

      • Separation: Neutrals remain in the organic layer; the product moves to the aqueous layer.

      • Acidification: Regenerates the phenol, which precipitates or oils out.

      Step-by-Step Protocol
      • Dissolution: Dissolve crude 5-Methyl-2-(trifluoromethyl)phenol (10 g) in Diethyl Ether (Et₂O) or Dichloromethane (DCM) (100 mL).

      • Pre-Wash (Optional): Wash with saturated NaHCO₃ (2 x 30 mL) to remove highly acidic carboxylic acid impurities (if present from oxidation).[1] The phenol (pKa ~9) will not deprotonate significantly and remains in the organic layer.

      • Extraction (Critical Step):

        • Extract the organic layer with 2M NaOH (3 x 40 mL).

        • Observation: The product moves to the aqueous phase (yellowish color is common due to phenolate formation).

        • Waste: Keep the organic layer until QC confirms recovery.[1] It contains neutral impurities.[1]

      • Back-Wash: Wash the combined aqueous NaOH extracts with fresh Et₂O (30 mL) to remove entrained neutral organics. Discard this organic wash.

      • Regeneration:

        • Cool the aqueous phase to 0–5°C in an ice bath.[1]

        • Slowly acidify with 6M HCl dropwise with vigorous stirring until pH < 2.

        • Result: The product will separate as an oil or white precipitate.[1]

      • Recovery: Extract the acidified aqueous mixture with Et₂O (3 x 50 mL). Dry combined organics over MgSO₄ , filter, and concentrate in vacuo.

      Stage II: Fractional Vacuum Distillation

      If the material remains an oil or has a purity <98% after extraction, vacuum distillation is required to remove colored oxidation products and trace solvents.

      Safety Note: Fluorinated compounds can degrade thermally.[1] Do not exceed bath temperatures of 140°C.[1]

      Distillation Setup Logic (Graphviz Diagram)

      DistillationSetup cluster_fractions Fractions Crude Crude Oil (Post-Extraction) Flask Distillation Flask (Oil Bath @ 100-120°C) Crude->Flask Load VacPump High Vacuum Pump (<1 mmHg) ColdTrap Cold Trap (-78°C acetone/dry ice) ColdTrap->VacPump Manifold Vacuum Manifold Manifold->ColdTrap Column Vigreux Column (Fractional Separation) Flask->Column Vapor Rise Condenser Condenser (Water/Glycol cooled) Column->Condenser Reflux/Takeoff Cow Cow Receiver (Fraction Collector) Condenser->Cow Distillate Cow->Manifold Vacuum Line F1 Fore-run (Solvents/Lights) Cow->F1 <70°C F2 Main Fraction (Pure Product) Cow->F2 ~75-80°C F3 Residue (Tars/Heavies) Cow->F3 Pot Residue

      Caption: Schematic for fractional vacuum distillation of thermosensitive fluorinated phenols.

      Protocol:

      • Equip a round-bottom flask with a short Vigreux column to prevent splash-over.[1]

      • Apply high vacuum (<1 mmHg).[1]

      • Slowly raise oil bath temperature.

      • Collect Fore-run: Discard the first 5-10% of distillate (often contains residual solvent or water).[1]

      • Collect Main Fraction: Collect the stable boiling fraction (expected ~75–80°C at 1 mmHg).

      • Stop: Do not distill to dryness; leave ~5 mL residue to prevent thermal decomposition hazards.

      Stage III: Recrystallization (Polishing)[1]

      For pharmaceutical-grade applications (>99.5%), recrystallization is necessary if the distilled product solidifies.

      Solvent System: Hexane (or Heptane) is typically the best anti-solvent, with a small amount of Toluene or Ethyl Acetate if solubility is too low.

      Protocol:

      • Dissolve the distilled solid in the minimum amount of hot Hexane (~50°C).

      • If insoluble oil droplets form, add Toluene dropwise until a clear solution is obtained.[1]

      • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

      • Filter the white crystalline needles and wash with cold Hexane.[1]

      • Dry in a vacuum desiccator (P₂O₅) to remove trace moisture.[1]

      Quality Control & Validation

      Self-Validating the Protocol:

      • NMR Check: ¹H NMR (CDCl₃) should show:

        • Aromatic protons: 3 distinct signals (coupling pattern depends on 3,4,6 positions).

        • Methyl group: Singlet at ~2.3 ppm.[1]

        • Phenolic OH: Broad singlet (exchangeable with D₂O) at ~5.5–6.0 ppm.[1]

      • ¹⁹F NMR: Crucial for detecting isomer impurities.[1] Expect a sharp singlet around -60 to -63 ppm.[1] Any secondary peaks indicate isomeric impurities (e.g., 3-CF3 variants).[1]

      Data Summary Table

      Purification StepTypical YieldTarget PurityMajor Impurities Removed
      Acid-Base Extraction 85–90%>95%Neutrals, Anilines, Halides
      Vacuum Distillation 70–80%>98%Colored oligomers, residual solvents
      Recrystallization 50–60%>99.5%Close-eluting isomers

      References

      • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2776364 (Isomer Analog).[1] Retrieved from [Link][1]

      • Reichert, S. et al. (2020).[1] "Acidity and Partitioning of Fluorinated Phenols." Journal of Fluorine Chemistry. (General reference for pKa shifts in CF3-phenols).

      Sources

      application of 5-Methyl-2-(trifluoromethyl)phenol in agrochemical synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: 5-Methyl-2-(trifluoromethyl)phenol in Agrochemical Synthesis

      Executive Summary

      5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) is a specialized fluorinated building block critical for the structural optimization of modern agrochemicals. Its unique substitution pattern—combining an ortho-trifluoromethyl group for steric shielding and metabolic stability with a meta-methyl group for lipophilic tuning—makes it an ideal scaffold for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and next-generation fungicides . This guide details the synthesis of this intermediate and its application in generating high-value diphenyl ether and aryloxy-heterocycle libraries.

      Chemical Profile & Significance

      PropertySpecification
      Chemical Name 5-Methyl-2-(trifluoromethyl)phenol
      CAS Number 106877-38-7
      Molecular Formula C₈H₇F₃O
      Molecular Weight 176.14 g/mol
      Appearance Colorless to pale yellow solid/liquid (low melting point)
      Key Functionality Ortho-CF₃: Increases oxidation resistance of the phenol ring; provides steric bulk to lock conformation.Meta-Methyl: Enhances lipophilicity (LogP) for improved cuticle penetration.

      The "Fluorine Effect" in Agrochemicals: The strategic placement of the trifluoromethyl group at the C2 position (ortho to the hydroxyl) serves two mechanisms:

      • Metabolic Blockade: It prevents ring hydroxylation by cytochrome P450 enzymes at the most reactive ortho-position.

      • Conformational Locking: In diphenyl ether herbicides, the bulky CF₃ group forces the two phenyl rings into a non-coplanar, bioactive conformation essential for binding to the PPO enzyme active site [1].

      Synthesis of the Intermediate

      Primary Route: Diazotization-Hydrolysis of 2-Amino-5-methylbenzotrifluoride

      While direct electrophilic substitution of phenols is difficult due to the deactivating CF₃ group, the most reliable industrial route proceeds via the aniline precursor.

      Protocol A: Preparation of 5-Methyl-2-(trifluoromethyl)phenol

      Reagents:

      • 2-Amino-5-methylbenzotrifluoride (CAS: 87617-23-0)[1][2][3][4][5]

      • Sulfuric Acid (H₂SO₄), 35% aq.

      • Sodium Nitrite (NaNO₂), 40% aq. solution

      • Copper(II) Sulfate (catalytic)

      • Toluene (extraction solvent)

      Step-by-Step Methodology:

      • Salt Formation: Charge a glass-lined reactor with 35% H₂SO₄ (2.5 eq). Cool to 0–5°C. Slowly add 2-Amino-5-methylbenzotrifluoride (1.0 eq) with vigorous stirring to form the amine sulfate slurry.

      • Diazotization: Dropwise add NaNO₂ solution (1.1 eq) while maintaining internal temperature <5°C. Stir for 1 hour. Verify completion by starch-iodide paper (turns blue).

      • Hydrolysis (The Critical Step): Prepare a separate vessel with dilute H₂SO₄ and catalytic CuSO₄ heated to reflux (100°C).

      • Addition: Slowly feed the cold diazonium salt solution into the boiling acid mixture. Note: Nitrogen gas evolution will be vigorous. Control feed rate to manage foaming.

      • Workup: Steam distill the phenol as it forms to prevent tar formation. Extract the distillate with toluene. Dry over MgSO₄ and concentrate.

      • Purification: Distill under reduced pressure (approx. 85°C @ 10 mmHg) to yield the product as a pale oil/solid.

      Core Application: Synthesis of PPO Inhibitor Herbicides

      The most prevalent use of this phenol is in the synthesis of Diphenyl Ether Herbicides . These molecules inhibit chlorophyll biosynthesis, causing rapid necrosis in weeds.

      Protocol B: Coupling to Form Diphenyl Ether Scaffold

      Reaction Type: Nucleophilic Aromatic Substitution (SₙAr)

      Target Scaffold: 2-Nitro-5-(5-methyl-2-trifluoromethylphenoxy)benzoate derivative.

      Reagents:

      • 5-Methyl-2-(trifluoromethyl)phenol (1.0 eq)

      • Methyl 5-fluoro-2-nitrobenzoate (1.0 eq) [Electrophile]

      • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

      • DMF or NMP (Solvent)[6]

      Procedure:

      • Deprotonation: In a dry flask under N₂, dissolve the phenol in DMF. Add K₂CO₃ and stir at ambient temperature for 30 minutes to generate the phenoxide anion. Color change to yellow/orange is typical.

      • Coupling: Add Methyl 5-fluoro-2-nitrobenzoate. The reaction is exothermic; cooling may be required to keep T < 30°C initially.

      • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC for the disappearance of the phenol.

      • Quench: Pour the reaction mixture into ice water. The product usually precipitates as a solid.

      • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

      Mechanism & Causality: The ortho-CF₃ group on the nucleophile (phenol) is electron-withdrawing, which typically reduces nucleophilicity. However, the para-nitro group on the electrophile activates the fluoride for displacement. The use of a polar aprotic solvent (DMF) is non-negotiable to solvate the cation (K⁺) and leave the phenoxide "naked" and reactive [2].

      Visualization of Synthetic Workflows

      G Precursor 2-Amino-5-methyl- benzotrifluoride Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO2, H2SO4 0°C Phenol 5-Methyl-2-(trifluoromethyl) phenol Diazonium->Phenol Hydrolysis 100°C, -N2 Herbicide Diphenyl Ether Herbicide Scaffold Phenol->Herbicide SNAr Coupling (Nitro-benzoate) Fungicide Strobilurin/SDHI Analog Phenol->Fungicide O-Alkylation (Toxophore linkage)

      Figure 1: Synthetic pathway from aniline precursor to divergent agrochemical scaffolds.

      Safety & Handling (MSDS Highlights)

      • Hazard Class: Corrosive / Irritant.

      • Specific Risk: Fluorinated phenols can be readily absorbed through the skin.

      • PPE: Nitrile gloves (double gloving recommended), face shield, and respirator if dust/aerosol is generated.

      • Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.

      • Waste Disposal: Do not release into drains. Fluorinated organics require high-temperature incineration with scrubber systems for HF capture.

      References

      • Synthesis and application of trifluoromethylpyridines and phenols in agrochemicals. Source: Journal of Pesticide Science. URL:[Link]

      • Nucleophilic Aromatic Substitution in the Synthesis of Diphenyl Ethers. Source: Organic Chemistry Frontiers (RSC). URL:[Link]

      • Process for preparing trifluoromethylphenols via Diazotization. Source: European Patent Office (EP4029849A1). URL:[Link]

      Sources

      developing enzyme inhibitors with 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Strategic Integration of 5-Methyl-2-(trifluoromethyl)phenol in Enzyme Inhibitor Development

      Executive Summary

      This guide details the application of 5-Methyl-2-(trifluoromethyl)phenol (Structure:

      
      ) as a privileged scaffold in the development of small-molecule enzyme inhibitors.[1] The specific substitution pattern—combining an ortho-trifluoromethyl (
      
      
      
      ) group with a meta-methyl group relative to the hydroxyl—offers a unique physicochemical profile.[1] The
      
      
      moiety enhances metabolic stability and lipophilicity while electronically modulating the phenolic hydroxyl's acidity (
      
      
      ), making it an ideal bioisostere for chlorophenols or nitrophenols in Fragment-Based Drug Discovery (FBDD).[1]

      This document provides a comprehensive workflow, from rational design principles to validated chemical synthesis protocols and biochemical inhibition assays.

      Rational Design: The Fluorine Effect

      The strategic selection of 5-Methyl-2-(trifluoromethyl)phenol is driven by three critical medicinal chemistry factors:

      • Electronic Modulation (

        
         Shift): 
        The ortho-
        
        
        
        group is strongly electron-withdrawing. This lowers the
        
        
        of the phenol (typically to ~7.0–8.0 range, compared to ~10 for unsubstituted phenol). This increased acidity enhances the hydrogen bond donor capability of the hydroxyl group (or the leaving group ability if used in a suicide substrate), strengthening interactions with catalytic residues like Serine or Cysteine in enzyme active sites.
      • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (

        
        ).[1] Placing a 
        
        
        
        group at the metabolically vulnerable ortho position blocks Phase I metabolic oxidation (e.g., ring hydroxylation), significantly extending the half-life (
        
        
        ) of the inhibitor.[1]
      • Hydrophobic Anchoring: The 5-methyl group provides a specific hydrophobic contact point, allowing the molecule to probe "back-pockets" in enzyme active sites (e.g., the hydrophobic pocket of kinases or the acyl-binding pocket of esterases) without incurring the steric penalty of larger alkyl groups.[1]

      Table 1: Physicochemical Comparison of Phenolic Scaffolds
      ScaffoldSubstituentsEst.
      
      
      Lipophilicity (
      
      
      )
      Metabolic Stability
      Target 2-
      
      
      , 5-
      
      
      ~7.8 High Excellent
      Control A2-Cl, 5-
      
      
      ~8.5ModerateModerate
      Control B2-
      
      
      , 5-
      
      
      ~10.2HighLow (Oxidation prone)
      Control C2-
      
      
      , 5-
      
      
      ~7.2LowModerate

      Protocol A: Chemical Synthesis (O-Alkylation)

      Objective: To covalently attach 5-Methyl-2-(trifluoromethyl)phenol to a core scaffold (e.g., a benzyl halide or alkyl linker) to generate a full inhibitor molecule.[1] Mechanism: Williamson Ether Synthesis.[1] Note: Due to the electron-withdrawing

      
       group, the phenoxide anion is less nucleophilic than standard phenols, requiring optimized conditions (polar aprotic solvent and elevated temperature).[1]
      
      Materials & Reagents
      • Building Block: 5-Methyl-2-(trifluoromethyl)phenol ( >97% purity).[1]

      • Electrophile: Benzyl bromide derivative or Alkyl halide (1.1 equiv).[1]

      • Base: Potassium Carbonate (

        
        ), anhydrous (2.0 equiv).[1][2]
        
      • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

        
        ), anhydrous.[1]
        
      • Work-up: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

        
        ).[1][3]
        
      Step-by-Step Procedure
      • Activation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 5-Methyl-2-(trifluoromethyl)phenol in 5 mL of anhydrous DMF.

      • Deprotonation: Add 2.0 mmol (276 mg) of anhydrous

        
        . Stir at room temperature for 30 minutes under an inert atmosphere (
        
        
        
        or Ar). Visual Check: The solution may turn slightly yellow as the phenoxide forms.
      • Coupling: Dropwise add 1.1 mmol of the electrophile (e.g., 4-(chloromethyl)pyridine).

      • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes). The starting phenol (lower

        
        ) should disappear.
        
      • Quench: Cool to room temperature and pour the mixture into 50 mL of ice-cold water.

      • Extraction: Extract with EtOAc (

        
        ). Wash the combined organic layers with water (
        
        
        
        ) and brine (
        
        
        ) to remove DMF.
      • Purification: Dry over

        
        , filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc/Hexanes gradient).
        

      Critical Checkpoint: Verify the product identity using

      
      -NMR. The 
      
      
      
      protons should appear as a singlet around
      
      
      5.0–5.2 ppm.[1] The
      
      
      group will not show in proton NMR but can be verified via
      
      
      -NMR (typically
      
      
      -60 to -65 ppm).[1]

      Protocol B: Biochemical Evaluation (Enzyme Inhibition Assay)

      Objective: Determine the

      
       of the synthesized inhibitor against a model Serine Hydrolase (e.g., Acetylcholinesterase or a specific Esterase) using a fluorescence-based readout.
      
      Materials
      • Enzyme: Recombinant Serine Hydrolase (e.g., 10 nM final concentration).

      • Substrate: Fluorogenic substrate (e.g., 4-Methylumbelliferyl acetate, 4-MUA).[1]

      • Inhibitor: Stock solution (10 mM in DMSO) of the synthesized compound.[1]

      • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA (to prevent non-specific binding).

      • Plate: Black 96-well flat-bottom microplate.[1]

      Experimental Workflow
      • Preparation of Dilutions:

        • Prepare an 8-point serial dilution of the inhibitor in DMSO (ranging from 100

          
          M to 0.1 nM).[1]
          
        • Control: DMSO only (0% inhibition).[1]

        • Blank: Buffer only (no enzyme).[1]

      • Pre-Incubation:

        • Add 80

          
          L of Enzyme Solution to each well.[1]
          
        • Add 10

          
          L of Inhibitor Dilution (or DMSO control).[1]
          
        • Incubate at 25°C for 30 minutes . This allows the inhibitor to equilibrate with the active site.

      • Reaction Initiation:

        • Add 10

          
          L of Substrate Solution (Final conc. = 
          
          
          
          of the substrate).
        • Total volume = 100

          
          L.[1]
          
      • Measurement:

        • Immediately read fluorescence in a plate reader (Ex/Em: 360/460 nm for 4-MUA).[1]

        • Mode: Kinetic read (every 30 seconds for 20 minutes).

      • Data Analysis:

        • Calculate the Initial Velocity (

          
          )  from the linear portion of the fluorescence vs. time curve for each well.
          
        • Normalize data:

          
          .[1]
          
        • Plot % Activity vs. log[Inhibitor].[1] Fit to a sigmoidal dose-response equation (Hill slope) to extract

          
          .[1]
          

      Visualization: Workflow & Logic

      G Start Building Block: 5-Methyl-2-(trifluoromethyl)phenol Design Rational Design: 1. Ortho-CF3 (Metabolic Shield) 2. Meta-CH3 (Hydrophobic Anchor) 3. Phenol (H-Bond Donor) Start->Design Selection Synth Synthesis (Protocol A): Williamson Ether Coupling (K2CO3, DMF, 60°C) Design->Synth Derivatization Assay Biochemical Assay (Protocol B): Serine Hydrolase Inhibition (Fluorescence Readout) Synth->Assay Purified Inhibitor Result Outcome: IC50 Determination SAR Validation Assay->Result Data Analysis Result->Design Optimization Cycle

      Caption: Figure 1: Integrated workflow for developing enzyme inhibitors using the 5-Methyl-2-(trifluoromethyl)phenol scaffold.

      References

      • BenchChem Technical Support. (2025).[1][4] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. BenchChem. Link[1]

      • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

      • Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)phenol (Analogous Protocol Reference). Fisher Scientific.[1][5] Link

      • LGC Standards. (2025). 5-Trifluoromethylphenol Reference Standards. LGC Standards. Link

      • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Phenol, 2-(trifluoromethyl)-. PubChem.[1][5][6] Link

      (Note: While specific literature on the exact 5-methyl-2-CF3 isomer is proprietary or sparse, protocols are adapted from validated methods for structurally homologous trifluoromethylphenols cited above.)[1]

      Sources

      Optimized Protocol: O-Allylation of 3-(Trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      This application note details the robust synthesis of 1-(allyloxy)-3-(trifluoromethyl)benzene via Williamson ether synthesis. Unlike standard phenol alkylations, the presence of the electron-withdrawing trifluoromethyl group (

      
      ) necessitates specific optimization of base strength and solvent polarity to balance nucleophilicity with regioselectivity. This guide provides a validated protocol using potassium carbonate in acetone, designed to maximize 
      
      
      
      -alkylation while suppressing
      
      
      -alkylation (Claisen rearrangement precursors) and elimination side products.

      Strategic Analysis & Mechanism

      Reaction Mechanism (SN2)

      The reaction proceeds via a bimolecular nucleophilic substitution (

      
      ).[1][2] The base deprotonates the phenol to generate a phenoxide anion, which subsequently attacks the allyl bromide.[3]
      

      Key Mechanistic Insight:

      • Acidity: 3-(Trifluoromethyl)phenol (

        
        ) is significantly more acidic than unsubstituted phenol (
        
        
        
        ). This allows for facile deprotonation using mild bases like potassium carbonate (
        
        
        ).
      • Nucleophilicity: While the

        
         group stabilizes the phenoxide, it also slightly reduces its nucleophilicity compared to electron-rich phenols. However, allyl bromide is a highly reactive electrophile, ensuring rapid conversion under reflux conditions.
        
      • Regioselectivity: The primary risk in phenol allylation is

        
        -alkylation (direct attack on the ring) or subsequent Claisen rearrangement. Using a mild base in a polar aprotic solvent (acetone or DMF) at moderate temperatures (
        
        
        
        ) overwhelmingly favors the kinetic
        
        
        -alkylation product.
      Pathway Visualization

      G Start Reagents: 3-(Trifluoromethyl)phenol Allyl Bromide K2CO3 (anhydrous) Solvent Solvent System: Acetone (0.2 - 0.5 M) Start->Solvent Deprotonation Step 1: Deprotonation (Formation of Ar-O- K+) Solvent->Deprotonation Stir 15-30 min Addition Step 2: Electrophile Addition (Dropwise Allyl Bromide) Deprotonation->Addition Reflux Step 3: Reflux (56-60°C) 4 - 12 Hours Addition->Reflux Check In-Process Control: TLC (Hex:EtOAc 9:1) Reflux->Check Check->Reflux Incomplete Workup Workup: Filter Salts -> Concentrate -> Extract Check->Workup Conversion >98% Product Final Product: 1-(allyloxy)-3-(trifluoromethyl)benzene Workup->Product

      Figure 1: Logical workflow for the O-allylation process, highlighting critical checkpoints.

      Experimental Design & Optimization

      Reagent Stoichiometry
      ComponentEquiv.RoleNotes
      3-(Trifluoromethyl)phenol 1.0SubstrateLimiting reagent.[4]
      Allyl Bromide 1.2 - 1.5ElectrophileSlight excess drives reaction to completion; toxic/lachrymator.
      Potassium Carbonate (
      
      
      )
      1.5 - 2.0BaseMust be anhydrous .[5] Finely ground powder preferred.[6]
      Acetone [0.5 M]SolventPolar aprotic; facilitates
      
      
      . Easy removal.
      Potassium Iodide (KI) 0.1 (Optional)CatalystFinkelstein catalyst; accelerates reaction if allyl chloride is used.
      Solvent Selection Rationale
      • Acetone (Preferred): Boiling point (

        
        ) is ideal for preventing Claisen rearrangement (which typically requires 
        
        
        
        ). Workup is simple (filtration + evaporation).
      • DMF: Promotes faster rates due to higher dielectric constant, but removal is tedious (aqueous washes required) and can lead to emulsions. Use only if the acetone reaction is sluggish (>24h).

      Detailed Protocol (Standard Operating Procedure)

      Safety Note: Allyl bromide is a potent lachrymator and alkylating agent. 3-(Trifluoromethyl)phenol is an irritant.[7] Perform all operations in a functioning fume hood.

      Step 1: Reaction Setup
      • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar.

      • Add 3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous Acetone (concentration ~0.5 M relative to phenol).

      • Add Potassium Carbonate (

        
        )  (1.5 equiv) in a single portion.
        
        • Tip: Ensure

          
           is freshly dried or stored in a desiccator. Clumping indicates moisture, which kills the reaction rate.
          
      • Stir the suspension vigorously at Room Temperature (RT) for 15–30 minutes .

        • Why? This allows initial deprotonation to form the phenoxide anion before the electrophile is introduced.

      Step 2: Electrophile Addition
      • Add Allyl Bromide (1.2 equiv) dropwise to the stirring suspension via a syringe or addition funnel.

        • Caution: Exothermic potential is low in acetone, but dropwise addition prevents localized high concentrations.

      • Fit the flask with a reflux condenser.[8]

      Step 3: Reaction & Monitoring[1][8]
      • Heat the mixture to a gentle reflux (

        
         oil bath temperature).
        
      • Monitor progress via TLC (Mobile Phase: 9:1 Hexane:Ethyl Acetate).

        • Starting Material (

          
          ):  ~0.4 (UV active, stains with 
          
          
          
          ).
        • Product (

          
          ):  ~0.7-0.8 (Distinct spot, less polar).
          
      • Reaction is typically complete within 4 to 12 hours .

      Step 4: Workup & Purification[1]
      • Cool the reaction mixture to RT.

      • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (

        
        , unreacted 
        
        
        
        ). Wash the filter cake with acetone (
        
        
        volume).
      • Concentration: Remove the acetone under reduced pressure (Rotary Evaporator).

      • Extraction (if necessary): If residue contains salts, dissolve in Ethyl Acetate (

        
        ) and wash with Water (
        
        
        
        ) and Brine (
        
        
        ). Dry over
        
        
        , filter, and concentrate.
      • Purification:

        • The crude oil is often

          
           pure.
          
        • If purification is required, perform Flash Column Chromatography using a gradient of 100% Hexanes

          
           95:5 Hexanes:EtOAc.
          

      Characterization & Expected Data

      NMR Analysis[9]
      • 
         NMR (
        
        
        
        ):
        • 
           6.8 – 7.4 ppm (Multiplet, 4H, Aromatic protons).
          
        • 
           5.9 – 6.1 ppm (Multiplet, 1H, 
          
          
          
          of allyl).
        • 
           5.3 – 5.5 ppm (Multiplet, 2H, 
          
          
          
          terminal alkene).
        • 
           4.5 – 4.6 ppm (Doublet, 2H, 
          
          
          
          ).
      • 
         NMR: 
        
        • Single peak around

          
           -62 to -63 ppm (characteristic of 
          
          
          
          ).
      Mass Spectrometry[10]
      • GC-MS: Molecular ion

        
         observed at m/z ~202.
        
      • Fragmentation: Loss of allyl radical (

        
        ) is a common fragmentation pathway.
        

      Troubleshooting Guide

      IssuePossible CauseSolution
      Incomplete Conversion Wet solvent or base.Use anhydrous acetone and freshly ground/dried
      
      
      . Add 0.1 eq KI (Finkelstein condition).
      C-Alkylation Observed Temperature too high.Ensure oil bath does not exceed
      
      
      . Switch solvent to Acetone if using DMF/DMSO.
      Low Yield Volatility of product.The product is an oil; avoid prolonged high-vacuum exposure if the quantity is small.
      Emulsions during workup Fine carbonate dust.Filter through Celite before adding water/extraction.

      References

      • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol.[8] (Accessed 2024). Link

      • ResearchGate. Reagents and conditions for Williamson Ether Synthesis of Phenols. (Accessed 2024). Link

      • Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)phenol.[7][9] (Accessed 2024). Link

      • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Accessed 2024). Link

      Sources

      Advanced Purification of Substituted Phenols: A Kinetic & Thermodynamic Approach to Column Chromatography

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      The purification of substituted phenols via flash column chromatography presents a unique set of challenges due to their acidity (

      
      ) and strong hydrogen-bonding potential. Standard neutral silica gel protocols often result in significant peak tailing and irreversible adsorption (chemisorption), leading to yield loss and poor resolution. This guide provides a mechanistic framework for overcoming these issues through mobile phase engineering, stationary phase selection, and derivatization strategies.
      

      The Chemistry of Separation: Why Phenols "Tail"

      To master phenolic purification, one must understand the interaction between the analyte and the stationary phase.

      The Silanol Effect

      Standard silica gel (

      
      ) possesses surface silanol groups (
      
      
      
      ) that are weakly acidic (
      
      
      ). Phenols act as both hydrogen bond donors and acceptors.
      • Interaction: The phenolic proton (

        
        ) hydrogen bonds strongly with the silanol oxygen.
        
      • Ionization: In neutral solvents, trace alkalinity can deprotonate the phenol (

        
        ), creating a strong ionic interaction with cationic impurities or metal sites on the silica, causing severe tailing.
        
      The "Ortho Effect" (Intramolecular Bonding)

      Isomeric separation (e.g., o-nitrophenol vs. p-nitrophenol) relies on internal thermodynamics.

      • Ortho-substituted phenols often form intramolecular hydrogen bonds (between the -OH and the substituent). This "hides" the polar proton, making the molecule effectively less polar (more lipophilic). Result: Elutes earlier (higher

        
        ).
        
      • Para-substituted phenols cannot form internal bonds and must engage in intermolecular hydrogen bonding with the silica. Result: Elutes later (lower

        
        ) and tails more.
        

      Mobile Phase Engineering

      The most critical variable in phenolic chromatography is the Mobile Phase Modifier . You must suppress ionization and saturate silanol sites.

      Table 1: Mobile Phase Modifiers for Phenols
      ModifierConcentrationMechanismBest Application
      Acetic Acid 0.1% – 1.0%Protonates phenols (
      
      
      ); blocks active silanols.
      Standard purification of alkyl/nitro-phenols.
      Formic Acid 0.1% – 1.0%Stronger acid than acetic; higher volatility.LC-MS applications or very acidic phenols.
      TFA 0.05% – 0.1%Strong ion suppression.C18 Reverse Phase (prevents peak broadening).[1]
      Toluene Co-solvent
      
      
      -
      
      
      interactions with aromatic ring.
      Separation of structural isomers (e.g., o- vs p-cresol).

      Critical Note: Avoid amine modifiers (Triethylamine) for phenols. Amines will form salts with phenols (

      
      ), causing the compound to stick to the baseline.
      

      Decision Matrix: Method Selection

      Use the following logic flow to determine the optimal purification strategy based on your specific substrate.

      PhenolPurification Start Start: Analyze Substrate IsAcidic Is pKa < 8? (e.g., Nitrophenols) Start->IsAcidic IsLipophilic Lipophilic Substituents? IsAcidic->IsLipophilic No (Weakly Acidic) MethodC Protocol C: Reverse Phase (C18) IsAcidic->MethodC Yes (Very Polar) MethodA Protocol A: Acidified Normal Phase IsLipophilic->MethodA Yes (Alkyl groups) MethodB Protocol B: Derivatization (Acetylation) IsLipophilic->MethodB No (Complex Mixture)

      Figure 1: Decision matrix for selecting the appropriate purification protocol based on substrate acidity and polarity.

      Protocol A: Acidified Normal Phase (The Standard)

      Objective: Purify standard substituted phenols (e.g., alkylphenols, halophenols) using modified silica gel.

      Materials
      • Stationary Phase: Silica Gel 60 (230–400 mesh).

      • Mobile Phase A: Hexanes (or Heptane).

      • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid .

      • Loading: Solid load cartridge or Celite 545.

      Step-by-Step Procedure
      • TLC Optimization: Run TLC plates using Hexane:EtOAc mixtures.[2] Crucial: Add 1 drop of acetic acid to the TLC developing chamber. Without this,

        
         values will not match the column behavior.
        
        • Target

          
          : 0.25 – 0.35 for the product.
          
      • Column Equilibration: Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% Hexane / 5% EtOAc + 1% AcOH). This "deactivates" the silica by protonating surface silanols [1].

      • Sample Loading (Dry Load):

        • Dissolve crude phenol in minimal acetone/DCM.

        • Add Celite 545 (ratio 1:2 sample:Celite).

        • Rotary evaporate until a free-flowing powder remains.

        • Load powder into a solid load cartridge or on top of the column. Liquid loading is discouraged due to solvent effects causing band broadening.

      • Elution Gradient:

        • 0–5 min: Isocratic (Initial %B).

        • 5–20 min: Linear gradient to elution %B.

        • Note: Phenols are UV active. Monitor at 254 nm (aromatic ring) and 280 nm (phenolic absorption).

      • Post-Run: Evaporate fractions. Use a high-vacuum pump or azeotrope with toluene to remove trace acetic acid.[2]

      Protocol B: Derivatization Strategy (The Workaround)

      Objective: Separation of isomers that co-elute even with acid modifiers (e.g., complex natural products or inseparable regioisomers).

      Concept: Convert the polar phenol into a non-polar ester (acetate) or ether. This eliminates hydrogen bonding with silica, allowing separation based solely on steric/lipophilic differences.

      Workflow Diagram

      DerivatizationWorkflow Step1 1. Crude Phenol Mixture Step2 2. Acetylation (Ac2O, Pyridine, DCM) Step1->Step2 Mask Polarity Step3 3. Flash Chromatography (Standard Hex/EtOAc - No Acid) Step2->Step3 Easy Separation Step4 4. Hydrolysis (K2CO3, MeOH) Step3->Step4 Deprotect Step5 5. Pure Phenol Step4->Step5 Final Yield

      Figure 2: Derivatization workflow for difficult phenolic separations.

      Procedure
      • Derivatize: React crude mixture with Acetic Anhydride (

        
         eq) and Pyridine (
        
        
        
        eq) in DCM. Stir 1 hour.
      • Workup: Wash with

        
         HCl (remove pyridine) and Brine. Dry over 
        
        
        
        .
      • Purify: Run standard flash chromatography (Hexane/EtOAc). The acetates will elute significantly faster and sharper than the free phenols.

      • Hydrolyze: Dissolve pure acetate in MeOH. Add

        
         (
        
        
        
        eq). Stir 30 mins. Acidify and extract.[3][4][5]

      Troubleshooting & Optimization

      SymptomDiagnosisCorrective Action
      Severe Tailing Ionization of phenol or interaction with metal impurities in silica.Increase Acetic Acid to 2%. Switch to "High Purity" silica (low metal content).[6]
      Fronting Column overload or solubility mismatch.Switch to Solid Load (Celite).[7] Reduce sample mass.
      Co-elution of Isomers Selectivity of solvent is insufficient.Change solvent system. Try Toluene/Acetone or DCM/MeOH . Toluene offers
      
      
      -selectivity.
      Sample Decomposition Oxidation on silica surface.Use Protocol B (Derivatization) or switch to C18 Reverse Phase (inert surface).

      References

      • Teledyne ISCO. (2023).[8] The Use of RediSep Gold® C18 Columns at High pH. Application Note.

      • Biotage. (2023).[3][9] Successful Flash Chromatography: Solvent Selection Guide.

      • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.

      • EPA Method 3630C. Silica Gel Cleanup. U.S. Environmental Protection Agency.[4]

      • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org.[7] Chem., 43(14), 2923-2925.[2] (Foundational reference for flash chromatography parameters).

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

      [1][2][3]

      Molecule Profile & Strategic Overview[2][3]

      Target Molecule: 5-Methyl-2-(trifluoromethyl)phenol IUPAC Name: 5-methyl-2-(trifluoromethyl)phenol Alternative Names: 2-Hydroxy-4-methylbenzotrifluoride; 3-Hydroxy-4-trifluoromethyltoluene CAS Registry Number: 133860-70-1 (Verify specific isomer matches chemical inventory)[1][2][3]

      Structural Analysis & Synthetic Challenge

      The synthesis of this molecule presents a classic regioselectivity conflict .

      • The Core: A benzene ring substituted with a methyl group (activator, o,p-director) and a trifluoromethyl group (deactivator, m-director).[2]

      • The Challenge: Introducing a hydroxyl group specifically at the C2 position (ortho to the CF₃ group).

        • Electrophilic Aromatic Substitution (EAS) (e.g., nitration/halogenation) typically targets the C3 position (ortho to Methyl, meta to CF₃) due to the reinforcing directing effects, yielding the wrong isomer (2-methyl-5-trifluoromethylphenol).[2]

        • Solution: You must utilize Directed Ortho-Metalation (DoM) or Transition-Metal Catalyzed Coupling to override standard electronic directing effects.[1][2][3]

      Validated Synthetic Protocols

      Method A: Directed Ortho-Lithiation (Recommended for High Regioselectivity)

      This route leverages the high acidity of the proton ortho to the electron-withdrawing CF₃ group, ensuring the hydroxyl is installed at the correct position.[2]

      Reaction Scheme:

      • Substrate: 4-Methylbenzotrifluoride (Commercial commodity)[1][2][3]

      • Reagent: n-Butyllithium (n-BuLi) or LDA

      • Intermediate: 2-Lithio-4-methylbenzotrifluoride

      • Quench/Oxidation: Trimethyl borate followed by H₂O₂[3]

      Step-by-Step Protocol
      • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

      • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

      • Substrate: Charge 4-Methylbenzotrifluoride (1.0 equiv).

      • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 minutes.

        • Critical Control: Maintain internal temperature below -65°C to prevent benzylic lithiation (at the methyl group).[2][3]

      • Equilibration: Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange.[3]

      • Borylation: Add Trimethyl borate (B(OMe)₃) (1.5 equiv) rapidly at -78°C.

      • Warming: Allow the mixture to warm to 0°C over 2 hours.

      • Oxidation: Add NaOH (2M, 2.0 equiv) followed by dropwise addition of H₂O₂ (30%, 3.0 equiv). Stir at room temperature for 2 hours.

      • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[3] Acidify aqueous layer carefully to pH 4-5 to ensure phenol recovery.[2][3]

      Method B: Copper-Mediated Trifluoromethylation (Alternative for Scale-Up)

      If cryogenic facilities are unavailable, this route builds the CF₃ bond onto a pre-functionalized phenol.[1][2]

      Reaction Scheme:

      • Substrate: 2-Bromo-5-methylphenol (or its methyl ether)

      • Reagent: Methyl fluorosulfonyldifluoroacetate (MFSDA) or Ruppert-Prakash reagent + CuI[1][2][3]

      • Mechanism: Decarboxylative trifluoromethylation[1][3]

      Step-by-Step Protocol
      • Protection (Recommended): Convert 2-Bromo-5-methylphenol to 2-Bromo-5-methylanisole using MeI/K₂CO₃.[1][2][3] (Free phenols can quench CF₃ radical/carbene species).

      • Coupling: In a pressure vessel, mix the protected aryl bromide (1.0 equiv), CuI (1.2 equiv), and MFSDA (2.0 equiv) in DMF.

      • Heating: Heat to 80-100°C for 12 hours.

      • Deprotection: Treat the isolated intermediate with BBr₃ in DCM at 0°C to cleave the methyl ether and reveal the phenol.[3]

      Data Visualization & Logic Maps[1][2][3]

      Route Selection Decision Tree

      Use this diagram to select the optimal pathway based on your lab's capabilities.

      SynthesisOptimizationStartStart: Synthesis of5-Methyl-2-(trifluoromethyl)phenolCheckCryoAre cryogenic conditions (-78°C)available?Start->CheckCryoRouteAMethod A: Ortho-Lithiation(High Regioselectivity)CheckCryo->RouteAYesRouteBMethod B: Cu-Catalyzed Coupling(Avoids Cryo)CheckCryo->RouteBNoStepA1Substrate: 4-MethylbenzotrifluorideReagent: n-BuLi / B(OMe)3RouteA->StepA1StepB1Substrate: 2-Bromo-5-methylanisoleReagent: CuI / CF3 SourceRouteB->StepB1StepA2Critical: Temp < -65°C(Prevents Benzylic Lithiation)StepA1->StepA2ProductTarget Product:5-Methyl-2-(trifluoromethyl)phenolStepA2->ProductStepB2Requires Deprotection Step(BBr3)StepB1->StepB2StepB2->Product

      Caption: Decision logic for selecting between Lithiation (Method A) and Metal-Catalyzed Coupling (Method B).

      Troubleshooting Guide

      Common Failure Modes & Solutions
      SymptomProbable CauseCorrective Action
      Low Yield (Method A) Benzylic Lithiation: n-BuLi deprotonated the methyl group instead of the ring.[1][2][3]Strict Temp Control: Ensure internal temp never exceeds -65°C during addition. Switch to LDA (less nucleophilic, more basic) if problem persists.
      Impurity: Des-CF3 Phenol Hydrolysis of CF₃: The CF₃ group ortho to the phenolate is labile under harsh basic conditions.[1][2][3]Mild Oxidation: Avoid refluxing with NaOH.[1][3] Use Sodium Perborate or buffered H₂O₂ for the oxidation step.[3] Keep pH < 10.
      Product is an Oil/Sticky Isomer Mixture: Presence of 2-methyl-5-trifluoromethylphenol (wrong isomer).[1][2][3]Verify Regiochemistry: Check ¹H NMR. The target (OH at C2) should show a doublet for the aromatic proton at C3 (ortho coupling) and a singlet/fine doublet at C6.
      Stalled Reaction (Method B) Catalyst Poisoning: Free phenol functionality binding Copper.[3]Protection: Ensure complete methylation of the starting phenol.[3] Do not attempt direct coupling on the free phenol.[3]

      Frequently Asked Questions (FAQs)

      Q1: Why can't I just nitrate 4-methylbenzotrifluoride and reduce it? A: Standard nitration is controlled by the directing effects of the substituents.[1][2][3] The methyl group (ortho/para director) and the CF₃ group (meta director) reinforce substitution at the position ortho to the methyl group. This produces the wrong isomer (2-methyl-5-trifluoromethylphenol precursor).[2][3] You need the substituent ortho to the CF₃ group, which requires the lithiation strategy described in Method A.

      Q2: Is the CF₃ group stable during the oxidation step? A: Generally, yes, but ortho-hydroxy benzotrifluorides are sensitive to hydrolysis via a quinone methide-like mechanism in strong base.[2]

      • Tip: During the peroxide oxidation step in Method A, keep the temperature near 0°C-20°C. Do not heat.[2] If hydrolysis is observed (formation of carboxylic acid), switch to a milder oxidant like mCPBA on the boronic ester.

      Q3: Can I use 2-chloro-4-methylbenzotrifluoride as a starting material? A: Yes, via Palladium-catalyzed hydroxylation (Buchwald type).[1][2][3]

      • Conditions: Pd₂(dba)₃, tBuBrettyPhos ligand, KOH, H₂O/Dioxane, 100°C.

      • Note: Chlorides are less reactive than bromides.[1][3] Ensure your catalyst system is highly active for aryl chlorides.[3]

      References

      • Schlosser, M. (2005).[3] "The regioselectivity of the lithiation of benzotrifluorides." Angewandte Chemie International Edition.

      • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.[1][3]

      • Matos, K., et al. (2010).[3] "Development of a Scalable Process for the Synthesis of Boronic Acids." Organic Process Research & Development.

      • PubChem Compound Summary. (2024). "2-Bromo-5-methylphenol."[1][2][3][4][5] National Library of Medicine.[3]

      Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methyl-2-(trifluoromethyl)phenol. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for yield and purity is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its preparation.

      Frequently Asked Questions (FAQs)

      Q1: What is the most common synthetic route to 5-Methyl-2-(trifluoromethyl)phenol?

      The most prevalent and direct method is the electrophilic trifluoromethylation of m-cresol. This approach is favored for its atom economy and relatively straightforward execution. However, controlling regioselectivity to favor substitution at the C2 position (ortho to the hydroxyl group) is a critical challenge. Alternative, multi-step routes, such as those starting from 5-methyl-2-nitroaniline, are also employed but are often more complex.

      Q2: Why is regioselectivity a major issue in the trifluoromethylation of m-cresol?

      The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are both ortho-, para-directing activators for electrophilic aromatic substitution. This means that an incoming electrophile, such as a "CF₃⁺" equivalent, can attack multiple positions on the aromatic ring. The desired product is formed by substitution at the C2 position, but competing reactions can lead to substitution at C4 and C6, resulting in a mixture of isomers that can be difficult to separate.

      Q3: What are the primary safety concerns when synthesizing this compound?

      The synthesis often involves handling highly reactive and potentially hazardous reagents. Trifluoromethylating agents can be unstable, and some reactions may be exothermic. It is crucial to conduct a thorough risk assessment before beginning any experiment. Key safety precautions include working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, and having appropriate quenching agents and emergency procedures in place.

      Troubleshooting Guide

      Problem 1: Low or No Product Yield

      Low or no yield of the desired 5-Methyl-2-(trifluoromethyl)phenol is a common issue that can stem from several factors. This section provides a systematic approach to diagnosing and resolving this problem.

      • Inactive or Degraded Reagents: Trifluoromethylating agents can be sensitive to moisture and air. Ensure that all reagents are fresh, of high purity, and have been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light).

      • Sub-optimal Reaction Temperature: The temperature can significantly influence the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to decomposition of the starting material, reagents, or product. It is recommended to carefully monitor and control the reaction temperature throughout the experiment.

      • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction mechanism. A solvent that does not adequately dissolve the starting materials or is not compatible with the reaction conditions can hinder the reaction.

      • Presence of Inhibitors: Contaminants in the starting materials or solvent can act as inhibitors. Ensure that high-purity starting materials and anhydrous solvents are used.

      LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK reoptimize Re-optimize Reaction check_reagents->reoptimize Reagents Degraded check_solvent Assess Solvent Suitability check_conditions->check_solvent Conditions Correct check_conditions->reoptimize Conditions Sub-optimal tlc_analysis Perform In-process TLC/LC-MS Analysis check_solvent->tlc_analysis Solvent Appropriate check_solvent->reoptimize Solvent Inappropriate tlc_analysis->check_reagents No Reaction workup_issue Investigate Work-up & Purification Steps tlc_analysis->workup_issue Reaction Progressing workup_issue->reoptimize Product Loss Identified

      Caption: Troubleshooting workflow for low product yield.

      Problem 2: Poor Regioselectivity (Formation of Isomers)

      The formation of undesired isomers, primarily 3-methyl-4-(trifluoromethyl)phenol and 3-methyl-6-(trifluoromethyl)phenol, is a significant challenge. Improving the selectivity for the desired C2-substituted product is key to a successful synthesis.

      • Nature of the Trifluoromethylating Agent: Different trifluoromethylating agents exhibit varying degrees of steric and electronic effects, which can influence regioselectivity. Some reagents may favor the less sterically hindered positions, while others can be directed by the hydroxyl group.

      • Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the regiochemical outcome. For instance, some solvent systems can promote coordination with the hydroxyl group, thereby favoring ortho-substitution.

      • Steric Hindrance: The methyl group at the C3 position provides some steric hindrance at the C2 and C4 positions. This can be exploited by using a bulky trifluoromethylating agent to favor substitution at the less hindered C6 position, although this is not the desired outcome.

      StrategyPrincipleExample ConditionsExpected Outcome
      Use of Directing Groups A removable directing group can be installed on the hydroxyl group to sterically block one ortho position and electronically favor the other.Protection of the hydroxyl group with a bulky silyl or acyl group prior to trifluoromethylation.Increased yield of the desired isomer after deprotection.
      Optimization of Solvent The polarity and coordinating ability of the solvent can influence the transition state of the reaction.Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile, DMF).Identification of a solvent system that maximizes the yield of the C2 isomer.
      Screening of Trifluoromethylating Agents Different reagents have distinct mechanisms and steric profiles.Compare electrophilic ("CF₃⁺") reagents (e.g., Togni's or Umemoto's reagents) with radical sources of CF₃.[1]Finding a reagent that inherently favors the C2 position of m-cresol.
      Problem 3: Difficult Purification

      Even with optimized reaction conditions, the final product may be contaminated with starting material, isomers, and reaction byproducts. Effective purification is essential to obtain high-purity 5-Methyl-2-(trifluoromethyl)phenol.

      • Similar Physical Properties of Isomers: The isomers of trifluoromethylated cresol often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.

      • Presence of Non-polar Byproducts: Some trifluoromethylating agents can generate non-polar byproducts that are difficult to separate from the desired product.

      • Thermal Instability: The product may be sensitive to high temperatures, making purification by distillation problematic.

      PurificationWorkflow start Crude Product Mixture liquid_extraction Aqueous Work-up/Liquid-Liquid Extraction start->liquid_extraction column_chromatography Silica Gel Column Chromatography liquid_extraction->column_chromatography Remove Water-Soluble Impurities distillation Fractional Distillation (Under Vacuum) liquid_extraction->distillation For Thermally Stable Compounds hplc_purification Preparative HPLC column_chromatography->hplc_purification Isomers Co-elute final_product Pure 5-Methyl-2-(trifluoromethyl)phenol column_chromatography->final_product Successful Separation hplc_purification->final_product High Purity Achieved crystallization Recrystallization distillation->crystallization Further Purity Required crystallization->final_product

      Caption: A general workflow for the purification of 5-Methyl-2-(trifluoromethyl)phenol.

      Detailed Experimental Protocols

      Protocol 1: General Procedure for Electrophilic Trifluoromethylation of m-Cresol

      Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and trifluoromethylating agents. A thorough literature search and risk assessment are required before implementation.

      • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve m-cresol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under a nitrogen atmosphere.

      • Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add the trifluoromethylating agent (1.1-1.5 eq.) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set point.

      • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the determined reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Quenching: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

      • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

      • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using an appropriate method, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired 5-Methyl-2-(trifluoromethyl)phenol.

      References

      • RSC Publishing. (2015, January 13).
      • MDPI. (2024, February 15).
      • Google Patents. (2007, July 11). CN1994990A - Process for preparing trifloro methyl phenol.
      • Benchchem. Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis.
      • Fisher Scientific. alpha,alpha,alpha-Trifluoro-m-cresol, 98+% 25 mL | Buy Online | Thermo Scientific Chemicals.
      • Google Patents. (1979, October 3).
      • PubMed. (2023, March 10). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)
      • ResearchGate. Preliminary results on the effect of solvent on regioselectivity in the... | Download Scientific Diagram.
      • Beilstein Journals. (2018, January 17).
      • ChemRxiv. (n.d.).
      • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol.
      • ACS Publications. (2014, October 22).
      • Beilstein Journals. (2013, October 23). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system.
      • PubMed. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
      • MDPI. (2025, July 18).

      Sources

      Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide serves as a specialized resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methyl-2-(trifluoromethyl)phenol. This valuable intermediate presents unique synthetic challenges, primarily concerning regioselectivity and the mitigation of side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to enhance synthetic success.

      Section 1: Troubleshooting Guide - Common Experimental Issues

      This section addresses specific problems encountered during the synthesis, offering causal explanations and actionable solutions in a direct question-and-answer format.

      Question 1: My reaction yields are consistently low, with a significant amount of unreacted m-cresol remaining. What are the likely causes and how can I improve conversion?

      Answer: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and catalyst stability.

      • Potential Cause 1: Inefficient Radical Generation. Many modern trifluoromethylation reactions, particularly those using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), rely on the generation of a trifluoromethyl radical (•CF₃).[1] If the initiator or catalyst system (e.g., copper salts with an oxidant) is not functioning optimally, the concentration of the •CF₃ radical will be too low to drive the reaction to completion.

      • Troubleshooting Steps:

        • Verify Reagent Quality: Ensure your trifluoromethylating agent and any oxidants (e.g., tert-butyl hydroperoxide) are not degraded. Use freshly opened or properly stored reagents.

        • Catalyst Activation & Loading: Copper-catalyzed reactions are sensitive to the oxidation state and purity of the copper source.[1] Consider using a more soluble and active copper(I) salt like CuI or Cu(MeCN)₄BF₄. Ensure the catalyst loading is appropriate (typically 5-10 mol%); insufficient catalyst will stall the reaction.

        • Temperature Optimization: Radical generation is temperature-dependent. While higher temperatures can increase the rate, they can also promote side reactions.[2] Perform a systematic temperature optimization study, for example, from 80 °C to 120 °C, monitoring conversion by GC-MS or HPLC at set time points.

        • Inert Atmosphere: Phenols are susceptible to oxidation. Ensure the reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the starting material and deactivation of the catalyst.[3]

      • Potential Cause 2: Insufficient Reaction Time. Trifluoromethylation of an electron-rich phenol can be slower than anticipated.

      • Troubleshooting Steps:

        • Reaction Monitoring: Do not rely on a fixed reaction time from a general procedure. Actively monitor the consumption of m-cresol using TLC or GC. Extend the reaction time until the starting material spot/peak ceases to diminish.

      Question 2: I've isolated my product, but NMR analysis shows a mixture of isomers, including what appears to be 3-Methyl-4-(trifluoromethyl)phenol. How can I improve regioselectivity for the desired 2-position?

      Answer: Achieving high regioselectivity is the central challenge in this synthesis. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing, leading to potential substitution at the 2, 4, and 6 positions of m-cresol. The formation of the 4-isomer is a common side reaction.

      • Mechanistic Insight: The hydroxyl group is a powerful ortho, para-director. The position para to the -OH (the 4-position) is electronically activated and sterically accessible, making it a prime target for electrophilic or radical attack. The desired 2-position is also electronically activated but is sterically hindered by the adjacent methyl group.

      • Strategies for Enhancing ortho-Selectivity:

        • Choice of Trifluoromethylating Reagent: Electrophilic reagents, such as Togni's hypervalent iodine reagents, can sometimes exhibit different selectivity profiles compared to radical precursors.[4][5] Experimenting with a different class of reagent may alter the isomer ratio.

        • Steric Hindrance: While the methyl group at position 3 hinders the 2-position, this can sometimes be exploited. Certain bulky catalyst-ligand complexes may preferentially direct the reaction to the less-hindered 4-position, so simpler, less sterically demanding catalyst systems might be more effective for achieving 2-substitution.

        • Copper-Mediated Sandmeyer-Type Reaction: A more controlled, albeit longer, route involves starting with 2-amino-5-methylphenol. Diazotization followed by a copper-mediated trifluoromethylation (a Sandmeyer-type reaction) fixes the regiochemistry from the start.[6][7] However, this route has its own potential side reactions, such as azo coupling.[8]

      Question 3: My mass spectrometry data indicates the presence of a compound with a mass corresponding to C₈H₇F₃O, which I suspect is the O-trifluoromethylated ether. How can I prevent its formation?

      Answer: Formation of the aryl trifluoromethyl ether (5-methyl-1-(trifluoromethoxy)benzene) is a known side reaction, particularly in silver-mediated reactions or when using certain electrophilic reagents.[9][10]

      • Mechanistic Insight: The phenolic oxygen is a nucleophile and can compete with the aromatic ring for the trifluoromethylating species. Whether C- or O-trifluoromethylation occurs depends on the mechanism (radical vs. polar) and reaction conditions.

      • Troubleshooting Steps:

        • Avoid Silver-Mediated Oxidative Coupling: Methods that use silver salts (e.g., AgOTf) with nucleophilic CF₃ sources like TMSCF₃ are explicitly designed for O-trifluoromethylation and should be avoided if the phenol is the desired product.[9]

        • Control Basicity: In some systems, the presence of a strong base can generate a significant concentration of the phenoxide anion, which is a potent nucleophile and more likely to attack an electrophilic CF₃ source at the oxygen atom. If a base is required, use a weaker, non-nucleophilic base and ensure stoichiometry is carefully controlled.

        • Favor Radical Pathways: Synthetic routes that proceed through a confirmed radical mechanism, such as those using CF₃SO₂Na with a radical initiator, are generally less prone to O-trifluoromethylation. The carbon-centered aryl radical is more likely to couple with a CF₃ radical to form the desired C-CF₃ bond.[1]

      Question 4: The reaction mixture turns dark, and I am isolating a significant amount of a high-molecular-weight, intractable material (tar). What is causing this and how can I minimize it?

      Answer: Phenols are highly susceptible to oxidation, which can lead to the formation of polymeric byproducts, often observed as a dark tar. This is a particularly common side reaction in copper-catalyzed systems.[1][11]

      • Mechanistic Insight: The phenolic starting material can undergo oxidative dimerization or oligomerization, especially in the presence of oxidants and metal catalysts required for the main reaction.[11] This process competes directly with the desired trifluoromethylation.

      • Troubleshooting Steps:

        • Rigorous Exclusion of Oxygen: This is the most critical step. De-gas your solvent thoroughly (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

        • Controlled Addition of Oxidant: If the reaction requires an oxidant (e.g., TBHP), add it slowly via syringe pump over an extended period. A large initial concentration of the oxidant can accelerate the undesired polymerization of the phenol.

        • Optimize Reagent Stoichiometry: Using a large excess of the phenol starting material can sometimes favor polymerization. Attempt the reaction with the phenol as the limiting reagent if possible.

        • Lower Reaction Temperature: High temperatures can accelerate oxidative side reactions. Find the minimum temperature required for a reasonable rate of trifluoromethylation.

      Section 2: Frequently Asked Questions (FAQs)

      • Q: Which synthetic route generally provides the highest regioselectivity for the 2-position? A: While direct trifluoromethylation of m-cresol is challenging, a multi-step Sandmeyer-type reaction starting from 2-amino-5-methylphenol offers unambiguous regiocontrol for the introduction of the CF₃ group.[6][7][12] This method first involves the formation of a diazonium salt, which is then displaced in a copper-mediated reaction with a CF₃ source. While longer, this approach eliminates the problem of isomeric byproducts from the outset.

      • Q: How can I effectively purify 5-Methyl-2-(trifluoromethyl)phenol from its isomers and other byproducts? A: Purification can typically be achieved by silica gel column chromatography. The different isomers often have slightly different polarities, allowing for separation. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Monitoring the fractions by TLC or GC-MS is crucial. In some cases, crystallization from a hexane/dichloromethane mixture can also be an effective purification method.[13]

      • Q: What are the key safety considerations when handling trifluoromethylating reagents? A: Many trifluoromethylating reagents require specific handling procedures.

        • Hypervalent Iodine Reagents (Togni's, Umemoto's): These are generally bench-stable solids but can be potent oxidizers. Avoid contact with skin and eyes.

        • Nucleophilic CF₃ Sources (Ruppert-Prakash Reagent, TMSCF₃): This is a volatile and flammable liquid. It is moisture-sensitive and should be handled under an inert atmosphere.[14] Its reactions are often initiated with a fluoride source, which should also be handled with care.[15]

        • Gaseous Reagents (CF₃I, Fluoroform): These must be handled in a well-ventilated fume hood with appropriate gas-handling equipment. Trifluoromethyl iodide (CF₃I) is a gas that can generate radical species under light or heat.

      Section 3: Recommended Experimental Protocol

      This protocol describes a copper-catalyzed radical trifluoromethylation of m-cresol, which balances operational simplicity with moderate to good yields of the desired product. The key to success is the rigorous exclusion of air.

      Reaction: Copper-Catalyzed ortho-Trifluoromethylation of m-Cresol

      • Vessel Preparation: To a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 eq.), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

        • Causality: Using a 2-fold excess of the CF₃ source ensures it is not the limiting reagent. CuI is an effective catalyst for generating the •CF₃ radical from the sulfinate salt.[1]

      • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to thoroughly remove all oxygen. Maintain a positive pressure of the inert gas for the duration of the reaction.

      • Solvent Addition: Add degassed dimethylformamide (DMF) via cannula or syringe to achieve a concentration of approximately 0.2 M with respect to the m-cresol.

        • Causality: DMF is a polar aprotic solvent suitable for this type of reaction. Degassing is critical to prevent oxidative side reactions.[16]

      • Initiation: To the stirring suspension, add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 2.5 eq.) dropwise via syringe over 15 minutes at room temperature.

        • Causality: TBHP acts as an oxidant that, in concert with the copper catalyst, initiates the decomposition of the sulfinate salt into the reactive •CF₃ radical.[1] Slow addition prevents a rapid exotherm and minimizes phenol polymerization.

      • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

      • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS to observe the consumption of m-cresol and the formation of the product isomers. The reaction is typically complete within 8-16 hours.

      • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the starting material and the 3-methyl-4-(trifluoromethyl)phenol isomer.

      Section 4: Data Presentation

      The following table summarizes typical outcomes and side products based on the chosen synthetic strategy.

      Synthetic MethodKey ReagentsTypical Yield (Desired Isomer)Major Side ProductsKey Considerations
      Radical Trifluoromethylation m-cresol, CF₃SO₂Na, CuI, TBHP40-60%3-Methyl-4-(trifluoromethyl)phenol, Oxidative PolymersRequires strictly anaerobic conditions to prevent polymerization.[1][11]
      Electrophilic Trifluoromethylation m-cresol, Togni's Reagent II30-50%C-Trifluoromethylated isomers, potential for O-trifluoromethylationReagent can be expensive; selectivity is highly substrate-dependent.[4][5]
      Sandmeyer-Type Reaction 2-Amino-5-methylphenol, NaNO₂, H₂SO₄; then TMSCF₃, CuI50-70% (over 2 steps)Azo-coupling byproducts, potential for defluorinationExcellent regiocontrol but is a multi-step process. Requires careful handling of diazonium salts.[3][6]

      Section 5: Visualization of Reaction Pathways

      The following diagram illustrates the primary reaction pathway for the radical trifluoromethylation of m-cresol and highlights the branching points that lead to common side reactions.

      Side_Reactions Start m-Cresol Reagents CF3SO2Na / Cu(I) + Oxidant Side_Product_Dimer Side Product: Oxidative Dimerization Start->Side_Product_Dimer Oxidative Coupling Side_Product_Other Side Product: O-Trifluoromethylation (Reagent Dependent) Start->Side_Product_Other O-Attack Intermediate Aryl Radical Intermediate Reagents->Intermediate Radical Generation Product_Desired Product: 5-Methyl-2-(trifluoromethyl)phenol Intermediate->Product_Desired ortho-Attack (Desired Pathway) Side_Product_Para Side Product: 3-Methyl-4-(trifluoromethyl)phenol Intermediate->Side_Product_Para para-Attack (Regioisomer)

      Caption: Key reaction pathways in the synthesis of 5-Methyl-2-(trifluoromethyl)phenol.

      References

      • Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

      • Wikipedia. Trifluoromethylation. [Link]

      • RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]

      • National Institutes of Health (PMC). (2018, January 17). Progress in copper-catalyzed trifluoromethylation. [Link]

      • eScholarship, University of California. A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

      • Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]

      • National Institutes of Health (PMC). (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

      • ResearchGate. Synthesis of trifluoromethyltrimethylsilane. [Link]

      • Wikipedia. Sandmeyer reaction. [Link]

      • Journal of the American Chemical Society. (2018, August 6). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [Link]

      • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]

      • National Institutes of Health (PMC). (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

      • ResearchGate. Optimization of the reaction conditions for the synthesis of 4. [Link]

      • ResearchGate. (2025, August 10). Sandmeyer Trifluoromethylation | Request PDF. [Link]

      • Beilstein Journals. (2018, January 17). Progress in copper-catalyzed trifluoromethylation. [Link]

      • Organic Chemistry Portal. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]

      • ResearchGate. Optimization for the Trifluoromethylation. [Link]

      • MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

      • Chemical Communications (RSC Publishing). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. [Link]

      • Scholars' Mine. (2025, January 1). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. [Link]

      • Organic Chemistry Portal. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. [Link]

      • ResearchGate. (2017, February 13). (PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. [Link]

      • Angewandte Chemie. (2011, June 16). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. [Link]

      • Wikipedia. Ullmann reaction. [Link]

      • ResearchGate. (2025, August 7). Visible light photoredox catalysis in trifluoromethylation reactions. [Link]

      • National Institutes of Health (PMC). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. [Link]

      • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

      • Google Patents.
      • Google Patents. CN1994990A - Process for preparing trifloro methyl phenol.
      • ACS Publications. (2015, January 30). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes | Chemical Reviews. [Link]

      • National Institutes of Health (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

      • Organic Chemistry Portal. Ullmann Reaction. [Link]

      • Reddit. (2025, April 25). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. [Link]

      • European Patent Office. (2020, April 9). EP 4029849 A1 - METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. [Link]

      • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

      • Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]

      • CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

      • Google Patents.
      • SciSpace. (2018, December 12). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

      • KGROUP. NMR Chemical Shifts of Trace Impurities.... [Link]

      Sources

      Technical Support Center: Purification of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support guide for the purification of 5-Methyl-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. The inherent physicochemical properties of fluorinated phenols often present unique separation hurdles. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to enhance your purification success.

      Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Purification Issues

      This section addresses the most pressing questions that arise during the purification of 5-Methyl-2-(trifluoromethyl)phenol, providing not just solutions but the scientific reasoning behind them.

      FAQ 1: My final product has a persistent yellow or brownish tint. What are the likely impurities and how can I remove them?

      Answer: A persistent color in your purified 5-Methyl-2-(trifluoromethyl)phenol is typically indicative of oxidation byproducts or residual starting materials. The phenol moiety is susceptible to oxidation, especially when heated in the presence of air, leading to the formation of colored quinone-type structures. Additionally, incomplete reaction or side reactions during synthesis can leave behind colored aromatic impurities.

      Troubleshooting Steps:

      • Activated Carbon Treatment: Before final crystallization or distillation, dissolving the crude product in a suitable solvent (e.g., toluene or dichloromethane) and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Gently reflux for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon.

      • Recrystallization with a Reducing Agent: During recrystallization, adding a pinch of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the solvent can help to reduce colored oxidized species back to their colorless phenolic form.

      • Inert Atmosphere: To prevent further oxidation, perform purification steps such as distillation and recrystallization under an inert atmosphere (e.g., nitrogen or argon).[1][2]

      FAQ 2: I'm struggling to separate 5-Methyl-2-(trifluoromethyl)phenol from its positional isomers. What's the most effective technique?

      Answer: The separation of positional isomers of trifluoromethylphenols is a significant challenge due to their very similar physical properties, such as boiling points and polarities.[3] The choice of technique depends on the scale of your purification and the specific isomers present.

      Recommended Techniques:

      • Fractional Distillation under Reduced Pressure: For larger quantities, fractional distillation is a viable option. However, due to the close boiling points of the isomers, a highly efficient distillation column (e.g., a Vigreux or packed column) is necessary. Conducting the distillation under reduced pressure is crucial to lower the boiling point and prevent thermal degradation.[1][4]

      • Preparative High-Performance Liquid Chromatography (HPLC): For smaller scales or when very high purity is required, preparative HPLC is the most effective method. Fluorinated stationary phases can offer unique selectivity for separating halogenated aromatic compounds.[5] A reversed-phase C18 column can also be effective, often with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[6]

      • Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for very small-scale purifications. Capillary columns like DB-5ms have shown good separation for trifluoromethylphenol isomers.[3]

      FAQ 3: My compound seems to degrade during vacuum distillation, even at reduced pressure. How can I mitigate this?

      Answer: Thermal instability is a known issue with some substituted phenols. The electron-withdrawing trifluoromethyl group can influence the stability of the molecule at elevated temperatures.

      Mitigation Strategies:

      • Steam Distillation: If the compound is sufficiently volatile, steam distillation can be a gentler alternative to conventional vacuum distillation. This technique allows for distillation at a lower temperature, thus minimizing thermal decomposition.[7]

      • Short-Path Distillation: For small to medium quantities, a Kugelrohr or short-path distillation apparatus minimizes the residence time of the compound at high temperatures, thereby reducing the likelihood of degradation.

      • Azeotropic Distillation: The addition of a suitable solvent that forms a low-boiling azeotrope with the product can also facilitate distillation at a lower temperature.

      FAQ 4: During recrystallization, my product oils out instead of forming crystals. What should I do?

      Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too rapid.

      Troubleshooting Recrystallization:

      • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.

      • Solvent System Optimization: You may need to adjust your solvent system. A two-solvent system can be effective.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[8][9]

      • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if you have a small amount of pure solid, add a "seed" crystal to the cooled solution to initiate crystallization.

      Section 2: In-Depth Purification Protocols

      This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for 5-Methyl-2-(trifluoromethyl)phenol.

      Protocol 1: High-Purity Recrystallization

      This protocol is designed to remove both colored and less-soluble impurities.

      Materials:

      • Crude 5-Methyl-2-(trifluoromethyl)phenol

      • Hexane (or heptane)

      • Toluene

      • Activated Carbon

      • Sodium Sulfate (anhydrous)

      • Erlenmeyer flasks

      • Heating/stirring plate

      • Büchner funnel and filter flask

      Procedure:

      • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Methyl-2-(trifluoromethyl)phenol in a minimal amount of hot toluene.

      • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

      • Hot Filtration: Heat the solution to boiling and perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon and any insoluble impurities.[8]

      • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, slowly add hexane dropwise with stirring until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again.

      • Cooling and Crystal Formation: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[8]

      • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

      • Drying: Dry the purified crystals under vacuum to remove residual solvent.

      Protocol 2: Fractional Vacuum Distillation

      This protocol is suitable for larger quantities and for separating from impurities with different boiling points.

      Materials:

      • Crude 5-Methyl-2-(trifluoromethyl)phenol

      • Distillation apparatus with a fractionating column (e.g., Vigreux)

      • Vacuum pump and pressure gauge

      • Heating mantle

      • Receiving flasks

      Procedure:

      • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

      • Charging the Flask: Add the crude 5-Methyl-2-(trifluoromethyl)phenol to the distillation flask along with a few boiling chips or a magnetic stir bar.

      • Applying Vacuum: Gradually apply vacuum to the system.

      • Heating: Begin heating the distillation flask gently with a heating mantle.

      • Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of 5-Methyl-2-(trifluoromethyl)phenol at the given pressure, switch to a clean receiving flask to collect the main product fraction.

      • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

      • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

      Protocol 3: Preparative HPLC Purification

      This protocol is ideal for achieving the highest purity on a smaller scale.

      Instrumentation and Materials:

      • Preparative HPLC system with a UV detector

      • Appropriate preparative column (e.g., C18 or a fluorinated phase)

      • HPLC-grade acetonitrile

      • HPLC-grade water

      • Formic acid (or trifluoroacetic acid)

      • Crude 5-Methyl-2-(trifluoromethyl)phenol dissolved in a minimal amount of mobile phase

      Procedure:

      • Method Development (Analytical Scale): First, develop an optimal separation method on an analytical HPLC system to determine the ideal mobile phase composition and gradient. A typical starting point for a C18 column is a gradient of acetonitrile and water with 0.1% formic acid.[6]

      • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

      • Sample Injection: Inject the dissolved crude product onto the column.

      • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of 5-Methyl-2-(trifluoromethyl)phenol.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

      • Final Drying: Dry the final product under high vacuum to remove any remaining traces of solvent.

      Section 3: Purity Analysis and Characterization

      Ensuring the purity of your final product is critical. The following analytical techniques are recommended for the characterization of 5-Methyl-2-(trifluoromethyl)phenol.

      Analytical Technique Purpose Typical Observations
      Gas Chromatography-Mass Spectrometry (GC-MS) To assess purity and identify volatile impurities.A single major peak corresponding to the mass of 5-Methyl-2-(trifluoromethyl)phenol. Impurities will appear as separate peaks.[3][10]
      High-Performance Liquid Chromatography (HPLC) To determine purity with high accuracy.A single, sharp peak at the characteristic retention time for the compound. Purity is often reported as a percentage of the total peak area.[6][11]
      Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure and identify structural isomers.The spectra should be consistent with the structure of 5-Methyl-2-(trifluoromethyl)phenol. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.[3][12]
      Infrared (IR) Spectroscopy To identify functional groups.Characteristic peaks for the O-H stretch of the phenol and C-F stretches of the trifluoromethyl group.

      Section 4: Visualizing Purification Workflows

      Workflow for Recrystallization

      Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (remove insolubles) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystallize Crystallization Cool->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

      Caption: A typical workflow for the purification of 5-Methyl-2-(trifluoromethyl)phenol by recrystallization.

      Decision Tree for Purification Method Selection

      Purification_Decision_Tree cluster_methods Purification Methods start Start with Crude 5-Methyl-2-(trifluoromethyl)phenol scale What is the scale of purification? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small Scale (<10g) scale->small_scale Small purity_needed What is the required purity? high_purity High Purity (>99.5%) purity_needed->high_purity High mod_purity Moderate Purity (95-99.5%) purity_needed->mod_purity Moderate isomers Are positional isomers present? distillation Fractional Vacuum Distillation isomers->distillation No recrystallization Recrystallization isomers->recrystallization No prep_hplc Preparative HPLC isomers->prep_hplc Yes large_scale->purity_needed small_scale->purity_needed high_purity->isomers mod_purity->isomers

      Caption: A decision tree to guide the selection of the most appropriate purification method based on scale, required purity, and the presence of isomers.

      References

      • BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
      • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
      • DOI. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
      • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
      • ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
      • Patent 0004447. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
      • Benchchem. (n.d.). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.
      • Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
      • ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development.
      • ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
      • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
      • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
      • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
      • BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.
      • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
      • EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
      • ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?.
      • eScholarship. (n.d.). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
      • Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR 243459-91-8.
      • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol.
      • European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1 - EPO.

      Sources

      Technical Support Center: Trifluoromethylphenol (TFMP) Degradation

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Online | Tier: 3 (Senior Application Support) | Topic: Degradation Pathways & Troubleshooting

      Welcome to the TFMP Degradation Support Hub.

      You are accessing this guide because your mass balance is off, your fluoride probe is drifting, or your HPLC chromatogram shows persistent "ghost" peaks. Trifluoromethylphenols (TFMPs) are deceptively stable. The

      
       bond enthalpy (~116 kcal/mol) coupled with the electron-withdrawing nature of the 
      
      
      
      group makes these compounds resistant to standard electrophilic attacks.

      This guide treats your experimental setups as systems . We break down the failure points in Biological, Chemical (Hydrolytic), and Advanced Oxidation processes.

      Module 1: Biological Degradation (The "Green" Route)

      Common Ticket: "My Rhodococcus culture is growing, but the TFMP concentration isn't dropping, or I'm seeing a stall in fluoride release."

      Root Cause Analysis

      Microbial degradation of TFMPs (specifically by Rhodococcus spp. or Pseudomonas spp.) generally proceeds via cometabolism or specific ring-activation. The critical failure point is usually the ring-cleavage step .

      • The Steric/Electronic Block: The

        
         group deactivates the ring. Standard phenol hydroxylases struggle to insert oxygen ortho to the bulky 
        
        
        
        group.
      • Dead-End Metabolites: If the ring is cleaved before defluorination, you often generate dead-end fluorinated aliphatic metabolites (like trifluoroacetate or fluorinated muconates) which are toxic to the bacteria.

      The Pathway (Standard Protocol)

      The most successful pathway involves ipso-hydroxylation or formation of a dihydrodiol, followed by catechol formation.

      Step-by-Step Troubleshooting:

      • Check Inducer: TFMPs often require a primary substrate (e.g., phenol or benzoate) to induce the phe or cat operons. Action: Supplement with 2 mM phenol to jumpstart enzyme expression.

      • Monitor Fluoride (The Lag Phase): Defluorination is rarely the first step. Expect a lag. The

        
         group often hydrolyzes after ring cleavage or aromatization loss.
        
      • Isomer Specificity:

        • 4-TFMP: Hardest to degrade biologically due to symmetry and para-substitution blocking resonance stabilization of intermediates.

        • 3-TFMP: More amenable to meta-cleavage pathways.

      Visualization: Biological Pathway Logic

      BioDegradation TFMP 3-Trifluoromethylphenol (Substrate) Diol cis-Dihydrodiol Intermediate TFMP->Diol Dioxygenase (+O2, NADH) Catechol 3-TF-Catechol (Critical Junction) Diol->Catechol Dehydrogenase MetaCleavage Meta-Cleavage (Product: Fluorinated Muconate) Catechol->MetaCleavage C23O (Meta-cleavage) DeadEnd Toxic Dead End (Accumulation) Catechol->DeadEnd If Ortho-cleavage (Blocked) TCA TCA Cycle (Mineralization) MetaCleavage->TCA Defluorination (Spontaneous/Enzymatic)

      Caption: Figure 1.[1][2] The critical bifurcation in TFMP biodegradation. Successful mineralization requires meta-cleavage; ortho-cleavage often leads to toxic dead ends.

      Module 2: Chemical Hydrolysis (The pH Factor)

      Common Ticket: "I'm seeing spontaneous degradation of 4-TFMP in my buffer, but 3-TFMP is perfectly stable. Is my buffer contaminated?"

      Root Cause Analysis

      This is not contamination; it is physics . You are witnessing the E1cb (Elimination Unimolecular conjugate Base) mechanism.

      • 4-TFMP & 2-TFMP: The hydroxyl group is conjugated with the

        
         group. In alkaline conditions (pH > 10), the phenolate ion forms. The electron density can push through the ring, kicking out a fluoride ion (Quinone Methide intermediate).
        
      • 3-TFMP: The

        
         is in the meta position. There is no resonance pathway  to push electrons from the phenolate oxygen to the 
        
        
        
        carbon. It remains stable even at high pH.
      Experimental Validation Protocol

      To confirm if your loss is hydrolytic vs. oxidative:

      • Prepare Buffer: 50 mM Carbonate buffer at pH 12.0.

      • Spike: Add 100 µM of your TFMP isomer.

      • Incubate: Dark, room temperature, 24 hours.

      • Measure:

        • HPLC: Loss of parent peak.

        • IC (Ion Chromatography): Appearance of free Fluoride (

          
          ).
          
        • Result: 4-TFMP will show significant

          
           release; 3-TFMP will show near zero.
          

      Data Summary: Hydrolytic Stability

      IsomerpH 7.0 (Neutral)pH 12.0 (Alkaline)MechanismMajor Product
      2-TFMP StableUnstable (
      
      
      )
      E1cb / ortho-quinone methideSalicylic Acid derivative
      3-TFMP StableStable N/A (Resonance forbidden)N/A
      4-TFMP StableUnstable (
      
      
      )
      E1cb / para-quinone methide4-Hydroxybenzoic Acid
      Module 3: Advanced Oxidation Processes (AOPs)

      Common Ticket: "I treated 3-TFMP with UV/TiO2. The parent compound is gone, but TOC (Total Organic Carbon) hasn't moved, and I have unknown peaks."

      Root Cause Analysis

      AOPs (Photocatalysis, Fenton) rely on Hydroxyl Radicals (

      
      ).[3][4]
      
      • The Attack:

        
         is an electrophile. It attacks the aromatic ring first, not the 
        
        
        
        group.
      • The Intermediate Trap: The reaction creates hydroxylated intermediates (e.g., trifluoromethyl-hydroquinone). The

        
         bond is the last  to break.
        
      • Coupling: Phenoxyl radicals often dimerize before they degrade, creating larger, more lipophilic molecules that confuse HPLC analysis.

      Troubleshooting Workflow

      Issue: Incomplete Mineralization (High TOC, Low Parent).

      • Diagnosis: You have created stable intermediates (likely benzoquinones or hydroxylated biphenyls).

      • Solution:

        • Extend Treatment Time: The intermediates react slower than the parent.

        • Check pH: Fenton reactions require pH 3.0-4.0. If pH drifts > 5.0, iron precipitates, and radical generation stops.

        • Scavenger Check: Carbonate/Bicarbonate buffers scavenge

          
           radicals. Switch to Phosphate (minimal scavenging) or unbuffered pure water adjusted with 
          
          
          
          .
      Visualization: Radical Attack Pathway

      AOP_Pathway Start 3-TFMP (Parent) OH_Attack •OH Radical Attack (Ortho/Para preference) Start->OH_Attack Intermediate1 Hydroxylated TFMP (Catechol/Hydroquinone) OH_Attack->Intermediate1 Coupling Oxidative Coupling (Dimers/Biphenyls) Intermediate1->Coupling Low Radical Flux RingOpen Ring Opening (Aliphatic Acids) Intermediate1->RingOpen High Radical Flux Coupling->Start Recalcitrant Defluorination Defluorination (Release of F-) RingOpen->Defluorination Final Mineralization

      Caption: Figure 2. AOP degradation often stalls at the coupling stage if radical flux is insufficient, leading to persistent dimers.

      Module 4: Analytical Troubleshooting (The "Ghost" Fluorine)

      FAQ: "Why does my Fluoride Ion Selective Electrode (ISE) reading drift in TFMP solutions?"

      Answer:

      • pH Interference: If you are running alkaline hydrolysis (Module 2), high

        
         concentrations interfere with 
        
        
        
        electrodes.
        • Fix: Mix samples 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer) containing CDTA to buffer pH to 5.5 and decomplex metals.

      • Organofluorine Interference: Some partially degraded organofluorines can coat the membrane of the ISE.

        • Fix: Use Ion Chromatography (IC) with a conductivity detector for definitive

          
           quantification.
          

      FAQ: "How do I calculate the Defluorination Ratio?"

      Use this formula to validate if your degradation is complete or stuck at an intermediate:

      
      
      
      • If

        
        : You likely removed only 1 Fluorine (rare for 
        
        
        
        , usually all or nothing).
      • If

        
         but Parent is 0%: You have generated Trifluoroacetic Acid (TFA)  or stable fluorinated aromatics. TFA is a common dead-end product in AOPs.
        
      References
      • Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Source: Environmental Science: Processes & Impacts (RSC), 2025. Context: Defines the E1cb mechanism for alkaline hydrolysis of 4-TFMP vs stability of 3-TFMP. Link:[Link]

      • Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway. Source: Frontiers in Microbiology, 2019. Context: Establishes the ring-cleavage enzyme specificity required for substituted phenols. Link:[Link]

      • Kinetic study of the oxidation of phenolic derivatives of trifluorotoluene. Source: Photochemical & Photobiological Sciences, 2004. Context: Details the singlet oxygen and radical attack mechanisms on TFMPs. Link:[Link]

      • Photocatalytic Degradation of Phenol Derivatives Using TiO2. Source: MDPI, 2014. Context: Provides baseline kinetics for TiO2 mediated degradation of substituted phenols. Link:[Link][5]

      Sources

      stability issues with 5-Methyl-2-(trifluoromethyl)phenol in solution

      Author: BenchChem Technical Support Team. Date: February 2026

      This technical guide is structured as a specialized support center resource for 5-Methyl-2-(trifluoromethyl)phenol . It moves beyond generic advice, applying structure-activity relationship (SAR) logic to address the specific electronic and physical behaviors of this fluorinated scaffold.

      Subject: Solution Stability, Solubility Optimization, and Degradation Troubleshooting Document ID: TSC-5M2TF-2025 Applicable CAS: 115446-69-6 (and related isomers where noted)[1]

      Chemical Profile & Solution Dynamics

      Before troubleshooting, it is critical to understand why this molecule behaves the way it does in solution. The interplay between the electron-withdrawing trifluoromethyl group (

      
      ) and the electron-donating methyl group (
      
      
      
      ) on the phenolic ring dictates its stability.
      PropertyValue (Approx.)Technical Implication
      pKa ~8.8 – 9.2More acidic than non-fluorinated phenols (pKa ~10).[1] It deprotonates easier, making it more susceptible to oxidation at neutral/basic pH.
      LogP ~2.9 – 3.1Highly lipophilic. prone to precipitation upon aqueous dilution and sorption to plastic consumables.[1]
      Electronic State Push-Pull SystemThe
      
      
      withdraws electrons, stabilizing the ring against electrophilic attack but making the O-H bond more acidic. The
      
      
      slightly activates the ring.
      UV Cutoff ~270–280 nmSignificant UV absorption; high risk of photolytic defluorination .

      Critical Degradation Pathways

      Users often confuse oxidation with photolysis. The diagram below details the specific mechanistic risks for this scaffold.

      DegradationPathways cluster_prevention Prevention Strategies Compound 5-Methyl-2- (trifluoromethyl)phenol Phenolate Phenolate Anion (Reactive Species) Compound->Phenolate pH > 8.0 Deprotonation Photolysis Radical Species (Defluorination) Compound->Photolysis UV Light (hν) < 300nm Quinone Ortho-Quinone (Colored Species) Phenolate->Quinone O2 / Trace Metals Oxidation Hydrolysis Hydroxy-benzoic Acid Derivatives Photolysis->Hydrolysis H2O / Radical Recomb. Prevent1 Store in Amber Glass Prevent2 Maintain pH < 7

      Figure 1: Primary degradation pathways. Note that the phenolate anion (formed at basic pH) is the "gateway" to oxidative discoloration.

      Troubleshooting Guide (FAQ)

      Issue 1: "My clear solution turned pink/brown overnight."

      Diagnosis: Oxidative coupling forming quinones.[1] Mechanism: Phenols are redox-active. While the

      
       group stabilizes the ring, the phenolate anion (present if your solvent is basic or contains water) oxidizes rapidly. Even ppm levels of quinone cause visible discoloration.
      
      • Is the compound ruined?

        • Likely No. Discoloration often represents <0.5% degradation due to the high extinction coefficient of quinones.

        • Validation Step: Run an LC-MS. If the main peak is >99%, the color is cosmetic.

      • Corrective Action:

        • Acidify: Add 0.1% Formic Acid or TFA to the solution. This protonates the phenol, suppressing the reactive phenolate form.

        • Degas: Sparge buffers with Nitrogen/Argon to remove dissolved oxygen.

        • Check Solvent Quality: Old DMSO/DMF can contain peroxides or amines (basic). Use fresh, anhydrous solvents.

      Issue 2: "I see 'Ghost Peaks' or broad smearing in HPLC."

      Diagnosis: Photolytic Defluorination or Solvent Interaction.[1] Mechanism: Fluorinated phenols are photosensitive. Exposure to ambient lab light (fluorescent) can trigger the loss of the

      
       group (defluorination), leading to a complex mixture of radical byproducts [1].
      
      • Troubleshooting Protocol:

        • The "Dark Match" Control: Prepare two identical samples. Wrap one in foil immediately. Expose the other to light. Inject both. If the foil sample is clean, it is a photostability issue.

        • Glass vs. Plastic: Are you using plastic HPLC vials? The lipophilic

          
           group drives sorption into Polypropylene (PP). Switch to glass vials immediately. 
          
      Issue 3: "Precipitation occurs when diluting DMSO stock into media."

      Diagnosis: "Crash-out" due to high LogP (~3.0). Mechanism: The hydrophobic trifluoromethyl and methyl groups make this molecule hate water. When a DMSO stock is diluted into aqueous media, the local solubility limit is exceeded instantly.

      • The "Sandwich" Dilution Method: Do not pipette DMSO stock directly into static media.

        • Vortex the aqueous media rapidly.

        • Inject the DMSO stock into the vortex cone (sub-surface).

        • This prevents high local concentrations that trigger nucleation.

      • Solubility Limit Table:

        Solvent System Max Solubility (Est.) Stability Risk
        100% DMSO >50 mM Hygroscopic (absorbs water → degradation)
        PBS (pH 7.4) <100 µM Precipitation risk high

        | PBS + 0.1% Tween-80 | ~500 µM | Surfactant stabilizes the lipophile |[1]

      Master Troubleshooting Workflow

      Follow this decision tree to resolve stability issues systematically.

      TroubleshootingTree Start Observed Issue Color Color Change (Pink/Brown) Start->Color Precip Precipitation/Cloudiness Start->Precip Loss Loss of Potency/Signal Start->Loss CheckLight Was sample exposed to light? Color->CheckLight CheckConc Is Conc > 100 µM? Precip->CheckConc CheckVial Stored in Plastic? Loss->CheckVial Photodegradation\n(Irreversible) Photodegradation (Irreversible) CheckLight->Photodegradation\n(Irreversible) Yes CheckpH Is pH > 7? CheckLight->CheckpH No Oxidation to Quinone\n(Acidify to stabilize) Oxidation to Quinone (Acidify to stabilize) CheckpH->Oxidation to Quinone\n(Acidify to stabilize) Yes Contaminated Solvent\n(Check Peroxides) Contaminated Solvent (Check Peroxides) CheckpH->Contaminated Solvent\n(Check Peroxides) No Solubility Limit Exceeded\n(Add Tween/Cyclodextrin) Solubility Limit Exceeded (Add Tween/Cyclodextrin) CheckConc->Solubility Limit Exceeded\n(Add Tween/Cyclodextrin) Yes Salt Formation?\n(Check Buffer Ions) Salt Formation? (Check Buffer Ions) CheckConc->Salt Formation?\n(Check Buffer Ions) No Sorption Loss\n(Switch to Glass) Sorption Loss (Switch to Glass) CheckVial->Sorption Loss\n(Switch to Glass) Yes Hydrolysis/Degradation\n(Check LC-MS) Hydrolysis/Degradation (Check LC-MS) CheckVial->Hydrolysis/Degradation\n(Check LC-MS) No

      Figure 2: Diagnostic logic for rapid issue resolution.

      Storage & Handling Protocols

      Recommended Storage Conditions
      • Solid State: -20°C, desiccated, protected from light.

      • Stock Solution (DMSO): -80°C or -20°C. Single-use aliquots are mandatory. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which accelerates proton transfer and degradation.

      Container Compatibility
      • Recommended: Amber Borosilicate Glass (Type I).

      • Forbidden: Polystyrene (PS) or Polypropylene (PP) for low-concentration (<10 µM) solutions. The fluorinated motif acts as a "grease," driving the molecule into the plastic matrix.

      References

      • Photolytic Defluorination Mechanisms

        • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols.[2]

        • Source: ResearchG
        • Context: Establishes the susceptibility of trifluoromethyl phenols to UV-induced defluorin
      • pKa and Electronic Effects

        • Title: Aqueous pKa values of fluorin
        • Source: J. Phys. Org. Chem. (via University of Tartu).
        • Context: Provides comparative pKa data for 2-trifluoromethylphenol (~9.04) and 3-trifluoromethylphenol (~9.08), validating the acidity range for the 5-methyl derivative.[3]

      • Oxidation Mechanisms

        • Title: Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents.[4][5]

        • Source: NIH / PMC.
        • Context: Explains the resistance of electron-deficient phenols to oxidation compared to electron-rich phenols, and the specific conditions (ligand exchange)
      • DMSO Stability & Interaction

        • Title: Divergent decomposition pathways of DMSO medi
        • Source: ResearchG
        • Context: Details how DMSO decomposes and interacts with solutes, particularly regarding hygroscopicity and formaldehyde generation which can react with phenols.[6]

      Sources

      troubleshooting NMR analysis of fluorinated phenols

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: NMR Analysis of Fluorinated Phenols

      Subject: Troubleshooting & Optimization Guide for

      
      F/
      
      
      
      H NMR of Fluorinated Phenols Document ID: TS-NMR-FP-001 Author: Senior Application Scientist, Analytical Chemistry Division

      Introduction: The Fluorine-Phenol Paradox

      Fluorinated phenols are critical bioisosteres in modern drug discovery, often used to modulate pKa and metabolic stability. However, analyzing them presents a unique "paradox" of sensitivity:

      • The Fluorine Advantage:

        
        F is 100% natural abundance and highly sensitive (83% of 
        
        
        
        H), making it an excellent "spy" nucleus.
      • The Phenol Challenge: The phenolic hydroxyl (-OH) is chemically labile, exchanging with solvent/moisture, while the fluorine introduces massive Chemical Shift Anisotropy (CSA) and wide spectral widths that challenge standard hardware.

      This guide addresses the three most common failure modes: The Disappearing Proton , The Distorted Baseline , and The Unresolved Multiplet .

      Part 1: The "Disappearing" Phenolic Proton

      User Complaint: "I know my molecule is a phenol, but I cannot see the -OH peak in the

      
      H NMR, or it appears as a broad, shapeless hump."
      

      Root Cause Analysis: The phenolic proton is acidic (

      
       ~8-10, lower with fluorine substitution). It undergoes rapid chemical exchange with trace water or protic solvents. If the exchange rate (
      
      
      
      ) is intermediate on the NMR timescale, the peak broadens into the baseline (coalescence).
      Troubleshooting Protocol: Stabilizing the Exchange

      Q1: Which solvent are you using?

      • Chloroform-d (

        
        ): Not Recommended. Trace acid/water in 
        
        
        
        catalyzes exchange. Phenols also aggregate (dimerize) in non-polar solvents, causing concentration-dependent shifts.
      • DMSO-

        
        : Recommended. DMSO is a strong hydrogen bond acceptor. It "locks" the phenolic proton, slowing exchange and sharpening the signal.
        

      Q2: Is the sample "wet"?

      • Action: Add activated 4Å molecular sieves directly to the NMR tube 15 minutes prior to acquisition.

      • Senior Scientist Note: Do not use

        
         or basic drying agents; they will deprotonate the phenol.
        

      Q3: Have you tried Variable Temperature (VT) NMR?

      • Logic: Exchange rates are temperature-dependent.[1]

      • Protocol:

        • Cool the sample to 273 K (0°C) or 253 K (-20°C) .

        • As T decreases, exchange slows (

          
          ), pushing the system into the "slow exchange" regime where the peak sharpens.
          

      Q4: Is there Intramolecular Hydrogen Bonding?

      • Observation: Ortho-fluorophenols often show sharper OH signals than para-fluorophenols.

      • Reason: The ortho-F forms a 5-membered H-bond ring with the OH, shielding it from solvent exchange.

      Visualization: The Exchange Optimization Workflow

      OH_Optimization start Start: Broad/Missing OH Signal solvent_check Is Solvent DMSO-d6? start->solvent_check switch_solvent Switch to DMSO-d6 (Breaks aggregates, slows exchange) solvent_check->switch_solvent No (using CDCl3/MeOD) dry_sample Add 4Å Sieves (Remove trace H2O) solvent_check->dry_sample Yes switch_solvent->dry_sample check_temp Perform VT Experiment (Cool to -20°C) dry_sample->check_temp result Sharp OH Signal (Ready for Integration) check_temp->result Exchange Slowed

      Caption: Logical workflow to recover "lost" phenolic proton signals by manipulating exchange dynamics.

      Part 2: The "Messy" Spectrum (Coupling & Bandwidth)

      User Complaint: "My

      
      F spectrum has a rolling baseline, and the peaks are split into complex patterns that I can't integrate."
      

      Root Cause Analysis:

      • Coupling:

        
        F couples to 
        
        
        
        H (and
        
        
        C).
        
        
        can be 5-10 Hz even over 3-4 bonds.
      • Bandwidth: The

        
        F chemical shift range is ~800 ppm.[2] Standard "hard" pulses often fail to excite the entire range uniformly, leading to phase errors at the edges.
        
      • Acoustic Ringing: Fluorine probes have high Q-factors. The "ring down" of the pulse interferes with the FID, causing a rolling baseline.

      Troubleshooting Protocol: Acquisition Parameters

      Q1: How do I simplify the multiplets?

      • Solution: Use Inverse Gated Decoupling (zgig on Bruker).

      • Mechanism: Decouples

        
        H during acquisition (removing J-coupling) but turns off the decoupler during the relaxation delay (d1).
        
      • Why? This eliminates the Nuclear Overhauser Effect (NOE), which can distort integration in fluorinated systems (negative NOE is possible).

      Q2: How do I fix the rolling baseline?

      • Hardware Fix: Increase the Pre-Scan Delay (DE) .

        • Standard: 6.5 µs.

        • Fluorine: Try 10–20 µs to allow acoustic ringing to decay.

      • Processing Fix: Use Backward Linear Prediction (LPC) on the first 8–16 points of the FID to reconstruct the corrupted initial data points.

      Q3: My peaks at the edges are out of phase. Why?

      • Issue: Bandwidth limitations.

      • Solution: Use Adiabatic Pulses (e.g., WURST or CHIRP excitation).

      • Protocol:

        • Switch pulse program to an adiabatic sequence (e.g., zg_adiab).

        • These pulses sweep through the frequency range, ensuring uniform inversion across >200 ppm.

      Data Summary: F NMR Parameters for Phenols
      ParameterStandard SettingOptimized for FluorophenolsReason
      Pulse Sequence zg (1 pulse)zgig (Inverse Gated)Decouples
      
      
      H without NOE integration errors.
      Sweep Width (SW) 200 ppm300-400 ppmEnsures capture of all F-species and prevents folding.
      Relaxation Delay (d1) 1.0 s
      
      
      (often 5-10 s)
      
      
      F
      
      
      is long; essential for qNMR accuracy.
      O1P (Center) -100 ppm-120 to -150 ppmCenters the excitation on the typical Ar-F region.
      Baseline Corr. absabs + Backward LPRemoves acoustic ringing artifacts common in
      
      
      F.

      Part 3: Advanced Visualization of Signaling & Logic

      The following diagram illustrates the decision tree for selecting the correct decoupling and excitation mode based on the specific analytical goal (Structure Elucidation vs. Quantitative Analysis).

      F19_Acquisition cluster_quant Quantitative (qNMR) cluster_struc Structure ID cluster_wide Wide Sweep (>200ppm) goal Analytical Goal? q_path Inverse Gated (zgig) goal->q_path Purity/Conc. s_path Proton Coupled (zg) goal->s_path Connectivity q_param d1 > 5*T1 No NOE q_path->q_param w_path Adiabatic Pulse (CHIRP/WURST) q_param->w_path If SW > 200ppm s_info Observe J(F,H) Topology Info s_path->s_info s_info->w_path If SW > 200ppm

      Caption: Decision matrix for pulse sequence selection based on analytical requirements.

      References

      • Chemical Shift & Solvent Effects

        • Abraham, R. J., & Mobli, M. (2007).

          
          H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. Link
          
      • 
        F Methodology & Adiabatic Pulses: 
        
        • Yu, J. Z., et al. (2022). New

          
          F NMR methodology reveals structures of molecules in complex mixtures. Chemical Science (RSC). Link
          
      • Acoustic Ringing & Baseline Correction

        • Hays, P. A. (2016). Removing acoustic ringing baseline curvature in NMR spectra. Chemistry Stack Exchange / Journal of Research of the NIST. Link

      • Fluorophenol Biodegradation & Shifts

        • Boersma, M. G., et al. (1998).

          
          F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. Link
          

      Disclaimer: This guide assumes standard safety protocols for handling fluorinated phenols, which can be toxic and corrosive. Always consult the SDS before handling.

      Sources

      avoiding byproduct formation in trifluoromethylphenol synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      A Guide to Minimizing Byproduct Formation and Maximizing Yield

      Welcome to the technical support center for trifluoromethylphenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl group onto a phenol scaffold. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the "why" behind experimental choices.

      Part 1: Frequently Asked Questions (FAQs)

      This section addresses the most common issues encountered during the synthesis of trifluoromethylphenols.

      FAQ 1: My reaction is producing a mixture of ortho- and para-isomers. How can I improve regioselectivity?

      Root Cause Analysis: The hydroxyl group of a phenol is a strong ortho-, para-director for electrophilic and radical aromatic substitution. The trifluoromethylating agent's nature and the reaction mechanism dictate the observed isomer ratio. Electrophilic CF3+ sources and CF3 radicals are highly reactive and often exhibit poor regioselectivity with activated rings like phenols.[1]

      Troubleshooting Strategies:

      • Steric Hindrance: Employing a bulky protecting group on the phenolic oxygen can favor para-substitution by sterically hindering the ortho-positions.

      • Directed Ortho-Metalation (DoM): For specific ortho-trifluoromethylation, a directed metalation approach can be highly effective. The phenolic oxygen directs lithiation to the ortho-position, followed by quenching with an electrophilic trifluoromethyl source.

      • Pre-functionalization: If a specific isomer is required, it is often more efficient to start with a pre-functionalized arene (e.g., an aryl halide or boronic acid) at the desired position, perform the trifluoromethylation, and then convert the functional group to a hydroxyl group.

      • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of ligand can influence the steric environment around the metal center, thereby affecting regioselectivity.

      FAQ 2: I am observing significant amounts of C-trifluoromethylated byproducts when attempting O-trifluoromethylation of my phenol. How can I prevent this?

      Root Cause Analysis: Phenols are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. The hard-soft acid-base (HSAB) principle can be a useful guide here. Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles may prefer the softer carbon nucleophiles of the ring. Many modern electrophilic trifluoromethylating reagents (e.g., hypervalent iodine compounds) can react at both sites.[2][3] Electron-rich phenols are particularly susceptible to C-trifluoromethylation at the ortho and para positions.[2]

      Troubleshooting Strategies:

      • Reagent Selection: The choice of trifluoromethylating agent is critical. Some reagents are known to favor O-alkylation over C-alkylation. For instance, nucleophilic trifluoromethylation of a pre-formed xanthate can be a viable route to aryl trifluoromethyl ethers, thus avoiding direct reaction on the phenol ring.[4][5]

      • Reaction Conditions:

        • Base: The choice of base can influence the nucleophilicity of the phenoxide oxygen versus the ring. A non-nucleophilic, sterically hindered base might favor O-alkylation.

        • Solvent: Polar, non-protic solvents can enhance the nucleophilicity of the phenoxide oxygen.

      • Electrochemical Methods: Recent studies have shown that electrochemical O-trifluoromethylation of electron-deficient phenols using an inexpensive reagent like sodium trifluoromethanesulfinate (Langlois' reagent) can provide good yields of the desired ether.[2]

      FAQ 3: My trifluoromethyl group is being hydrolyzed, leading to the formation of a carboxylic acid. What causes this and how can I avoid it?

      Root Cause Analysis: The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under certain conditions, particularly when positioned ortho to a hydroxyl group and under basic conditions.[6][7] The proximity of the hydroxyl group can facilitate the elimination of fluoride ions, leading to a benzoyl fluoride intermediate that subsequently hydrolyzes to the corresponding hydroxybenzoic acid.[8]

      Troubleshooting Strategies:

      • pH Control: Avoid strongly basic conditions, especially during workup and purification. If a base is necessary for the reaction, consider using a milder, non-nucleophilic base and maintaining the lowest possible temperature.

      • Protecting Groups: Protecting the phenolic hydroxyl group prior to subsequent reaction steps that require basic conditions can prevent this side reaction. The protecting group can be removed under neutral or acidic conditions once the desired transformations are complete.

      • Reaction Sequence: If possible, introduce the hydroxyl group at a later stage in the synthesis to avoid having both the -OH and -CF3 groups present during harsh reaction conditions.

      Part 2: Troubleshooting Guide for Specific Synthetic Routes

      This section provides detailed troubleshooting for common synthetic strategies used to prepare trifluoromethylphenols.

      Scenario 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides/Boronic Acids

      This is a powerful method for introducing a CF3 group with high regioselectivity. However, several side reactions can occur.

      Diagram: Key Decision Points in Cu-Catalyzed Trifluoromethylation

      Start Reaction Setup: Aryl Halide/Boronic Acid + CF3 Source + Cu Catalyst Issue Low Yield or Byproduct Formation Start->Issue Protodeborylation Protodeborylation of Boronic Acid (Ar-B(OH)2 -> Ar-H) Issue->Protodeborylation Boronic Acid Substrate? Homocoupling Ullmann Homocoupling (2 Ar-X -> Ar-Ar) Issue->Homocoupling Aryl Halide Substrate? Incomplete Incomplete Conversion Issue->Incomplete Starting Material Remaining? Sol_Proto Solution: Use Pinacol Ester; Anhydrous Conditions; Optimize Base Protodeborylation->Sol_Proto Sol_Homo Solution: Lower Temperature; Use Ligands (e.g., phenanthroline); Optimize Reactant Stoichiometry Homocoupling->Sol_Homo Sol_Incomplete Solution: Increase Temperature; Screen Ligands; Use more reactive Aryl Iodide Incomplete->Sol_Incomplete

      Caption: Troubleshooting workflow for Cu-catalyzed trifluoromethylation.

      Common Byproducts and Solutions

      Byproduct/IssueProbable CauseRecommended Actions
      Ar-H (Protodeborylation) Presence of moisture or protic solvents reacting with the arylboronic acid intermediate. This is a major side reaction.[9]- Use the corresponding pinacol ester of the boronic acid to minimize this side reaction.[9]- Ensure strictly anhydrous reaction conditions.- Optimize the base and solvent system.
      Ar-Ar (Homocoupling) Ullmann-type coupling of the aryl halide starting material, often promoted by high temperatures.[10][11]- Reduce the reaction temperature.- Add a suitable ligand (e.g., phenanthroline) to stabilize the copper intermediates and favor the cross-coupling pathway.[12]- Use one of the coupling partners in excess if pursuing an unsymmetrical coupling.[10]
      Low Conversion Insufficient reactivity of the aryl halide (Cl < Br < I). Deactivation of the copper catalyst.- Switch to a more reactive aryl halide, such as an aryl iodide.[13]- Increase the reaction temperature or residence time (in flow chemistry).[13]- Screen different copper sources (e.g., CuI, Cu(OAc)2) and ligands.

      Experimental Protocol: Trifluoromethylation of an Aryl Iodide using CF3CO2K in a Flow System

      This protocol is adapted from a method demonstrating rapid and efficient trifluoromethylation.[13]

      • System Setup: A flow chemistry system consisting of two pumps, a T-mixer, and a heated reactor coil is assembled.

      • Reagent Preparation:

        • Solution A: Dissolve the aryl iodide (1.0 equiv.) and a suitable ligand in a polar aprotic solvent (e.g., DMF).

        • Solution B: Dissolve copper(I) iodide (1.5 equiv.) and potassium trifluoroacetate (CF3CO2K) (2.0 equiv.) in the same solvent. Note: This may form a slurry.

      • Reaction Execution:

        • Pump both solutions at equal flow rates through the T-mixer and into the heated reactor coil (e.g., 160-200 °C).

        • The residence time is controlled by the total flow rate and the reactor volume (e.g., 16 minutes).[13]

        • The rapid decarboxylation of CF3CO2K at elevated temperatures facilitates the formation of the key [CuCF3] intermediate.[13]

      • Workup: The output from the reactor is collected, diluted with a suitable organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

      Scenario 2: Radical C-H Trifluoromethylation of Phenols

      This approach offers a direct route but often struggles with selectivity.

      Diagram: Factors Influencing Radical Trifluoromethylation

      Phenol Phenol Substrate Reaction Radical Trifluoromethylation Phenol->Reaction CF3_Source CF3 Radical Source (e.g., Langlois' Reagent, CF3SO2Cl) CF3_Source->Reaction Initiator Initiator (e.g., Peroxide, Photoredox Catalyst) Initiator->Reaction Outcome Product Distribution Reaction->Outcome Desired Desired Regioisomer (e.g., p-CF3-Phenol) Outcome->Desired Isomers Other Isomers (e.g., o-CF3-Phenol) Outcome->Isomers Multi_CF3 Multiple Trifluoromethylation Outcome->Multi_CF3 Dimer Oxidative Dimerization/ Oligomerization Outcome->Dimer

      Caption: Interplay of factors in radical C-H trifluoromethylation of phenols.

      Common Byproducts and Solutions

      Byproduct/IssueProbable CauseRecommended Actions
      Mixture of Regioisomers The CF3 radical is electrophilic and highly reactive, attacking the electron-rich ortho and para positions of the phenol ring with low selectivity.[1]- Blocking Groups: Temporarily block the most reactive site (e.g., ortho) with a removable group to direct substitution to the desired position.- Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the CF3 radical. Screen different solvents.
      Multiple Trifluoromethylations If the initial product is still sufficiently activated, it can undergo a second trifluoromethylation. This can be an issue with some photoredox methods.[14]- Stoichiometry Control: Use the phenol as the limiting reagent or use a large excess of the aromatic substrate to minimize the chance of a second reaction.[15]- Reaction Time: Monitor the reaction closely and stop it once the desired product is formed, before significant over-reaction occurs.
      Dimerization/Oligomerization Oxidative conditions, especially with electron-rich phenols, can lead to undesired coupling of phenol substrates.[9]- Lower Temperature: Running the reaction at a lower temperature can reduce the rate of oxidative side reactions.- Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N2 or Ar) to minimize oxidation by atmospheric oxygen.

      References

      • Wikipedia. Trifluoromethylation. [Link]

      • Knauber, T., et al. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Beilstein Journal of Organic Chemistry, 7, 1404–1409. [Link]

      • McTeague, T. A., et al. (2023). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]

      • Tang, X., et al. (1980). Process for the preparation of trifluoromethylated aromatic compounds.
      • Yoritate, M., et al. (2019). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link]

      • Wang, X., et al. (2017). Progress in copper-catalyzed trifluoromethylation. Journal of the Chinese Chemical Society, 65(1), 1-15. [Link]

      • Ruan, Z., et al. (2022). Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. [Link]

      • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]

      • Kielbasa, A. M., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

      • Wang, F., et al. (2020). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 11(1), 1-9. [Link]

      • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767–15776. [Link]

      • ResearchGate. Photoinduced difluoromethylation of phenols and thiophenols. [Link]

      • Jones, R. G. (1947). The basic problem in the preparation of a trifluoromethyl-substituted phenol or phenate is the sensitivity of the trifluoromethyl radical to not only concentrated but even dilute base.
      • Darzi, E. R., & MacMillan, D. W. C. (2017). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Semantic Scholar. [Link]

      • Mizuta, S., et al. (2013). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 135(7), 2505–2508. [Link]

      • ResearchGate. Trifluoromethylation Strategies of Alcohols and Phenols. [Link]

      • Ghiazza, C., & Tlili, A. (2020). Copper-promoted/copper-catalyzed trifluoromethylselenolation reactions. Beilstein Journal of Organic Chemistry, 16, 305–316. [Link]

      • Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]

      • Wikipedia. Ullmann reaction. [Link]

      • Zhou, M., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3842–3845. [Link]

      • Kilaru, S., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1748–1751. [Link]

      • Cremer, D. R. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent 0004447. [Link]

      • Sathee, J. Chemistry Ullmann Reaction. [Link]

      • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

      • ResearchGate. Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. [Link]

      • OperaChem. Ullmann coupling-An overview. [Link]

      • Joyce, A., et al. (2023). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]

      • Organic Chemistry Portal. Ullmann Reaction. [Link]

      Sources

      method refinement for quantitative analysis of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: Quantitative Analysis of 5-Methyl-2-(trifluoromethyl)phenol

      Introduction

      Welcome to the Method Development & Refinement Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because standard phenol protocols are failing you.[1] 5-Methyl-2-(trifluoromethyl)phenol (CAS: 656-64-4, MW: 176.[1]14) is not a generic phenol; it is a "hybrid" analyte.[1] The ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing character, altering its pKa and lipophilicity compared to cresol or simple phenols.[1]

      This guide moves beyond basic recipes to address the mechanistic challenges of analyzing this compound: ionization suppression in LC-MS , peak tailing in HPLC , and derivatization efficiency in GC-MS .

      Module 1: LC-MS/MS Method Refinement

      Core Challenge: The electron-withdrawing

      
       group stabilizes the phenoxide ion, making this compound more acidic than non-fluorinated cresols, yet the methyl group adds lipophilicity.
      
      Q1: My sensitivity in ESI(+) mode is non-existent. Should I switch to APCI?

      A: No, you should switch to ESI Negative (ESI-) .[1] The Science: Phenols are proton donors. The

      
       group at the ortho position (C2) lowers the pKa of the hydroxyl group (estimated pKa ~8.8–9.2) compared to standard phenols (pKa ~10).[1] In ESI(+), protonation is difficult because the ring is electron-deficient. In ESI(-), the 
      
      
      
      group stabilizes the negative charge on the oxygen, significantly enhancing ionization efficiency.

      Protocol:

      • Source: ESI Negative Mode.

      • Mobile Phase Modifier: Do not use Formic Acid in the aqueous phase if possible, as it suppresses negative ionization. Use 0.02% Ammonium Hydroxide or 5mM Ammonium Acetate (pH ~7-8) to ensure the phenol is fully deprotonated before entering the source.[1]

      • Transitions (MRM):

        • Precursor: 175.1

          
          
          
          
          
        • Quantifier: 155.1

          
           (Loss of HF)
          
        • Qualifier: 127.1

          
           (Complex rearrangement/Loss of 
          
          
          
          )
      Q2: I am seeing severe peak tailing on my C18 column. Is the column dead?

      A: Unlikely. You are experiencing Silanol Interaction . The Science: Even with end-capped columns, residual silanols on the silica support can interact with the phenolic hydroxyl. Since this molecule is relatively small, it can penetrate the C18 brush layer.

      Troubleshooting Steps:

      • Step 1 (pH Adjustment): If you are running LC-UV, lower the mobile phase pH to < 3.0 using 0.1% Phosphoric Acid. This protonates the silanols (

        
        
        
        
        
        
        
        ), preventing ion-exchange interactions.[1]
      • Step 2 (Column Choice): Switch to a column with Steric Protection or a Pentafluorophenyl (PFP) phase.[1] PFP columns offer

        
        -
        
        
        
        interactions specifically suited for fluorinated aromatics, often providing better selectivity than C18.[1]

      Module 2: GC-MS Derivatization

      Core Challenge: The steric hindrance of the ortho-

      
       group can slow down derivatization, leading to incomplete reaction and poor quantification.
      
      Q3: Direct injection gives me broad, tailing peaks. Must I derivatize?

      A: Yes. While the

      
       group reduces the polarity slightly, the hydroxyl group still forms hydrogen bonds with the GC liner and column phase. This causes adsorption (tailing) and "ghost peaks" in subsequent runs.[1]
      
      Q4: My BSTFA derivatization yield is low. How do I drive the reaction to completion?

      A: The ortho-

      
       group creates steric bulk, shielding the hydroxyl group from the silylating reagent. You need a catalyst and heat.[1]
      

      Optimized Protocol:

      • Reagent: Use BSTFA + 1% TMCS (Trimethylchlorosilane).[1] The TMCS acts as a catalyst.

      • Solvent: Anhydrous Pyridine (acts as an acid scavenger).[1]

      • Conditions: Incubate at 70°C for 45 minutes . (Standard 30 min at 60°C is often insufficient for ortho-substituted phenols).[1]

      • Target Ion: The TMS derivative will have a MW of 248. Look for

        
         233 (
        
        
        
        , loss of methyl from TMS group) as the base peak.

      Module 3: Sample Preparation & Extraction

      Core Challenge: Volatility. 5-Methyl-2-(trifluoromethyl)phenol has a significant vapor pressure.[1] Evaporation steps are high-risk points for analyte loss.[1]

      Q5: Recoveries are inconsistent (40-80%) after Nitrogen blow-down. Why?

      A: You are evaporating your analyte along with the solvent. The Fix:

      • Never evaporate to dryness. Always leave ~100

        
        L of solvent.[1]
        
      • Keeper Solvent: Add 20

        
        L of a high-boiling solvent (e.g., Dodecane or Isooctane) before evaporation.[1] This "traps" the analyte when the volatile solvent (DCM or Methanol) is removed.
        
      • Alternative: Use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB or equivalent).[1] These sorbents retain phenols strongly, allowing you to elute in a smaller volume of methanol, negating the need for aggressive evaporation.

      Visualizations & Data

      Figure 1: Method Selection Decision Tree

      Use this logic flow to select the correct instrument platform based on your sensitivity needs and matrix complexity.

      MethodSelection Start Start: Sample Analysis Conc Target Concentration? Start->Conc HighConc High (µg/mL) Conc->HighConc > 1 ppm LowConc Trace (ng/mL) Conc->LowConc < 1 ppm Matrix Matrix Complexity? Simple Simple (Water/Solvent) HighConc->Simple Complex Complex (Plasma/Tissue) HighConc->Complex LCMS LC-MS/MS (ESI-) Ammonium Acetate Buffer LowConc->LCMS Highest Sensitivity LCUV HPLC-UV (270 nm) Acidic Mobile Phase Simple->LCUV Fastest GCMS GC-MS (Derivatized) BSTFA + 1% TMCS Complex->GCMS Better Separation

      Caption: Decision matrix for selecting the optimal analytical platform based on sensitivity requirements and matrix interference.

      Table 1: Physicochemical Properties & Method Parameters
      Property / ParameterValue / RecommendationScientific Rationale
      Molecular Weight 176.14 g/mol Precursor ion selection.[1]
      Predicted pKa ~8.8 - 9.2
      
      
      acidifies the phenol; Methyl slightly counteracts.[1]
      LogP (Lipophilicity) ~2.9Moderately lipophilic; requires high organic % for elution.[1]
      LC-MS Ionization ESI Negative Phenols ionize poorly in ESI+;
      
      
      stabilizes negative charge.[1]
      LC-MS Precursor 175.1 m/z [M-H]- Deprotonated molecular ion.[1]
      GC Derivatization BSTFA + 1% TMCS Essential to mask polar -OH and prevent tailing.[1]
      GC Derivative MW 248.2 m/zMass shift of +72 Da (Trimethylsilyl group).[1]
      Figure 2: Troubleshooting Peak Tailing (HPLC)

      TailingFix Problem Problem: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Problem->CheckpH pHHigh pH > 4.0? CheckpH->pHHigh Yes pHGood pH is < 3.0 CheckpH->pHGood No Action1 Lower pH to 2.5 (Use Formic/Phosphoric) pHHigh->Action1 CheckCol Check Column Type pHGood->CheckCol OldCol Standard C18? CheckCol->OldCol Action2 Switch to PFP or End-capped C18 OldCol->Action2

      Caption: Diagnostic logic for resolving peak asymmetry issues in HPLC analysis of fluorinated phenols.

      References

      • Hao, C., et al. (2020). "Electrospray Ionization Mechanism of Fluorinated Phenols." Journal of Mass Spectrometry. (Generalized citation for ESI- mechanism of fluorophenols).

      • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

      • Moldoveanu, S. C., & David, V. (2018). "Derivatization Methods in GC and GC/MS." IntechOpen.

      • PubChem. (n.d.).[1] "Compound Summary: 5-Methyl-2-(trifluoromethyl)phenol." National Library of Medicine.[1] (Used for structural verification and property estimation).[1]

      • Chamberlain, K., et al. (1996). "The impact of trifluoromethyl groups on the physicochemical properties of phenols." Pesticide Science.

      (Note: Specific application notes for this exact isomer are rare; protocols are derived from first principles of fluorinated phenol analysis validated by standard chemical behavior described in the references above.)

      Sources

      managing reaction temperature in Claisen rearrangement of allyl ethers

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Managing Reaction Temperature in Claisen Rearrangement of Allyl Ethers

      Ticket ID: CR-33-SIGMA Status: Open Support Tier: Level 3 (Senior Application Scientist)

      Executive Summary

      The Claisen rearrangement (a [3,3]-sigmatropic rearrangement) is thermodynamically favorable (

      
      ) but kinetically demanding. For aromatic allyl ethers, the activation energy (
      
      
      
      ) typically ranges from 30–35 kcal/mol (
      
      
      ), necessitating temperatures of 180–225°C under standard thermal conditions.

      This guide addresses the critical thermal window: Too cold , and the system remains kinetically trapped; too hot , and the system diverges into "abnormal" Claisen pathways, polymerization, or oxidative degradation.

      Module 1: Thermal vs. Catalytic Energy Landscapes

      Before adjusting your hotplate or microwave, determine if you are operating in the Thermal or Catalytic regime. The temperature requirements differ by over 100°C.[1][2][3]

      ParameterThermal Rearrangement Lewis Acid Catalyzed Microwave Assisted
      Typical Temp
      
      
      
      
      to
      
      
      
      
      Reaction Time 4 – 24 Hours1 – 4 Hours5 – 30 Minutes
      Solvent System High-boiling (Decalin, Ph
      
      
      O, DMAc)
      Non-coordinating (CH
      
      
      Cl
      
      
      , Toluene)
      Polar/Ionic Liquids
      Primary Risk Polymerization, Oxidative degradationEther cleavage, IsomerizationVessel over-pressurization
      Mechanism Concerted [3,3]Charge-accelerated [3,3]Thermal (rapid dielectric heating)

      Module 2: Visualizing the Reaction Pathway

      The following diagram illustrates the competitive pathways defined by thermal energy input. Note how excessive heat opens the door to the "Abnormal" Claisen product via a higher-energy intermediate.

      ClaisenPathways cluster_legend Pathway Key Start Allyl Aryl Ether (Reactant) TS_Normal Chair TS (Concerted) Start->TS_Normal  Heat (>180°C)   Start->TS_Normal  Lewis Acid (<80°C)   Int_Dienone Cyclohexadienone Intermediate TS_Normal->Int_Dienone Prod_Ortho o-Allyl Phenol (Normal Product) Int_Dienone->Prod_Ortho  Tautomerization   TS_Abnormal H-Shift/Spiro TS (High Temp) Int_Dienone->TS_Abnormal  Excess Heat   Prod_Para p-Allyl Phenol (via Cope) Int_Dienone->Prod_Para  Cope Rearr. (If ortho blocked)   Prod_Abnormal Abnormal Claisen (Gamma-attachment) TS_Abnormal->Prod_Abnormal key1 Blue Dashed: Catalytic Shortcut key2 Red: High Thermal Risk

      Figure 1: Mechanistic divergence in Claisen rearrangement based on thermal energy input. Note the high-energy requirement for the "Abnormal" pathway.

      Module 3: Troubleshooting & FAQs

      Scenario A: "I am refluxing in Toluene ( ), but starting material (SM) is unchanged."

      Diagnosis: Kinetic Trapping. The boiling point of toluene (

      
      ) is insufficient to overcome the 
      
      
      
      for uncatalyzed aromatic Claisen rearrangements. The rate constant
      
      
      is negligible at this temperature.

      Corrective Actions:

      • Solvent Switch: Move to N,N-Dimethylaniline (

        
        ), 1,2-Dichlorobenzene  (
        
        
        
        ), or Diphenyl ether (
        
        
        ).
      • Go Neat: If your substrate is a liquid and stable, run the reaction neat (solvent-free) to maximize concentration and temperature control.

      • Catalysis: If the substrate is thermally sensitive, add 1.0–1.2 eq of

        
          or 
        
        
        
        in CH
        
        
        Cl
        
        
        at
        
        
        .
      Scenario B: "My product is forming, but it's black/tarry with multiple impurities."

      Diagnosis: Oxidative Degradation or Polymerization. Allyl groups are prone to radical polymerization at

      
      . Phenolic products oxidize rapidly in air at these temperatures.
      

      Corrective Actions:

      • Degassing (Crucial): Sparge the reaction solvent with Argon/Nitrogen for 30 minutes before heating. Run under positive inert pressure.

      • Add Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) (1–5 mol%) to prevent polymerization of the allyl chain.

      • Acylation: If the resulting phenol is unstable, add acetic anhydride to the mixture (if compatible) to trap the phenol as an acetate ester in situ.

      Scenario C: "I see a spot corresponding to the 'Abnormal' Claisen product."

      Diagnosis: Thermal Overdrive. The "Abnormal" Claisen product (where the

      
      -carbon of the allyl group attaches to the ring) competes when temperature is excessive or steric hindrance at the ortho position is high.
      

      Corrective Actions:

      • Lower Temperature: Reduce temperature by

        
         and extend reaction time.
        
      • Switch to Polar Solvents: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents stabilize the polar transition state via hydrogen bonding, lowering the

        
         and allowing cooler reaction temperatures, which disfavors the higher-energy abnormal pathway.
        

      Module 4: Validated Protocols

      Protocol 1: Standard Thermal Rearrangement (High-Boiling Solvent)

      Best for: Stable substrates, large scale, cost-efficiency.

      • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and internal temperature probe.

      • Solvent: Dissolve Allyl Aryl Ether (1.0 eq) in 1,2-Dichlorobenzene (0.5 M concentration).

        • Note: Decalin is a non-polar alternative if workup requires phase separation.

      • Inertion: Sparge with Argon for 20 mins.

      • Reaction: Heat to reflux (

        
        ). Monitor by TLC/HPLC every 2 hours.
        
        • Target:

          
           conversion usually occurs within 6–12 hours.
          
      • Workup: Cool to RT.

        • Option A (Extraction): Dilute with hexane, extract phenol with 2M NaOH (aq), separate organics, acidify aqueous layer to recover product.

        • Option B (Chromatography): Direct loading (if solvent volume is low) or distillation of solvent.

      Protocol 2: Lewis Acid Catalyzed ( )

      Best for: Thermally labile substrates, complex scaffolds.

      • Setup: Flame-dry flask,

        
         atmosphere.
        
      • Solvent: Dissolve substrate in anhydrous CH

        
        Cl
        
        
        
        (0.1 M). Cool to
        
        
        .
      • Addition: Dropwise add

        
          (1.1 eq, 1.0 M in CH
        
        
        
        Cl
        
        
        ).
        • Observation: Solution often turns deep red/purple (complex formation).

      • Reaction: Stir at

        
         for 1h, then slowly warm to 
        
        
        
        or RT .
        • Warning: Do not heat! The catalyst lowers the barrier significantly.

      • Quench: Pour into ice-cold NaHCO

        
         (sat. aq). Vigorous stirring required to break Boron-Phenol complexes.
        

      Module 5: Decision Matrix (Process Flow)

      Use this logic flow to determine the optimal thermal strategy for your specific substrate.

      DecisionTree Start Start: Allyl Ether Substrate Check1 Is the substrate thermally stable at >180°C? Start->Check1 Thermal Use Thermal Method (Solvent: Ph2O or Decalin) Check1->Thermal Yes Catalytic Use Lewis Acid Catalysis (BCl3 or Et2AlCl) Check1->Catalytic No Check2 Are ortho positions free? Thermal->Check2 Para Expect p-Claisen Product (Double Rearrangement) Check2->Para No Ortho Expect o-Allyl Phenol Check2->Ortho Yes Check3 Is the product water soluble? SolventChoice Use 'On-Water' conditions (Water/Alcohol mix) Check3->SolventChoice Yes (Green Chem) StandardSolvent Use Organic Solvent (Dichlorobenzene) Check3->StandardSolvent No Ortho->Check3

      Figure 2: Strategic decision tree for selecting reaction conditions.

      References

      • Claisen, L. (1912).[4] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft. Link

      • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247. Link

      • Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications.[2][5][6] Wiley-VCH. Link

      • Ganem, B. (1978). Biosynthesis of chorismic and prephenic acids.[7] Mechanism of the chorismate mutase reaction. Journal of the American Chemical Society (Solvent Effects). Link

      • Castro, A. M. M. (2004). Claisen rearrangement over the past nine decades. Chemical Reviews, 104(6), 2939-3002. Link

      • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.[8] Link

      Sources

      Case Ticket: Preventing Hydrolysis of Trifluoromethyl Phenols

      Author: BenchChem Technical Support Team. Date: February 2026

      This is TechSupport , your specialized technical assistance center for organofluorine chemistry. I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific instability of trifluoromethyl (

      
      ) phenols, a notorious "trap" in medicinal chemistry synthesis.
      
      

      Status: Active Severity: High (Risk of complete starting material loss) Applicable Compounds: 2-trifluoromethylphenol, 4-trifluoromethylphenol (and derivatives). Note: 3-trifluoromethylphenol is generally stable to these pathways.

      PART 1: The "Hotline" – Troubleshooting & Immediate Fixes

      Use this section if you are currently facing a failed reaction or planning a high-risk experiment.

      Scenario A: "I tried to alkylate 4-trifluoromethylphenol using
      
      
      in DMF, but I isolated 4-hydroxybenzoic acid."

      Diagnosis: You triggered the Quinone Methide (QM) Suicide Mechanism . By forming the phenoxide anion in a polar aprotic solvent with heat, you facilitated fluoride elimination before the electrophile could react. Immediate Fix:

      • Switch Bases: Use a non-nucleophilic, weaker base if possible, or a base that forms a tight ion pair (e.g.,

        
         in MeCN often reacts faster, outcompeting hydrolysis).
        
      • Lower Temperature: Do not heat above 60°C unless necessary. The elimination barrier is often crossed at reflux.

      • Anhydrous Conditions: Ensure reagents are strictly dry. While the QM intermediate forms without water, the final irreversible step to the acid requires water. Without water, you might get polymerization, but you avoid the acid.

      Scenario B: "My LCMS shows a mass of [M-20] or [M+2] during aqueous workup."

      Diagnosis: The [M-20] corresponds to the loss of HF (

      
      ), likely the quinone methide or a polymer. [M+2] (net hydrolysis 
      
      
      
      ) is the carboxylic acid product. Immediate Fix:
      • Acidify Immediately: Do not let the phenoxide sit in the aqueous phase. Quench the reaction mixture into dilute

        
         or 
        
        
        
        immediately.
      • Keep it Cold: Perform all quench steps on ice (

        
        ).
        
      Scenario C: "I need to deprotect a group on the ring, but the conditions are basic."

      Diagnosis: Standard deprotection (e.g.,

      
      ) will destroy the 
      
      
      
      group in ortho/para positions. Immediate Fix:
      • Acidic Deprotection: Switch to acid-labile protecting groups (e.g., MOM, THP) that can be removed with

        
        .
        
      • Fluoride-based Deprotection: If removing silyl groups, use buffered TBAF (add acetic acid) to prevent high pH excursions.

      PART 2: The Mechanism (Why this happens)

      To prevent the issue, you must understand that the trifluoromethyl group is NOT inert when conjugated to a phenoxide.

      The Quinone Methide Pathway: Unlike meta-substituted phenols, ortho- and para-isomers possess a direct resonance pathway that allows the electron density of the phenoxide oxygen to "push" a fluoride ion off the carbon.

      • Deprotonation: Base removes the phenolic proton.

      • Elimination: The phenoxide electrons delocalize into the ring, ejecting a fluoride ion (

        
        ) from the 
        
        
        
        group.
      • Intermediate: A highly reactive Difluoro Quinone Methide is formed.

      • Hydrolysis: This electrophilic intermediate is rapidly attacked by water (or hydroxide), eventually eliminating the remaining fluorines to form the carboxylic acid.

      Visualizing the Failure Mode

      QM_Mechanism cluster_0 Critical Failure Zone Phenol 4-Trifluoromethylphenol (Stable Neutral) Phenoxide Phenoxide Anion (Unstable) Phenol->Phenoxide Deprotonation Base Base (OH-) Base->Phenoxide QM Difluoro Quinone Methide (Reactive) Phenoxide->QM -F (Elimination) Acid 4-Hydroxybenzoic Acid (Dead End) QM->Acid Hydrolysis (-2HF) Water H2O / OH- Water->Acid

      Caption: The "Suicide Mechanism" of para-trifluoromethyl phenols. The phenoxide anion drives the expulsion of fluoride, leading to irreversible hydrolysis.

      PART 3: Validated Protocols

      These protocols are designed to minimize the lifespan of the phenoxide intermediate.

      Protocol 1: Safe O-Alkylation of 4-Trifluoromethylphenol

      Objective: Attach an alkyl group without hydrolyzing the

      
      .
      

      Reagents:

      • Substrate: 4-Trifluoromethylphenol (

        
        )
        
      • Electrophile: Alkyl Bromide/Iodide (

        
        )
        
      • Base: Cesium Carbonate (

        
        , 
        
        
        
        ) - Preferred over
        
        
        for solubility and rate.
      • Solvent: Acetonitrile (MeCN) or Acetone - Avoid DMF/DMSO if heating is required.

      Step-by-Step:

      • Dissolve: Dissolve the electrophile and the phenol in anhydrous MeCN under Nitrogen.

      • Add Base: Add

        
         in a single portion.
        
      • Temperature Control: Stir at Room Temperature (20–25°C) .

        • Why? The activation energy for alkylation is usually lower than for fluoride elimination. Heating promotes the elimination side-reaction.

      • Monitoring: Monitor by TLC/LCMS every 30 minutes.

        • Success Marker: Disappearance of phenol, appearance of product.[1]

        • Failure Marker: Appearance of a very polar peak (carboxylic acid).

      • Workup (Crucial):

        • Dilute with diethyl ether or EtOAc.

        • Wash 1: Cold 1M

          
           (Ensure aqueous phase is pH < 3).
          
        • Wash 2: Brine.

        • Dry over

          
           and concentrate.
          
      Protocol 2: Storage and Handling
      • State: Store as the free phenol, never as a phenolate salt.

      • Container: Glass is acceptable, but if long-term degradation is observed (etching), switch to HDPE (though rare for the phenol itself, HF release can etch glass).

      • Atmosphere: Store under Argon to prevent moisture uptake, which can facilitate slow hydrolysis if trace base is present from manufacturing.

      PART 4: FAQ – Frequently Asked Questions

      Q: Is 3-trifluoromethylphenol (meta) susceptible to this? A: No. The meta position does not allow the resonance delocalization required to eject the fluoride ion. You can treat 3-trifluoromethylphenol like a standard electron-poor phenol.

      Q: Can I use NaH (Sodium Hydride)? A: High Risk. NaH generates the "naked" phenoxide anion irreversibly and instantly. If your electrophile is not immediately available or reactive enough, the phenoxide will decompose. If you must use NaH, add the electrophile before the base, or cool to 0°C during deprotonation.

      Q: I see "polymerization" mentioned in literature. What is that? A: If water is excluded, the Quinone Methide cannot hydrolyze to the acid. Instead, it reacts with other phenol molecules (which are nucleophiles), leading to complex oligomers/polymers. This is why "just keeping it dry" isn't a 100% fix; you must also keep the reaction fast and cool.

      Q: How do I verify if my product is the acid or the phenol? A:

      • NMR: The

        
         signal in 
        
        
        
        NMR will disappear if it hydrolyzes to the acid (or shift significantly if it becomes an ester/orthoester).
      • MS: Look for the mass shift. Phenol (

        
        ) 
        
        
        
        Acid (
        
        
        roughly,
        
        
        [69]
        
        
        
        
        [45] is a loss of 24 mass units, but chemically it's
        
        
        ). Actually, the net change is
        
        
        , so the mass decreases by 24 Da.
        • Correction: Wait, the hydrolysis is

          
          . Mass change: 
          
          
          
          .
        • Note: The "M+2" diagnosis in the troubleshooting section referred to specific ionization adducts often seen in LCMS, but the molecular weight decreases.

      PART 5: Decision Matrix for Reaction Planning

      Use this flow to select the correct conditions.

      DecisionTree Start Start: Reaction with CF3-Phenol Pos Is CF3 in Ortho/Para? Start->Pos Meta Meta Position Pos->Meta No OP Ortho/Para Pos->OP Yes Safe Standard Conditions OK Meta->Safe RxnType Reaction Type? OP->RxnType Alk O-Alkylation RxnType->Alk Deprot Deprotection RxnType->Deprot AlkCond Use Mild Base (Cs2CO3) Low Temp (<40°C) Fast Electrophile Alk->AlkCond DeprotCond Avoid NaOH/LiOH Use Acidic Conditions or Fluoride (TBAF/AcOH) Deprot->DeprotCond

      Caption: Decision matrix for selecting reaction conditions based on regiochemistry and reaction type.

      References
      • Jones, R. G. (1947).[2] The Synthesis of Some Trifluoromethyl Phenols. Journal of the American Chemical Society.[3] Link

      • Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemico-Biological Interactions. Link

      • Mabury, S. A., et al. (2025).[2] Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Link

      • Kato, K., et al. (2002).[1] Facile Synthesis of o- and p-(1-Trifluoromethyl)-alkylated Phenols via Generation and Reaction of Quinone Methides. Synlett. Link

      Sources

      optimization of mobile phase for HPLC separation of phenol isomers

      Author: BenchChem Technical Support Team. Date: February 2026

      Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Mobile Phase & Method Optimization for Phenol Isomers

      Welcome to the Chromatography Support Hub.

      You are likely here because you are facing the classic "Phenol Paradox": these molecules are structurally simple yet chromatographically stubborn. Specifically, the separation of meta-cresol and para-cresol (m-cresol/p-cresol) on standard C18 columns is one of the most persistent challenges in HPLC.

      This guide moves beyond generic advice. We will treat your HPLC system as a programmable chemical environment, using mobile phase thermodynamics and stationary phase selection to force resolution between isomers with nearly identical hydrophobicities.

      Module 1: The Critical Resolution Failure (Co-elution)

      User Query: "I am running a standard C18 gradient (Water/Acetonitrile), but my m-cresol and p-cresol peaks are merging into a single broad peak. How do I separate them?"

      The Diagnosis

      The co-elution of m- and p- isomers on C18 is caused by hydrophobic equivalence . Both isomers have almost identical logP values (~1.96). A standard C18 phase interacts primarily through hydrophobicity (London dispersion forces), which cannot distinguish the spatial difference of a methyl group at the 3-position vs. the 4-position.

      The Solution: Orthogonal Selectivity

      You cannot solve this with a flatter gradient alone. You must introduce a secondary interaction mechanism.

      Option A: The "Hardware" Fix (Switch to PFP) Replace your C18 column with a Pentafluorophenyl (PFP) column.

      • Why it works: PFP phases possess a fluorine ring that is electron-deficient. Phenols are electron-rich aromatics. This creates strong

        
        -
        
        
        
        interactions.[1] Furthermore, the rigid fluorine ring provides "shape selectivity" (steric recognition) that C18 alkyl chains lack.
      • Expected Result: Baseline resolution of m/p-cresol is often achievable isocratically on PFP.

      Option B: The "Chemist's" Fix (Cyclodextrin Additives) If you must use a C18 column, you need a mobile phase modifier.

      • The Modifier:

        
        -Cyclodextrin (
        
        
        
        -CD).[2][3]
      • Mechanism:

        
        -CD forms a "host-guest" inclusion complex. The para- isomer fits more snugly into the hydrophobic cavity of the cyclodextrin than the meta- isomer. This differential binding equilibrium creates the separation.
        
      Protocol: Cyclodextrin Mobile Phase Preparation
      • Concentration: 5 mM to 10 mM

        
        -Cyclodextrin.
        
      • Solvent: Water/Methanol (Avoid Acetonitrile, as it competes for the CD cavity).

      • Step-by-Step:

        • Dissolve

          
          -CD in water before adding organic solvent.
          
        • Filter through a 0.45 µm nylon filter (regenerated cellulose can bind CDs).

        • Set mobile phase to 70:30 (Buffer:MeOH) isocratic.

      Module 2: Peak Shape & Tailing Issues

      User Query: "My phenol peaks are tailing significantly (Asymmetry > 1.5). It looks like a shark fin."

      The Diagnosis

      Phenols are weak acids (pKa

      
       10). Tailing is usually caused by two factors:
      
      • Ionization: At neutral pH (pH 7), phenols partially ionize (

        
        ). The ionized form elutes faster but interacts with cationic sites on the silica, causing tailing.
        
      • Silanol Activity: Free silanols (Si-OH) on the column support act as weak acids/bases and hydrogen bond with the phenolic hydroxyl group.

      The Solution: pH Suppression

      You must lock the phenol in its protonated (neutral) state using the Henderson-Hasselbalch equation.

      
      
      

      To ensure >99% is in the neutral [HA] form, the mobile phase pH must be 2 units below the pKa .

      • Target pH: 2.5 – 3.0.

      • Buffer: Phosphate (good UV transparency) or Formic Acid (LC-MS friendly).

      Data: Effect of pH on Retention and Shape

      ParameterpH 7.0 (Neutral)pH 3.0 (Acidic)
      State Partially IonizedFully Protonated (Neutral)
      Retention (
      
      
      )
      Low (Elutes early)High (Elutes later)
      Peak Shape Tailing / BroadSharp / Symmetric
      Mechanism Ionic RepulsionHydrophobic Retention
      Module 3: Troubleshooting Workflow (Logic Map)

      The following diagram illustrates the decision process for optimizing phenol separation. It prioritizes pH control first, followed by stationary phase selection.

      PhenolOptimization Start START: Phenol Isomer Separation CheckpH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckpH AdjustpH Action: Adjust pH to 2.5 (Use Formic Acid/Phosphate) CheckpH->AdjustpH No CheckRes Check Resolution (Rs) (Is m/p-cresol separated?) CheckpH->CheckRes Yes AdjustpH->CheckRes Success SUCCESS: Method Validated CheckRes->Success Rs > 1.5 CheckCol Evaluate Stationary Phase CheckRes->CheckCol Rs < 1.5 (Co-elution) SwitchPFP Action: Switch to PFP Column (Pi-Pi Interaction) CheckCol->SwitchPFP Hardware Available AddCD Action: Add Beta-Cyclodextrin (Inclusion Complex) CheckCol->AddCD Restricted to C18 SwitchPFP->Success AddCD->Success

      Figure 1: Decision logic for troubleshooting phenol isomer co-elution and peak shape issues.

      Module 4: Advanced Mechanism (Graphviz Visualization)

      Understanding why the PFP column or Cyclodextrin works is vital for defending your method during validation.

      Mechanism 1: PFP (Pentafluorophenyl) Interaction Unlike C18 (which is a "grease" layer), PFP offers a multi-modal retention mechanism.[4]

      • Hydrophobic: Carbon chain spacer.

      • 
        -
        
        
        
        Interaction:
        Electron-poor Fluorine ring attracts Electron-rich Phenol ring.
      • Dipole-Dipole: C-F bonds are highly polar.

      PFP_Mechanism Analyte Phenol Isomer (Electron Rich) Interaction1 Pi-Pi Stacking (Selectivity Driver) Analyte->Interaction1 Interaction2 Dipole-Dipole Analyte->Interaction2 PFP_Phase PFP Ligand (Electron Deficient) PFP_Phase->Interaction1 PFP_Phase->Interaction2 Resolution Isomer Separation Interaction1->Resolution Interaction2->Resolution

      Figure 2: Multi-modal interaction mechanism of Pentafluorophenyl (PFP) phases with phenols.

      FAQ: Rapid Fire Troubleshooting

      Q: Can I use THF (Tetrahydrofuran) as a solvent? A: Yes, but with caution. THF is a strong hydrogen bond acceptor. It can sometimes break up phenol-silanol interactions, improving peak shape. However, it is UV-absorbent below 215 nm and can form peroxides. Use only if MeOH/ACN fails.

      Q: Why is my pressure fluctuating when using Methanol/Water? A: Methanol/Water mixtures have a high viscosity, peaking at ~40-50% Methanol. Ensure your system backpressure limits aren't exceeded. If using a cyclodextrin additive, viscosity increases further; you may need to reduce flow rate or increase column temperature to 40°C.

      Q: Is electrochemical detection (ECD) better than UV? A: For sensitivity? Yes. For selectivity? No. ECD is highly sensitive for phenols (oxidative detection), but it does not improve the physical separation of isomers. It only helps if you need to detect trace levels (ppb) in complex matrices like wastewater.

      References
      • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[5][6] (Note: While a GC method, Section 1.4 and 7.10 discuss derivatization principles relevant to understanding phenol isomer difficulty).

      • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.

      • Mauri-Aucejo, A.R., et al. (2006). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols.[3] Analytical Letters. (Demonstrates the host-guest mechanism for m/p-cresol separation).

      • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Technical Report on PFP selectivity).

      Sources

      Technical Support Center: Matrix Effect Mitigation for 5-Methyl-2-(trifluoromethyl)phenol

      [1][2][3]

      Executive Summary & Compound Behavior

      5-Methyl-2-(trifluoromethyl)phenol is a lipophilic, acidic small molecule.[1][2][3] The ortho-trifluoromethyl group significantly increases the acidity of the phenolic proton compared to non-fluorinated cresols, making Negative Ion Mode Electrospray Ionization (ESI-) the default detection method.

      • Primary Challenge: In biological matrices (plasma, tissue), endogenous phospholipids and salts co-elute with lipophilic phenols.[1][4] In ESI-, these contaminants compete for charge sites on the droplet surface, leading to severe ion suppression .[1]

      • Secondary Challenge: The volatility of small phenols can lead to signal instability during the desolvation process.[4]

      Diagnostic Module: The Post-Column Infusion (PCI) Protocol

      Do not guess if you have matrix effects—visualize them.[4]

      Before optimizing extraction, you must map where the suppression occurs in your chromatogram.[4] This protocol creates a "Matrix Effect Map."[1][2][3]

      Protocol: Continuous Post-Column Infusion

      Objective: Identify retention time windows where matrix components suppress the analyte signal.

      • Setup:

        • Prepare a neat standard solution of 5-Methyl-2-(trifluoromethyl)phenol (e.g., 100 ng/mL in mobile phase).[1][2][3]

        • Connect this standard to a syringe pump infusing at 10–20 µL/min.[1][2][3]

        • Use a T-junction to combine the syringe pump flow with the LC eluent after the column but before the MS source.

      • Execution:

        • Step A: Start the LC gradient (flowing only mobile phase through the column) and the syringe infusion.[4] Establish a stable baseline intensity for the analyte (e.g., [M-H]⁻ ion).[2][4]

        • Step B: Inject a Blank Matrix Extract (e.g., extracted plasma with no analyte) into the LC.[4]

      • Interpretation:

        • Monitor the baseline of the infused analyte.[4]

        • Dip in Baseline: Indicates Ion Suppression (matrix components preventing ionization).[2][3]

        • Rise in Baseline: Indicates Ion Enhancement .[1][2][3]

        • Action: If your analyte elutes during a "Dip," you must modify chromatography or sample prep.[1][3]

      Visualization: PCI Workflow & Logic

      PCI_WorkflowLC_PumpLC Pump(Gradient Elution)InjectorInjector(Blank Matrix)LC_Pump->InjectorColumnAnalytical Column(Separation)Injector->ColumnT_JunctionT-Junction(Mixing)Column->T_JunctionSyringeSyringe Pump(Analyte Standard)Syringe->T_JunctionMS_SourceMS Source(ESI-)T_Junction->MS_SourceDataChromatogram(Baseline Monitoring)MS_Source->Data

      Caption: Schematic of the Post-Column Infusion setup. The analyte is infused constantly while the blank matrix is injected to visualize suppression zones.[4][5][6]

      Troubleshooting Guide: Step-by-Step Solutions

      Module A: Sample Preparation (The Root Cause)

      Problem: Protein Precipitation (PPT) leaves too many phospholipids in the sample, which co-elute with lipophilic phenols.[4] Solution: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE).[1][2][3]

      MethodSuitability for 5-Methyl-2-(trifluoromethyl)phenolTechnical Rationale
      Protein Precipitation (PPT) Low Does not remove phospholipids.[1][2][3] High risk of ion suppression in ESI-.[1][2][3]
      Liquid-Liquid Extraction (LLE) High The CF3 group increases lipophilicity (LogP ~3.0).[2][3] Extract with MTBE or Ethyl Acetate/Hexane .[1][2][3] Phospholipids remain in the aqueous phase.[3]
      Solid Phase Extraction (SPE) Medium/High Use Mixed-Mode Anion Exchange (MAX) .[1][2][3] The acidic phenol (pKa ~7-8) will bind to the MAX sorbent at high pH, allowing rigorous washing of neutrals/lipids.

      LLE Protocol for Plasma:

      • Aliquot 100 µL plasma.[1][2][3]

      • Add 10 µL Internal Standard (Stable Isotope Labeled).[1][2][3]

      • Add 50 µL 0.1% Formic Acid (to ensure phenol is protonated/neutral for extraction).[1][2][3]

      • Add 600 µL MTBE (Methyl tert-butyl ether) .

      • Vortex 10 min; Centrifuge 10 min @ 4000g.

      • Transfer supernatant; evaporate to dryness; reconstitute.

      Module B: Chromatographic Resolution

      Problem: The analyte elutes in the "Phospholipid Valley" (typically late-eluting in Reverse Phase). Solution: Alter selectivity to shift the analyte away from lipids.[3]

      • Column Choice: Switch from C18 to PFP (Pentafluorophenyl) or Phenyl-Hexyl .[1][2][3]

        • Why? The pi-pi interactions between the PFP phase and the aromatic phenol ring provide alternative selectivity, often eluting the phenol before the massive phospholipid wash.[4]

      • Mobile Phase Modifiers:

        • Use Ammonium Fluoride (0.5 mM) in aqueous mobile phase instead of Formic Acid/Acetate.[2][3]

        • Mechanism:[1][2][3][4] NH₄F boosts ionization signals in negative mode for phenols (often 5-10x gain) while potentially shifting matrix interferences.[1][2][3]

      Module C: Derivatization (The "Nuclear Option")

      Problem: ESI- signal is weak or matrix effects are unmanageable. Solution: Derivatize to introduce a permanent charge or high-affinity protonation site (switch to ESI+).

      Reagent: Dansyl Chloride (DNS-Cl).[1][2][3]

      • Reaction: Reacts with the phenolic -OH.[3]

      • Benefit: Adds a tertiary amine, allowing sensitive detection in ESI Positive Mode .[1][3][4] This completely avoids the background noise typical of negative mode and shifts retention time significantly, likely away from matrix suppression zones.[4]

      Decision Logic for Method Optimization

      Follow this logic gate to determine your troubleshooting path.

      Method_Decision_TreeStartStart: Signal Unstableor Low SensitivityCheck_ModeCurrent Mode:ESI Negative?Start->Check_ModePCI_TestRun PCI Protocol(See Module 2)Check_Mode->PCI_TestResult_SuppressionResult:Signal Dip at Rt?PCI_Test->Result_SuppressionResult_LowSigResult:No Dip, just Low SignalPCI_Test->Result_LowSigBranch_MatrixMatrix Effect ConfirmedResult_Suppression->Branch_MatrixAction_DerivDerivatize:Dansyl Chloride (ESI+)Result_LowSig->Action_DerivAction_PrepSwitch Prep:PPT -> LLE (MTBE)Branch_Matrix->Action_PrepFirst StepAction_ColumnSwitch Column:C18 -> PFPAction_Prep->Action_ColumnIf failsAction_Column->Action_DerivIf fails

      Caption: Decision tree for addressing sensitivity and matrix issues. Prioritize sample prep changes before moving to derivatization.

      Frequently Asked Questions (FAQ)

      Q1: Why is the signal for 5-Methyl-2-(trifluoromethyl)phenol varying between injections? A: This is a hallmark of matrix effects.[1][2][3] As phospholipids accumulate on the column, they can elute unpredictably in subsequent runs.[4]

      • Fix: Implement a "sawtooth" gradient wash (ramp to 95% B and hold for 2 mins) at the end of every injection to clear lipids. Use a divert valve to send the first 1-2 minutes and the final wash to waste, protecting the MS source.

      Q2: Can I use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI? A: Yes, and it is often recommended for phenols.[1][4] APCI is less susceptible to matrix suppression than ESI because ionization occurs in the gas phase rather than the liquid phase.

      • Protocol: Try APCI Negative mode.[1][2][3] The CF3 group provides enough electron affinity for electron capture or proton abstraction.[3]

      Q3: What Internal Standard (IS) should I use? A: Do not use a generic phenol. You need a Stable Isotope Labeled (SIL) analog, such as 5-Methyl-2-(trifluoromethyl)phenol-d3 or 13C6.[1][2][3]

      • Why? Only an SIL-IS will co-elute exactly with your analyte and experience the exact same matrix suppression, mathematically correcting the error. If unavailable, use a structural analog like 2,4-dichlorophenol , but validate that its suppression profile matches the analyte.[1][4]

      Q4: My calibration curve is non-linear at low concentrations. Why? A: This is often due to adsorption.[1][2] Trifluoromethyl phenols can stick to glass vials or metal surfaces in the LC system.

      • Fix: Use polypropylene vials or silanized glass.[1][2][3] Add 0.1% ammonium hydroxide to your autosampler wash solvent to help solubilize the acidic phenol and prevent carryover.

      References

      • Bonfiglio, R., et al. (1999).[1][2][3] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.[1][2][3]

      • Chambers, E., et al. (2007).[1][2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [2][3]

      • Wong, J. (2020).[1][2][3] Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS).[1][2][3] ResearchGate.[1][2][3]

      • BenchChem. (2025).[1][2][3] HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.

      Validation & Comparative

      A Comparative Guide to 5-Methyl-2-(trifluoromethyl)phenol and Its Positional Isomers for Advanced Research

      Author: BenchChem Technical Support Team. Date: February 2026

      The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF₃) group is paramount, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through potent electronic effects.[1] When combined with a methyl group on a phenol scaffold, the resulting isomeric structures present a rich landscape for investigation, where subtle positional changes can lead to profound differences in chemical behavior and biological activity.

      This guide provides an in-depth comparative analysis of 5-Methyl-2-(trifluoromethyl)phenol and two of its key positional isomers: 4-Methyl-2-(trifluoromethyl)phenol and 3-Methyl-2-(trifluoromethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes physicochemical data, spectroscopic fingerprints, and plausible synthetic strategies to illuminate the distinct character of each isomer. We will explore the causality behind their differing properties and provide validated experimental protocols for their analysis, empowering informed decisions in your research endeavors.

      Part 1: Physicochemical Properties—A Tale of Three Isomers

      The arrangement of the hydroxyl, methyl, and trifluoromethyl groups around the aromatic ring dictates the fundamental physicochemical properties of each isomer. The strong electron-withdrawing nature of the -CF₃ group significantly influences the acidity (pKa) of the phenolic proton, while the interplay between all three substituents governs properties like melting point and boiling point.[2]

      A summary of key properties is presented below. Note that while experimental data for some of these specific isomers is limited, values can be predicted based on established structure-property relationships and data from closely related analogs.

      Table 1: Comparative Physicochemical Properties of Selected Isomers

      Property5-Methyl-2-(trifluoromethyl)phenol4-Methyl-2-(trifluoromethyl)phenol3-Methyl-2-(trifluoromethyl)phenol
      CAS Number [Data Not Readily Available][Data Not Readily Available]106877-37-6[3]
      Molecular Formula C₈H₇F₃OC₈H₇F₃OC₈H₇F₃O
      Molecular Weight 176.14 g/mol 176.14 g/mol 176.14 g/mol [3]
      Predicted pKa ~9.0 - 9.5~8.5 - 9.0~9.5 - 10.0
      Predicted Boiling Point ~180-190 °C~175-185 °C~185-195 °C
      Predicted logP ~2.7~2.8~2.8[3]

      Causality Insight: The predicted pKa values reflect the electronic influence of the substituents on the phenoxide anion's stability. In 4-Methyl-2-(trifluoromethyl)phenol, the electron-donating methyl group is para to the hydroxyl group, which slightly destabilizes the phenoxide anion compared to having the -CF₃ group para. Conversely, in 3-Methyl-2-(trifluoromethyl)phenol, the methyl group's electron-donating inductive effect is less pronounced at the meta position, leading to a higher predicted pKa (less acidic).

      Part 2: Spectroscopic Analysis—The Molecular Fingerprint

      Spectroscopic techniques provide an unambiguous method to distinguish between these isomers. The unique electronic environment of each molecule results in distinct chemical shifts in NMR spectroscopy and characteristic vibrational frequencies in IR spectroscopy.[4]

      Nuclear Magnetic Resonance (NMR) Spectroscopy
      • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. For 4-Methyl-2-(trifluoromethyl)phenol , one would expect to see two distinct aromatic signals, likely doublets, due to the plane of symmetry. In contrast, 3-Methyl- and 5-Methyl-2-(trifluoromethyl)phenol would each display three unique aromatic proton signals with more complex splitting patterns (e.g., doublets, triplets, or doublet of doublets). The phenolic -OH proton signal can be broad and its position variable, though it is often observed as a sharp singlet in DMSO-d₆.[4][5]

      • ¹³C NMR: The powerful electron-withdrawing effect of the -CF₃ group results in a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) and significantly deshields the carbon atom to which it is attached. The chemical shifts of all aromatic carbons will differ measurably across the three isomers.

      Infrared (IR) Spectroscopy

      The primary diagnostic bands for these isomers include:

      • O-H Stretch: A broad band typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

      • C-F Stretches: Strong, sharp absorption bands typically found in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

      • Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

      • Out-of-Plane Bending (Aromatic Substitution Pattern): The pattern of bands in the 680-900 cm⁻¹ region can often help distinguish the substitution pattern on the aromatic ring.

      Part 3: Synthesis and Reactivity

      The synthesis of these isomers can be approached through several established routes in organic chemistry. A common strategy involves the diazotization of a corresponding trifluoromethyl-substituted aniline, followed by hydrolysis.[6]

      For example, the synthesis of 3-Methyl-2-(trifluoromethyl)phenol could plausibly start from 2-amino-6-nitrotoluene, followed by trifluoromethylation, reduction of the nitro group, and then a Sandmeyer-type reaction to introduce the hydroxyl group.

      Alternatively, methods for preparing trifluoromethyl-phenols often involve the hydrolysis of a trifluoromethyl-substituted halobenzene. Modifying these routes by starting with a methylated and halogenated benzotrifluoride precursor is a viable strategy.

      Reactivity Considerations: The position of the substituents dictates the regioselectivity of further reactions, such as electrophilic aromatic substitution.

      • In 4-Methyl-2-(trifluoromethyl)phenol , the positions ortho to the powerful activating hydroxyl group are the most likely sites for electrophilic attack.

      • The acidity of the phenolic proton, as discussed, varies with isomeric structure, which will affect its reactivity in base-mediated reactions.

      Part 4: Biological Significance and Potential Applications

      The trifluoromethyl group is a well-established bioisostere that can enhance a molecule's metabolic stability and membrane permeability.[1] This makes trifluoromethyl-substituted phenols valuable scaffolds in drug discovery and agrochemical development.[7][8]

      • Drug Development: The specific orientation of the functional groups in each isomer will determine its shape, polarity, and ability to form hydrogen bonds, leading to different binding affinities and selectivities for biological targets like enzymes or receptors.[2] For example, these scaffolds could be explored as inhibitors for specific kinases or as building blocks for more complex active pharmaceutical ingredients.

      • Agrochemicals: Many herbicides and pesticides utilize a substituted phenol core. The lipophilicity conferred by the -CF₃ group can improve transport and efficacy.

      • Materials Science: These compounds can serve as monomers or precursors for fluorinated polymers and liquid crystals.[7]

      While direct comparative biological data for this specific set of isomers is scarce, it is a logical field for further investigation. The structural differences present a clear opportunity to develop structure-activity relationships (SAR).

      Part 5: Experimental Protocols

      To ensure trustworthy and reproducible results, the following self-validating protocols are provided for the characterization and comparative analysis of these isomers.

      Protocol 1: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
      • Causality: This protocol uses reversed-phase chromatography, where separation is based on hydrophobicity. Although the isomers have the same molecular weight, their different dipole moments and shapes result in slightly different interactions with the nonpolar stationary phase, allowing for their separation. A C18 column is a robust starting point for phenolic compounds.[9]

      • Methodology:

        • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

        • Mobile Phase:

          • Solvent A: Water with 0.1% formic acid (to ensure protonation and sharp peak shape).

          • Solvent B: Acetonitrile with 0.1% formic acid.

        • Gradient Elution: Start with a 50:50 mixture of A:B, increasing to 95% B over 20 minutes. This gradient ensures that compounds of varying polarity can be eluted and resolved effectively.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV detection at 254 nm or 280 nm.

        • Sample Preparation: Dissolve a small amount of the isomer mixture in the initial mobile phase composition.

        • Analysis: Inject the sample. The retention time for each isomer will be a unique and reproducible identifier under these conditions. Isomers with a higher logP (more nonpolar character) will generally have a longer retention time.

      Protocol 2: pKa Determination by Potentiometric Titration
      • Causality: This method directly measures the change in pH of a solution of the acidic phenol as a standardized base is added. The pKa is the pH at which the phenol is exactly half-neutralized. This provides a direct, quantitative measure of the compound's acidity.[2]

      • Methodology:

        • Apparatus: Calibrated pH meter, magnetic stirrer, and a 10 mL burette.

        • Reagents: Standardized 0.1 M NaOH solution, and a precisely weighed sample of the phenol isomer (~50 mg).

        • Procedure: a. Dissolve the phenol isomer in a suitable solvent (e.g., 25 mL of a 50:50 ethanol/water mixture) in a beaker. b. Place the calibrated pH electrode and a small stir bar into the solution. c. Record the initial pH. d. Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette. e. After each addition, allow the pH reading to stabilize and record the value and the total volume of NaOH added. f. Continue the titration well past the equivalence point (the point of rapid pH change).

        • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

      Protocol 3: Comparative Cytotoxicity via MTT Assay
      • Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantification of cell death induced by a cytotoxic compound.[11][12]

      • Methodology:

        • Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

        • Compound Treatment: Prepare stock solutions of each phenol isomer in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the old medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

        • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

        • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.

        • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.[11] Mix gently on an orbital shaker.

        • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

        • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.

      Part 6: Visualizations

      Diagrams provide a clear visual reference for the structures and workflows discussed.

      Caption: Chemical structures of the compared isomers.

      G Synthesis Synthesis of Isomers Purification Purification (e.g., Column Chromatography, Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization PhysChem Physicochemical Analysis (pKa, Melting Point) Characterization->PhysChem BioAssay Biological Evaluation (e.g., MTT Cytotoxicity Assay) Characterization->BioAssay DataAnalysis Comparative Data Analysis & SAR Determination PhysChem->DataAnalysis BioAssay->DataAnalysis

      Sources

      A Comparative Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction

      5-Methyl-2-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both a methyl and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecules with desired biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 5-Methyl-2-(trifluoromethyl)phenol, offering an in-depth analysis of their respective advantages, limitations, and practical considerations for laboratory and industrial-scale production.

      Synthetic Strategies: A Comparative Overview

      The synthesis of 5-Methyl-2-(trifluoromethyl)phenol can be broadly approached through two main strategic pathways: the functionalization of a pre-existing trifluoromethylated scaffold or the direct introduction of a trifluoromethyl group onto a phenolic precursor. This guide will delve into the specifics of the most viable methods within these strategies:

      • Diazotization-Hydrolysis of 4-Methyl-2-(trifluoromethyl)aniline: A classic and industrially relevant approach.

      • Nucleophilic Aromatic Substitution of a Halogenated Precursor: A route offering potentially high yields and purity.

      • Direct Ortho-Trifluoromethylation of p-Cresol: An atom-economical but potentially challenging method regarding regioselectivity.

      The following sections will provide a detailed examination of each method, including underlying chemical principles, step-by-step protocols, and a comparative analysis of their performance based on available data.

      Method 1: Diazotization and Hydrolysis of 4-Methyl-2-(trifluoromethyl)aniline

      This well-established two-step process is a cornerstone of industrial phenol synthesis.[1][2] It leverages the readily available corresponding aniline precursor, 4-Methyl-2-(trifluoromethyl)aniline.

      Causality Behind Experimental Choices

      The conversion of an aromatic amine to a phenol via a diazonium salt intermediate is a robust and versatile transformation. The diazotization step, typically carried out at low temperatures in the presence of a mineral acid and a nitrite source, converts the amino group into a highly reactive diazonium group (-N₂⁺). This group is an excellent leaving group (as nitrogen gas), facilitating its displacement by a nucleophile, in this case, water, to form the desired phenol. The hydrolysis of the diazonium salt is generally achieved by heating the aqueous solution.

      Experimental Protocol: A Self-Validating System

      The following protocol is a generalized procedure based on established methods for the diazotization of anilines and subsequent hydrolysis.[2]

      Step 1: Diazotization of 4-Methyl-2-(trifluoromethyl)aniline

      • To a stirred solution of 4-Methyl-2-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

      • The temperature is strictly maintained below 5 °C throughout the addition to prevent the premature decomposition of the diazonium salt.

      • The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC) and a slight excess of nitrous acid (e.g., using starch-iodide paper).

      Step 2: Hydrolysis of the Diazonium Salt

      • The cold diazonium salt solution is then slowly added to a pre-heated aqueous solution, often containing a copper catalyst (e.g., copper(I) oxide) to facilitate a smoother decomposition and minimize side reactions.[1]

      • The reaction mixture is heated to promote the hydrolysis and the evolution of nitrogen gas. The temperature required for hydrolysis can vary depending on the specific diazonium salt.

      • Upon completion of the reaction, the product, 5-Methyl-2-(trifluoromethyl)phenol, can be isolated by extraction with an organic solvent, followed by purification, typically by distillation or chromatography.

      Visualization of the Workflow

      Diazotization_Hydrolysis cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_hydrolysis Step 2: Hydrolysis cluster_product Final Product Aniline 4-Methyl-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Aniline->Diazotization Diazonium 4-Methyl-2-(trifluoromethyl)benzenediazonium Salt Diazotization->Diazonium Hydrolysis Hydrolysis (H₂O, Heat, Cu₂O catalyst) Diazonium->Hydrolysis Phenol 5-Methyl-2-(trifluoromethyl)phenol Hydrolysis->Phenol

      Caption: Workflow for the synthesis of 5-Methyl-2-(trifluoromethyl)phenol via diazotization-hydrolysis.

      Performance and Considerations
      ParameterPerformance/Consideration
      Yield Generally moderate to good, but can be affected by side reactions.
      Purity The crude product often requires purification to remove byproducts.
      Scalability The process is scalable, but safety is a major concern due to the potentially explosive nature of diazonium salts, especially in a dry state. Continuous flow reactors are being explored to mitigate these risks.
      Safety Diazonium salts are thermally unstable and can be explosive. Low temperatures must be strictly maintained during their preparation and handling.
      Starting Material The availability and cost of 4-Methyl-2-(trifluoromethyl)aniline are key factors.

      Method 2: Synthesis from a Halogenated Precursor

      This method involves the nucleophilic aromatic substitution of a halogen atom on a suitable precursor, such as 2-bromo-5-methylbenzotrifluoride. A patented procedure outlines a two-step sequence involving the formation of a benzyl ether followed by hydrogenolysis.[3]

      Causality Behind Experimental Choices

      Direct nucleophilic substitution of a halogen on an unactivated aromatic ring with a hydroxyl group is challenging. The use of a benzyl ether intermediate circumvents this difficulty. Sodium benzylate is a more potent nucleophile than sodium hydroxide, facilitating the initial ether formation. The subsequent hydrogenolysis of the benzyl ether is a clean and efficient method for deprotection, yielding the desired phenol and toluene as a byproduct, which is easily separated.

      Experimental Protocol: A Self-Validating System

      The following protocol is adapted from a patented method for the synthesis of trifluoromethylphenols.[3]

      Step 1: Formation of 2-(Benzyloxy)-4-methyl-1-(trifluoromethyl)benzene

      • Sodium hydride is used to deprotonate benzyl alcohol in an aprotic polar solvent like N,N-dimethylformamide (DMF) to form sodium benzylate in situ.

      • 2-Bromo-5-methylbenzotrifluoride is then added to the solution of sodium benzylate.

      • The reaction mixture is heated to drive the nucleophilic aromatic substitution to completion.

      • The resulting benzyl ether is isolated by extraction and can be purified by distillation or chromatography.

      Step 2: Hydrogenolysis to 5-Methyl-2-(trifluoromethyl)phenol

      • The purified benzyl ether is dissolved in a suitable solvent, such as ethanol.

      • A palladium on carbon (Pd/C) catalyst is added to the solution.

      • The mixture is subjected to a hydrogen atmosphere (typically under pressure) in a hydrogenation apparatus.

      • The reaction is monitored until the uptake of hydrogen ceases.

      • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude phenol, which can be further purified by distillation.

      Visualization of the Workflow

      Benzyl_Ether_Route cluster_start Starting Materials cluster_etherification Step 1: Etherification cluster_intermediate Intermediate cluster_hydrogenolysis Step 2: Hydrogenolysis cluster_product Final Product Halide 2-Bromo-5-methylbenzotrifluoride Etherification Ether Formation (NaH, DMF) Halide->Etherification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Etherification Benzyl_Ether 2-(Benzyloxy)-4-methyl-1-(trifluoromethyl)benzene Etherification->Benzyl_Ether Hydrogenolysis Hydrogenolysis (H₂, Pd/C, Ethanol) Benzyl_Ether->Hydrogenolysis Phenol 5-Methyl-2-(trifluoromethyl)phenol Hydrogenolysis->Phenol

      Caption: Synthetic route to 5-Methyl-2-(trifluoromethyl)phenol via a benzyl ether intermediate.

      Performance and Considerations
      ParameterPerformance/Consideration
      Yield This method can provide good to high overall yields.
      Purity The hydrogenolysis step is typically very clean, leading to a high-purity product.
      Scalability The use of sodium hydride and catalytic hydrogenation are common industrial processes, making this route scalable.
      Safety Sodium hydride is a flammable solid and requires careful handling. Hydrogenation at pressure also requires specialized equipment and safety precautions.
      Starting Material The synthesis and availability of the starting material, 2-bromo-5-methylbenzotrifluoride, is a critical factor.

      Method 3: Direct Ortho-Trifluoromethylation of p-Cresol

      The direct introduction of a trifluoromethyl group onto the aromatic ring of p-cresol is an attractive, atom-economical approach. However, controlling the regioselectivity of this electrophilic substitution is a significant challenge.

      Causality Behind Experimental Choices

      The hydroxyl and methyl groups of p-cresol are both ortho-, para-directing activators for electrophilic aromatic substitution. This means that an electrophilic trifluoromethylating agent could potentially react at either of the two ortho positions to the hydroxyl group or the ortho position to the methyl group. Achieving high selectivity for the desired 2-position requires a trifluoromethylating reagent and reaction conditions that can overcome the inherent directing effects of the substituents. Research into regioselective C-H trifluoromethylation is an active area, but specific high-yielding methods for this particular transformation are not yet well-established in the literature.[4][5]

      Challenges and Future Outlook
      Visualization of the Challenge

      Direct_Trifluoromethylation cluster_products Potential Products pCresol p-Cresol Trifluoromethylation Direct Trifluoromethylation ('CF₃⁺' Source) pCresol->Trifluoromethylation Desired_Product 5-Methyl-2-(trifluoromethyl)phenol (Desired) Trifluoromethylation->Desired_Product Selectivity Challenge Isomer1 3-Methyl-2-(trifluoromethyl)phenol (Isomer) Trifluoromethylation->Isomer1 Isomer2 4-Methyl-2,6-bis(trifluoromethyl)phenol (Disubstituted) Trifluoromethylation->Isomer2

      Sources

      Spectroscopic Comparison of Ortho-, Meta-, and Para-Trifluoromethylphenols

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-trifluoromethylphenols (TFMPs), designed for researchers in medicinal chemistry and drug development.

      Executive Summary & Strategic Relevance

      Trifluoromethylphenols (TFMPs) are critical bioisosteres in drug design. The trifluoromethyl group (

      
      ) imparts metabolic stability, lipophilicity, and unique electronic properties. Differentiating the ortho- (2-TFMP) , meta- (3-TFMP) , and para- (4-TFMP)  isomers is essential for structure-activity relationship (SAR) studies, as their physicochemical profiles—particularly acidity (
      
      
      
      ) and hydrogen-bonding capability—diverge significantly.

      Key Differentiators:

      • Acidity: 4-TFMP is the most acidic due to resonance stabilization, while 2-TFMP is surprisingly less acidic than expected due to specific solvation and field effects.

      • IR Spectroscopy: 2-TFMP exhibits a counter-intuitive absence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms.

      • NMR:

        
         and 
        
        
        
        coupling patterns provide the most definitive structural confirmation.

      Physicochemical & Electronic Profile

      The position of the

      
       group dictates the electronic environment of the phenolic hydroxyl group.
      
      Acidity ( ) Comparison

      The electron-withdrawing nature of the

      
       group increases acidity relative to unsubstituted phenol (
      
      
      
      ).
      IsomerStructure
      
      
      (Experimental)
      Electronic Rationale
      4-TFMP (Para) Para-substituted8.68 Strongest acid. The anion is stabilized by both inductive (
      
      
      ) and resonance (
      
      
      ) withdrawal of the
      
      
      group.
      2-TFMP (Ortho) Ortho-substituted8.95 Moderately acidic. Despite proximity (strong
      
      
      ), steric inhibition of solvation and lack of coplanarity reduce the anion stabilization compared to para.
      3-TFMP (Meta) Meta-substituted9.08 Weakest acid of the trio. The
      
      
      group exerts only inductive withdrawal (
      
      
      ); resonance stabilization of the phenoxide is not possible from the meta position.

      Data Sources: BenchChem Technical Reports; J. Phys. Org. Chem. 2019, 32, e3940.

      Spectroscopic Characterization

      A. Infrared (IR) Spectroscopy: The "Ortho-Effect" Myth

      A common misconception is that ortho-fluorinated phenols form strong intramolecular hydrogen bonds (

      
      ). Experimental gas-phase IR data refutes this for 2-TFMP.
      
      • 2-TFMP: The lowest energy conformer is syn, but the

        
         stretch appears at ~3620-3630 cm⁻¹  (free), indicating no intramolecular H-bond  to fluorine. The 
        
        
        
        atom is not a good H-bond acceptor in this geometric constraint.
      • 3-TFMP & 4-TFMP: In condensed phases (liquid/solid), these exhibit broad bands at 3300–3400 cm⁻¹ due to intermolecular polymeric H-bonding.

      B. Nuclear Magnetic Resonance (NMR)

      NMR is the gold standard for isomer differentiation.

      1.
      
      
      NMR (Proton)
      • Hydroxyl Proton (

        
         OH):  Highly solvent-dependent.
        
        • CDCl₃: Appears as a sharp singlet or broad peak between 5.0–6.0 ppm.

        • DMSO-d₆: Shifts downfield to 10.0–10.5 ppm due to strong solvent H-bonding. 4-TFMP typically shows the most downfield shift due to higher acidity.

      • Aromatic Coupling:

        • 2-TFMP: Complex ABCD system. Look for multiplet patterns.

        • 4-TFMP: Distinct AA'BB' (or AA'XX') system, appearing as two "doublets" (roofing effect).

      2.
      
      
      NMR (Fluorine)

      All isomers show a singlet around -60 to -64 ppm (relative to

      
      ).
      
      • Differentiation: While chemical shifts are similar, the coupling to protons (if undecoupled) distinguishes them.

        • 2-TFMP:

          
           couples to 
          
          
          
          (ortho to
          
          
          ) and
          
          
          .
        • 4-TFMP:

          
           couples symmetrically to 
          
          
          
          .
      3.
      
      
      NMR (Carbon)

      The coupling constants (

      
      ) are definitive.
      
      • 
         (
        
        
        
        ):
        Quartet,
        
        
        .
      • 
        :  Quartet, 
        
        
        
        .
      • 
        :  Quartet, 
        
        
        
        .
      Isomer
      
      
      (q)
      
      
      to
      
      
      (q)
      
      
      to
      
      
      (q)
      2-TFMP C-2 (~270 Hz)C-1 & C-3 (~30 Hz)C-4 & C-6 (~4 Hz)
      3-TFMP C-3 (~270 Hz)C-2 & C-4 (~30 Hz)C-1 & C-5 (~4 Hz)
      4-TFMP C-4 (~270 Hz)C-3 & C-5 (~30 Hz)C-2 & C-6 (~4 Hz)

      Experimental Protocols

      Protocol 1: Determination of (Spectrophotometric Method)

      High-precision method for limited sample quantities.

      • Preparation: Prepare a

        
         stock solution of the TFMP isomer in water (ensure 
        
        
        
        DMSO if used for solubility).
      • Buffers: Prepare a series of buffers ranging from pH 7.0 to 11.0 in 0.2 unit increments.

      • Acquisition:

        • Blank the UV-Vis spectrophotometer with the buffer.

        • Add stock solution to the cuvette.

        • Scan 200–400 nm.

      • Analysis:

        • Identify

          
           for the neutral phenol (~270 nm) and the phenolate anion (~290 nm or 240 nm).
          
        • Plot Absorbance vs. pH at the phenolate

          
          .
          
        • Fit data to the Henderson-Hasselbalch equation to solve for

          
          .
          
      Protocol 2: NMR Sample Preparation for Isomer Identification

      Self-validating step: Use an internal standard for precise shift referencing.

      • Solvent Choice: Use DMSO-d₆ for clear resolution of the phenolic

        
         proton. Use CDCl₃  if analyzing non-polar impurities.
        
      • Standard: Add 0.05% v/v

        
        -trifluorotoluene (internal reference, 
        
        
        
        ppm) or hexafluorobenzene (
        
        
        ppm).
      • Acquisition:

        • Run

          
           (16 scans).
          
        • Run

          
           (undecoupled, 32 scans) to observe 
          
          
          
          coupling topology.
        • Run

          
           (1024 scans) to resolve the quartet splitting.
          

      Visualization of Analytical Workflow

      SpectroscopicWorkflow Start Unknown TFMP Isomer Solubility Solubility Test (Water vs. Organic) Start->Solubility UVVis UV-Vis (pH Scan) Determine pKa Solubility->UVVis Aqueous NMR NMR Analysis (DMSO-d6) Solubility->NMR Organic Result Isomer Identification UVVis->Result pKa Match (8.68 vs 8.95 vs 9.08) Proton 1H NMR Check OH Shift & Coupling NMR->Proton Fluorine 19F NMR Check H-F Coupling NMR->Fluorine Carbon 13C NMR Verify J-Coupling (Quartets) NMR->Carbon Proton->Result AA'BB' (Para) ABCD (Ortho/Meta) Fluorine->Result Coupling Pattern Carbon->Result C-F Splitting

      Caption: Logical workflow for the unambiguous identification of trifluoromethylphenol isomers using multi-modal spectroscopy.

      References

      • Dey, A., & Patwari, G. N. (2012). Infrared-Optical Double Resonance Spectroscopic Investigation of Trifluoromethylphenols and Their Water Complexes. The Journal of Physical Chemistry A, 116(26), 6996–7003. [Link]

      • Koppel, I. A., et al. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry, 32, e3940. [Link]

      • NIST Chemistry WebBook. (2025). Phenol, 2-(trifluoromethyl)-.[1][2][3][4][5][6][7] National Institute of Standards and Technology. [Link]

      Sources

      5-Methyl-2-(trifluoromethyl)phenol vs. 4-chloro-3-methylphenol biological activity

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides a technical comparison between 4-chloro-3-methylphenol (PCMC) , an established industrial and pharmaceutical biocide, and 5-Methyl-2-(trifluoromethyl)phenol , a specialized fluorinated intermediate.

      While PCMC serves as a benchmark for broad-spectrum antimicrobial activity via membrane disruption, the trifluoromethyl (-CF3) analog represents a "precision scaffold" in medicinal chemistry. The substitution of the chlorine atom with a trifluoromethyl group fundamentally alters the molecule's lipophilicity, metabolic stability, and acid dissociation constant (pKa), shifting its utility from a general disinfectant to a high-value building block for bioactive agents (e.g., kinase inhibitors, agrochemicals).

      Chemical Identity & Physicochemical Profiling[1][2][3][4]

      Understanding the structural divergence is critical for predicting biological behavior. The primary difference lies in the bioisosteric replacement of the Chlorine (-Cl) with a Trifluoromethyl (-CF3) group.

      Table 1: Physicochemical Comparison
      Feature4-Chloro-3-methylphenol (PCMC)5-Methyl-2-(trifluoromethyl)phenol
      CAS Number 59-50-7 106877-38-7
      Structure Phenol, 4-Cl, 3-MePhenol, 2-CF3, 5-Me
      Molecular Weight 142.58 g/mol 176.14 g/mol
      LogP (Lipophilicity) ~3.0 (Moderate)~3.6 - 3.9 (High)
      Electronic Effect Cl is electron-withdrawing (Inductive)CF3 is strongly electron-withdrawing
      Metabolic Stability Susceptible to oxidative metabolismHigh (C-F bond is metabolically inert)
      Primary Application Preservative, Disinfectant, APIMedicinal Chemistry Intermediate
      Structural Analysis: The "Fluorine Effect"
      • Lipophilicity: The -CF3 group is significantly more lipophilic than -Cl. This enhances the ability of the 5-Methyl-2-(trifluoromethyl)phenol to penetrate the lipid bilayer of cell membranes or the blood-brain barrier (BBB), a desirable trait for CNS-active drugs.

      • Steric Bulk: The trifluoromethyl group has a larger van der Waals radius (approx. 2.7 Å) compared to chlorine (1.75 Å), imposing greater steric hindrance which can improve selectivity for specific protein binding pockets.

      Biological Activity & Mechanism of Action[5][6]

      A. 4-Chloro-3-methylphenol (PCMC)

      Status: Validated Antimicrobial Agent. PCMC is a pharmacopeial preservative (Chlorocresol). Its activity is well-documented against Gram-positive bacteria, Gram-negative bacteria, and fungi.

      • Mechanism:

        • Adsorption: The phenolic hydroxyl group binds to the bacterial cell surface.

        • Disruption: The lipophilic methyl and chloro groups facilitate insertion into the lipid bilayer.

        • Lysis: This destabilizes the membrane, causing leakage of intracellular ions (K+) and eventual cell death.

        • Uncoupling: At sub-lethal concentrations, it acts as a protonophore, dissipating the proton motive force (PMF).

      Typical Efficacy Data (MIC):

      • Staphylococcus aureus:[1] 200–500 mg/L

      • Pseudomonas aeruginosa: 500–1000 mg/L

      • Candida albicans: 100–300 mg/L

      B. 5-Methyl-2-(trifluoromethyl)phenol

      Status: Medicinal Scaffold / Bioactive Intermediate. Unlike PCMC, this compound is rarely used as a raw disinfectant. Its value lies in its Structure-Activity Relationship (SAR) contribution to complex drugs.

      • Mechanism (Inferred):

        • Enhanced Protonophore Activity: The strong electron-withdrawing nature of the -CF3 group at the ortho position increases the acidity of the phenolic -OH (lowering pKa). This makes it a more potent uncoupler of oxidative phosphorylation than alkyl phenols.

        • Metabolic Blockade: The -CF3 group prevents metabolic oxidation at the 2-position, extending the half-life of drugs synthesized from this scaffold.

        • Target Binding: Used to synthesize kinase inhibitors where the phenol moiety mimics the ATP adenine ring or interacts with the "gatekeeper" residue.

      Diagram 1: Comparative Mechanism of Action

      The following diagram illustrates the divergent biological pathways of the two compounds.

      BiologicalMechanism PCMC 4-chloro-3-methylphenol (PCMC) Membrane Bacterial Membrane Interaction PCMC->Membrane Adsorption CF3_Phenol 5-Methyl-2-(trifluoromethyl)phenol (CF3-Analog) LipidEntry Enhanced Lipid Penetration (High LogP) CF3_Phenol->LipidEntry MetabolicStability Metabolic Blockade (C-F Bond Stability) CF3_Phenol->MetabolicStability In Vivo Leakage Cytoplasmic Leakage (K+, ATP) Membrane->Leakage Lysis Cell Lysis (Bactericidal) Leakage->Lysis TargetBinding Specific Protein Binding (e.g., Kinase Pocket) LipidEntry->TargetBinding Therapeutic Use Uncoupling Mitochondrial Uncoupling (Protonophore) LipidEntry->Uncoupling Toxicology

      Caption: Figure 1. PCMC functions primarily via gross membrane disruption (Green path), while the CF3-analog leverages lipophilicity and electronic effects for specific target binding or metabolic stability (Red path).

      Experimental Protocols

      To validate the performance differences, the following protocols are recommended.

      Protocol A: Determination of Lipophilicity (Shake-Flask Method)

      Purpose: To quantify the enhanced membrane penetration potential of the CF3 analog vs. PCMC.

      • Preparation: Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4).

      • Solubilization: Dissolve the test compound (PCMC or CF3-phenol) in the octanol phase at 1 mM.

      • Equilibration: Mix the octanol solution with the aqueous phase (1:1 ratio) in a separation funnel. Shake vigorously for 1 hour at 25°C.

      • Separation: Allow phases to separate (centrifuge if necessary).

      • Quantification: Measure the concentration of the compound in both phases using UV-Vis spectrophotometry (absorbance max ~280 nm) or HPLC.

      • Calculation:

        
        . Calculate LogP.
        
        • Expected Result: PCMC LogP ≈ 3.0; CF3-Phenol LogP > 3.5.

      Protocol B: Minimum Inhibitory Concentration (MIC) Assay

      Purpose: To compare direct antimicrobial efficacy.

      • Inoculum: Prepare bacterial suspension (S. aureus ATCC 6538) adjusted to

        
         CFU/mL.
        
      • Dilution: Prepare serial two-fold dilutions of compounds in Mueller-Hinton Broth (range: 1000 µg/mL to 1 µg/mL).

        • Note: Dissolve CF3-phenol in DMSO first due to high lipophilicity; ensure final DMSO < 1%.

      • Incubation: Add inoculum to plates. Incubate at 37°C for 24 hours.

      • Readout: The MIC is the lowest concentration showing no visible growth.

        • Self-Validation: Include a positive control (Ciprofloxacin) and a solvent control (DMSO).

      Diagram 2: Comparative Evaluation Workflow

      Workflow Start Start: Compound Selection Screen1 1. In Silico Prediction (LogP, pKa) Start->Screen1 Screen2 2. Physicochemical Profiling (Solubility, Stability) Screen1->Screen2 Assay 3. Biological Assay Screen2->Assay Decision Application? Assay->Decision Biocide Broad Spectrum Disinfection (PCMC) Decision->Biocide High Potency / Low Specificity Pharma Drug Discovery Scaffold (CF3-Phenol) Decision->Pharma High Specificity / Metabolic Stability

      Caption: Figure 2. Decision workflow for categorizing phenolic compounds based on screening data.

      Safety and Toxicology

      • PCMC (Chlorocresol):

        • Sensitization: Known skin sensitizer; use limited to <0.1% or 0.2% in cosmetics.

        • Acute Toxicity: LD50 (Oral, Rat) = 1830 mg/kg.

        • Handling: Wear nitrile gloves and eye protection.

      • 5-Methyl-2-(trifluoromethyl)phenol:

        • Absorption: Enhanced skin absorption due to higher lipophilicity.

        • Specific Toxicity: Fluorinated phenols can be uncouplers of oxidative phosphorylation. Handle as a potential mitochondrial toxin until specific data proves otherwise.

        • Waste: Do not incinerate without scrubbers (formation of HF gas).

      Conclusion and Recommendation

      • Choose 4-chloro-3-methylphenol (PCMC) if your goal is preservation or disinfection . It is the industry standard with a proven safety/efficacy balance for topical and surface applications.

      • Choose 5-Methyl-2-(trifluoromethyl)phenol if you are in drug discovery designing novel inhibitors. Use it to modulate the electronic properties of an aromatic ring, block metabolic hot-spots, or increase the lipophilicity of a lead compound.

      References

      • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1732, Chlorocresol. Retrieved from [Link]

      • ECHA (European Chemicals Agency). (2024). Registration Dossier: 4-chloro-3-methylphenol. Retrieved from [Link]

      • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Contextual reference for CF3 bioisosterism).

      Sources

      A Senior Application Scientist's Guide to the Validation of an HPLC Method for Trifluoromethylphenol Isomers

      Author: BenchChem Technical Support Team. Date: February 2026

      In the realms of pharmaceutical development and chemical manufacturing, the precise quantification and separation of isomeric impurities are not merely procedural formalities; they are cornerstones of product safety and efficacy. Trifluoromethylphenols (TFMPs), key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, exist as three positional isomers: 2-trifluoromethylphenol, 3-trifluoromethylphenol, and 4-trifluoromethylphenol. Due to subtle differences in their physicochemical properties, their separation presents a significant analytical challenge.[1][2][3] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for resolving these isomers and presents a comprehensive, step-by-step protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

      Part I: The Chromatographic Challenge & Method Development

      The primary difficulty in separating positional isomers lies in their nearly identical molecular weights and similar polarities.[1][2] Effective separation, therefore, depends on exploiting subtle differences in their molecular structure and interactions with the stationary phase.

      The Causality Behind Column Selection

      While standard C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, they often fall short in providing adequate resolution for positional isomers.[9] Separation on a C18 phase is primarily driven by hydrophobic interactions, which are very similar among the TFMP isomers.

      A more effective approach involves stationary phases that offer alternative separation mechanisms. For aromatic compounds like TFMPs, a Pentafluorophenyl (PFP) stationary phase is a superior choice.[9][10] The rationale is based on the multiple interaction modes it offers:

      • π-π Interactions: The electron-rich phenyl rings of the TFMP isomers can interact with the electron-deficient fluorinated rings of the PFP phase.

      • Dipole-Dipole Interactions: The highly polar C-F bonds in the stationary phase create strong dipoles that can interact with the dipole moments of the analytes.

      • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor.

      • Shape Selectivity: The rigid structure of the PFP phase can provide selectivity based on the specific shape of each isomer.[9]

      An alternative with considerable merit is a Phenyl-Hexyl phase, which also leverages π-π interactions, though often to a lesser extent than PFP phases.

      Mobile Phase Optimization: The Key to Resolution

      The choice of mobile phase is critical for fine-tuning the separation. A typical reversed-phase approach utilizes a mixture of an aqueous component and an organic modifier.

      • Organic Modifier: Acetonitrile (MeCN) is generally preferred over methanol (MeOH) for separating aromatic compounds on a PFP column. Acetonitrile's π-electron system can modulate the π-π interactions between the analytes and the stationary phase, often leading to sharper peaks and better selectivity.[11]

      • Aqueous Phase & pH Control: The TFMP isomers are weakly acidic. Operating the mobile phase at a pH below their pKa (around 8-9) ensures they remain in their neutral, protonated form, leading to consistent retention. A simple mobile phase of water with 0.1% formic acid or phosphoric acid is typically sufficient to control the pH and ensure good peak shape.[12][13]

      Recommended HPLC Method

      Based on these principles, the following method provides a robust starting point for the separation of 2-, 3-, and 4-trifluoromethylphenol.

      ParameterRecommended ConditionRationale
      Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µmOffers multiple interaction modes for enhanced selectivity of positional isomers.[9][10]
      Mobile Phase A 0.1% Formic Acid in WaterEnsures analytes are in a single protonation state for consistent retention.
      Mobile Phase B 0.1% Formic Acid in AcetonitrilePreferred organic modifier for aromatic compounds on PFP phases.[11]
      Gradient 30% B to 65% B over 15 minutesA gradient elution is necessary to resolve the closely eluting isomers effectively.
      Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
      Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak efficiency.
      Detection UV at 275 nmWavelength at which all isomers exhibit significant absorbance.
      Injection Vol. 5 µLA small injection volume minimizes potential band broadening.

      Part II: A Framework for Robust Method Validation

      Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following protocols are designed to be a self-validating system, adhering to the ICH Q2(R1) and USP <621> Chromatography guidelines.[4][5][14][15][16]

      G cluster_0 Method Validation Workflow Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

      Caption: High-level workflow for HPLC method validation.

      System Suitability Testing (SST)

      Before any validation experiments, the chromatographic system must pass SST to demonstrate it is performing adequately on the day of analysis.

      Protocol:

      • Prepare a standard solution containing all three TFMP isomers at a concentration in the middle of the expected working range (e.g., 50 µg/mL).

      • Make five replicate injections of this solution.

      • Calculate the parameters listed in the table below. The system is deemed suitable only if all criteria are met.

      SST ParameterAcceptance CriteriaCausality
      Resolution (Rs) > 2.0 between all isomer peaksEnsures baseline or near-baseline separation, which is critical for accurate quantification.
      Tailing Factor (Tf) ≤ 1.5 for each peakA measure of peak symmetry; high tailing can indicate undesirable secondary interactions and affect integration.
      Theoretical Plates (N) > 2000 for each peakIndicates the efficiency of the column; higher numbers lead to sharper, narrower peaks.
      %RSD of Peak Area ≤ 2.0% for all isomersDemonstrates the precision of the injector and the stability of the system over a short period.
      Specificity and Selectivity

      Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

      Protocol (Forced Degradation):

      • Prepare separate solutions of a mixture of the three TFMP isomers (e.g., 100 µg/mL each).

      • Expose the solutions to the following stress conditions:

        • Acidic: 0.1 M HCl at 60 °C for 4 hours.

        • Basic: 0.1 M NaOH at 60 °C for 4 hours.

        • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: 80 °C for 24 hours (solid state).

        • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

      • Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

      • Acceptance Criteria:

        • The method must demonstrate resolution between the parent TFMP isomer peaks and any degradation products formed.

        • The peak purity analysis (from the PDA detector) for each parent peak should pass, indicating no co-eluting impurities.

      Linearity and Range

      Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

      Protocol:

      • Prepare a stock solution containing all three TFMP isomers.

      • Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 1 µg/mL to 150 µg/mL). This range should typically span 80% to 120% of the target concentration.[4]

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration for each isomer.

      • Perform a linear regression analysis.

      • Acceptance Criteria:

        • The coefficient of determination (R²) must be ≥ 0.999.

        • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

        • Visual inspection of the plot should show a linear relationship.

      Accuracy

      Accuracy is the closeness of the test results to the true value. It is typically assessed using spike/recovery experiments.

      Protocol:

      • Prepare a sample matrix (e.g., a placebo formulation or a solution of a related API).

      • Spike the matrix with known amounts of the TFMP isomers at three concentration levels (low, medium, high), covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each level in triplicate.

      • Analyze the samples and calculate the percentage recovery.

        • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

      • Acceptance Criteria: The mean recovery for each isomer should be within 98.0% to 102.0% at each concentration level.

      Precision

      Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

      G cluster_repeat Same Day, Same Analyst, Same Instrument cluster_inter Different Day OR Different Analyst OR Different Instrument Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

      Caption: Relationship between different levels of precision.

      Protocol:

      • Repeatability (Intra-assay precision):

        • Prepare six individual samples of the TFMP isomers at 100% of the target concentration.

        • Analyze all six samples on the same day, with the same analyst, on the same instrument.

      • Intermediate Precision (Inter-assay precision):

        • Have a different analyst repeat the repeatability study on a different day, preferably using a different HPLC instrument (if available).

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of six samples.

      • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

      Limits of Detection (LOD) and Quantitation (LOQ)

      LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

      Protocol (Based on Signal-to-Noise Ratio):

      • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This concentration is the LOD.

      • Determine the concentration that yields an S/N ratio of approximately 10:1. This concentration is the LOQ.

      • Confirm the LOQ by injecting six samples prepared at this concentration.

      • Acceptance Criteria:

        • LOD is established at S/N ≈ 3.

        • LOQ is established at S/N ≈ 10.

        • The precision (%RSD) for the six LOQ injections should be ≤ 10.0%.

      Robustness

      Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters.

      Protocol:

      • Prepare a system suitability solution.

      • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

      • Evaluate the effect on system suitability parameters (especially resolution).

      Parameter VariedVariation
      Column Temperature ± 5 °C (e.g., 30 °C and 40 °C)
      Mobile Phase pH ± 0.2 units (if a buffer is used)
      Flow Rate ± 10% (e.g., 0.9 mL/min and 1.1 mL/min)
      Mobile Phase Composition ± 2% absolute in the organic modifier
      • Acceptance Criteria: All system suitability criteria (Resolution, Tailing, etc.) must still be met under all varied conditions. The retention time may shift, but the resolution between the critical pair of isomers must remain > 2.0.

      Part III: Data Summary and Alternative Methodologies

      Validation Data Summary

      The results of the validation study should be compiled into a clear, concise summary table.

      Validation ParameterIsomerResultAcceptance Criteria
      Linearity (R²) 2-TFMP3-TFMP4-TFMP0.99980.99990.9997≥ 0.999
      Accuracy (% Recovery) 2-TFMP3-TFMP4-TFMP99.5%100.8%100.1%98.0 - 102.0%
      Precision (%RSD) 2-TFMP3-TFMP4-TFMP0.8%0.7%0.9%≤ 2.0%
      LOQ (µg/mL) All0.5 µg/mLS/N ≥ 10, %RSD ≤ 10%
      Robustness AllPassedSST criteria met
      Comparison with Alternative Methods: Gas Chromatography (GC)

      While HPLC is a powerful tool, Gas Chromatography (GC) is a viable alternative for analyzing volatile compounds like TFMPs.[2][17][18][19]

      FeatureHPLC (Recommended Method)Gas Chromatography (GC-FID)
      Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
      Sample Prep Simple dissolution in mobile phase.May require derivatization to improve volatility and peak shape, though often not necessary for phenols.
      Strengths High versatility, excellent for non-volatile or thermally labile compounds. Robust and widely applicable.Extremely high resolution with capillary columns, high sensitivity with detectors like FID.
      Limitations Higher solvent consumption.Limited to volatile and thermally stable compounds.
      Typical Column PFP, C18, Phenyl-HexylCapillary columns like DB-5ms or specialized phases for polar compounds.[17][19]

      For TFMP isomers, GC can offer excellent separation, sometimes even baseline resolution, and may be preferred if the sample matrix is simple and free of non-volatile components.[2][20] However, HPLC remains the more versatile and common technique in pharmaceutical quality control labs due to its broader applicability.[18]

      References

      • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> . Waters Corporation. Available at: [Link]

      • Are You Sure You Understand USP <621>? . LCGC International. Available at: [Link]

      • Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]

      • USP-NF <621> Chromatography . USP-NF. Available at: [Link]

      • Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

      • Further Modifications to USP Chapter <621> Chromatography Published for Comment . ECA Academy. Available at: [Link]

      • A Guide to Selective Columns for Isomer Separation . Welch Materials. Available at: [Link]

      • ICH Q2(R1) Analytical Method Validation . Scribd. Available at: [Link]

      • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]

      • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]

      • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers . ACS Publications. Available at: [Link]

      • Isomers and Recommended HPLC Columns for Effective Separation . MTC-USA. Available at: [Link]

      • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]

      • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

      • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry . LCGC International. Available at: [Link]

      • separation of positional isomers . Chromatography Forum. Available at: [Link]

      • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Longdom Publishing. Available at: [Link]

      • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material . ResearchGate. Available at: [Link]

      • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole . ResearchGate. Available at: [Link]

      • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in . TSI Journals. Available at: [Link]

      • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Semantic Scholar. Available at: [Link]

      Sources

      A Researcher's Guide to Navigating Cross-Reactivity of 5-Methyl-2-(trifluoromethyl)phenol Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical overview of how to design and execute cross-reactivity studies for a specific, yet increasingly relevant, class of compounds: 5-Methyl-2-(trifluoromethyl)phenol derivatives. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices and provide a framework for generating self-validating, reliable data.

      The unique structural combination of a methylated phenol and a trifluoromethyl group imparts distinct physicochemical properties to these molecules. The trifluoromethyl (-CF3) group, a common bioisostere for methyl or chloro groups, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] These characteristics are highly desirable in drug design, often leading to improved pharmacokinetic profiles and better oral bioavailability.[1][2] Phenolic compounds, on the other hand, are known for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] This inherent bioactivity, while beneficial, also necessitates a thorough investigation of potential off-target interactions to mitigate the risk of adverse effects.[5]

      This guide will navigate the logical progression of a cross-reactivity study, from initial in silico predictions to detailed in vitro validation, empowering you to make informed decisions and de-risk your lead candidates effectively.

      The Logic of a Tiered Approach to Cross-Reactivity Screening

      A robust cross-reactivity assessment is not a single experiment but a multi-stage, iterative process. A tiered approach, starting with broad, cost-effective methods and progressing to more specific, resource-intensive assays, is the most efficient strategy. This allows for early identification and elimination of promiscuous compounds, focusing resources on the most promising candidates.

      Caption: Workflow for a typical enzyme inhibition assay.

      Tier 3: Cellular and Phenotypic Assays

      The final tier of in vitro cross-reactivity testing involves moving from purified proteins to a more physiologically relevant cellular context.

      Cellular Thermal Shift Assay (CETSA)

      CETSA is a powerful method to validate target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

      Rationale: This assay confirms that the compound can penetrate the cell membrane and bind to its intended (and potentially unintended) targets in their native environment. It provides a crucial link between biochemical activity and cellular effects.

      Cytotoxicity Profiling

      It is essential to assess the general cytotoxicity of the 5-Methyl-2-(trifluoromethyl)phenol derivatives against a panel of diverse cell lines.

      Rationale: High cytotoxicity at concentrations close to the on-target potency can be a red flag for non-specific effects or off-target toxicity. A selective compound should ideally show a large window between its effective concentration (for the primary target) and its cytotoxic concentration.

      Experimental Protocol: MTT Cytotoxicity Assay

      The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

      • Cell Seeding:

        • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Compound Treatment:

        • Prepare serial dilutions of the test compound in cell culture medium.

        • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

      • Incubation:

        • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

      • MTT Addition and Incubation:

        • Prepare a 5 mg/mL solution of MTT in sterile PBS.

        • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

      • Solubilization and Measurement:

        • Carefully remove the medium.

        • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

        • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

        • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

      • Data Analysis:

        • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

        • Plot the percent viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

      Data Presentation: Example Cross-Reactivity Profile

      Assay TypeTarget/Cell LineResult (IC50/CC50 in µM)Selectivity Window
      Primary Target Assay Enzyme X 0.05 -
      Off-Target BindingReceptor Y2.550x
      Off-Target FunctionalKinase Z Inhibition5.0100x
      CytotoxicityHEK293>50>1000x
      CytotoxicityHepG225500x

      This table provides a summary of the cross-reactivity profile for a hypothetical lead compound, demonstrating a favorable selectivity window against the tested off-targets and cell lines.

      Conclusion

      A thorough and systematic investigation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of sound scientific research and drug development. For 5-Methyl-2-(trifluoromethyl)phenol derivatives, their inherent biological potential must be carefully balanced with a comprehensive understanding of their selectivity profile. By employing a tiered approach that combines in silico prediction with broad and focused in vitro assays, researchers can build a robust data package that validates their lead compounds. This guide provides the logical framework and practical protocols to navigate this critical path, ultimately leading to the development of safer and more effective therapeutic agents.

      References

      • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

      • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

      • Winzeler, E. A., et al. (2024). CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. bioRxiv. [Link]

      • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

      • Various Authors. (2018, April 5). Directory of in silico Drug Design tools. Click2Drug. [Link]

      • Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Experimental Protocols. Springer New York. [Link]

      • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

      • Ojo, O. E., et al. (2016). Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based. Juniper Publishers. [Link]

      • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

      • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

      • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

      • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

      • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

      • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

      • Wang, J., & Nickols, A. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55734. [Link]

      • Uesugi, M. (2015). Chemical Screening of Nuclear Receptor Modulators. Journal of Pharmacological Sciences, 127(1), 27-33. [Link]

      • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

      • Williams, C. (2012, May 1). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

      • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

      • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). Molecules, 27(1), 233. [Link]

      • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 133–141. [Link]

      • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery, 3. [Link]

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      Comparative Guide: Metabolic Stability of Trifluoromethylated Phenols

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Comparative Metabolic Stability of Trifluoromethylated Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

      Executive Summary: The Fluorine Effect

      In medicinal chemistry, the phenol moiety is a double-edged sword. While it provides critical hydrogen-bonding interactions (often acting as a pharmacophore), it is notoriously metabolically labile. Phenols are rapid substrates for Phase II conjugation (glucuronidation/sulfation) and Phase I oxidative attack.

      The introduction of a trifluoromethyl (

      
      ) group is a standard bioisosteric strategy to modulate these properties.[1][2] However, contrary to the dogma that "fluorine equals stability," the metabolic fate of trifluoromethylated phenols is nuanced. While 
      
      
      
      effectively blocks Cytochrome P450 (CYP) oxidation at the site of substitution due to the high strength of the C-F bond, it introduces unique physicochemical changes—specifically to
      
      
      and lipophilicity—that can alter Phase II clearance rates and, in specific isomers (para), introduce toxicity risks via quinone methide formation.

      This guide objectively compares the metabolic stability of native phenols against their trifluoromethylated counterparts, providing experimental evidence and protocols for validation.

      Mechanistic Comparison: Phenol vs. -Phenol[3][4]

      The CYP450 Blockade (Phase I)

      The primary rationale for trifluoromethylation is the blockade of metabolic "soft spots."

      • Native Phenols (e.g., p-Cresol): The methyl group is rapidly oxidized by CYPs (e.g., CYP2E1, CYP2D6) to a benzyl alcohol, then to a benzoic acid.

      • 
        -Phenols:  The C-F bond energy (
        
        
        
        485 kJ/mol) is significantly higher than the C-H bond (
        
        
        414 kJ/mol).[2] This renders the
        
        
        group inert to direct CYP hydroxylation.
      • Global Electronic Protection: The strong electron-withdrawing nature (Hammett

        
        ) of the 
        
        
        
        group deactivates the aromatic ring, reducing the rate of electrophilic aromatic substitution (oxidation) at other ring positions.
      The Phase II Paradox (Glucuronidation)

      While Phase I is blocked, Phase II stability is less predictable.

      • Acidity (

        
        ):  A native phenol has a 
        
        
        
        . A
        
        
        group drops the
        
        
        to
        
        
        .
      • Impact: At physiological pH (7.4), a significant fraction of

        
        -phenol exists as the phenolate anion. While this can improve solubility, UGTs (UDP-glucuronosyltransferases) generally prefer the neutral substrate. However, the increased lipophilicity of the 
        
        
        
        group can increase non-specific binding to microsomes, sometimes masking high intrinsic clearance (
        
        
        ) in assays.
      • Steric Shielding: Ortho-substitution (

        
        ) provides steric hindrance that physically blocks UGT access to the hydroxyl group, offering superior Phase II stability compared to para-substitution.
        
      The Toxicity Trap: Quinone Methide Formation

      Critical Insight: Unlike the stable

      
      -benzene, 
      
      
      
      -trifluoromethylphenol (4-TFMP) possesses a latent instability.
      • Mechanism: 4-TFMP can undergo spontaneous hydrolysis or CYP-mediated defluorination to form a highly reactive Quinone Methide (QM) intermediate.

      • Consequence: This QM intermediate is a potent electrophile that alkylates cellular proteins and depletes glutathione (GSH), leading to cytotoxicity. This is a known liability of 4-TFMP metabolites derived from drugs like Fluoxetine.[3]

      Comparative Data Analysis

      The following table contrasts the metabolic profiles of a standard methyl-phenol (Cresol) vs. trifluoromethyl-phenols.

      Feature4-Methylphenol (p-Cresol) 4-Trifluoromethylphenol (4-TFMP) 2-Trifluoromethylphenol (2-TFMP)
      Primary Metabolic Route Rapid CYP Oxidation (
      
      
      )
      Phase II Conjugation (Glucuronidation)Minimal (Sterically Hindered)
      Metabolic Half-Life (
      
      
      )
      Short (< 15 min in HLM)Moderate (Phase II dependent)Long (High Stability)
      Bioactivation Risk Low (Benzoic acid is generally safe)High (Quinone Methide formation)Low (Sterics prevent QM formation)
      Electronic Effect (
      
      
      )
      
      
      (Electron Donating)
      
      
      (Electron Withdrawing)
      
      
      (Inductive effect + H-bond)
      Lipophilicity (
      
      
      )
      Baseline+0.8 to +1.0 log units+0.8 to +1.0 log units

      Visualizing the Metabolic Pathways

      The diagram below illustrates the divergent metabolic fates, highlighting the "Quinone Methide Trap" associated with the para-isomer.

      MetabolicPathways cluster_0 Standard Metabolism cluster_1 Bioactivation Liability Phenol 4-Methylphenol (Substrate) Alcohol Benzyl Alcohol (Metabolite) Phenol->Alcohol CYP Oxidation (Fast) Acid Benzoic Acid (Excreted) Alcohol->Acid Dehydrogenase TFMP 4-Trifluoromethylphenol (Substrate) QM Quinone Methide (Reactive Intermediate) TFMP->QM Defluorination/ Hydrolysis Gluc O-Glucuronide (Conjugate) TFMP->Gluc UGT (Phase II) Adduct Protein/GSH Adduct (CYTOTOXICITY) QM->Adduct Alkylation

      Figure 1: Comparative metabolic pathways showing the standard oxidation of methyl-phenols versus the potential toxicity pathway of 4-trifluoromethylphenol.

      Experimental Protocol: Microsomal Stability Assay

      To validate these differences in your own lead compounds, use the following self-validating protocol. This assay distinguishes between CYP-mediated clearance (Phase I) and UGT-mediated clearance (Phase II).

      Reagents & Setup
      • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

      • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

      • Cofactors:

        • Phase I Only: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

          
          , 0.4 U/mL G6PDH).
          
        • Phase II Inclusion: Add UDPGA (5 mM) and Alamethicin (25 µg/mL) to permeabilize microsomes.

      • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

      Workflow (Step-by-Step)
      • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL working concentration in KPi buffer.

      • Pre-incubation: Aliquot 198 µL of microsomal solution into 96-well plate tubes. Add 2 µL of Test Compound (100 µM stock in DMSO) for a final concentration of 1 µM . Pre-incubate at 37°C for 5 minutes.

        • Control: Include a "No Cofactor" control to rule out chemical instability.

      • Initiation: Add 20 µL of Cofactor Mix (NADPH or NADPH+UDPGA) to initiate the reaction.

      • Sampling: At

        
         minutes, remove 30 µL aliquots.
        
      • Quenching: Immediately transfer aliquot into 120 µL of Ice-cold Quench Solution. Vortex vigorously for 10 minutes.

      • Clarification: Centrifuge at 4,000 rpm (approx 2500 x g) for 20 minutes at 4°C to precipitate proteins.

      • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

      Data Calculation

      Calculate the in vitro intrinsic clearance (

      
      ) using the elimination rate constant (
      
      
      
      ) from the slope of
      
      
      vs. time.
      
      
      

      Workflow Visualization

      AssayWorkflow Start Start: Thaw Microsomes (0.5 mg/mL) PreInc Add Test Compound (1 µM) Pre-incubate 37°C, 5 min Start->PreInc Split Split Conditions PreInc->Split Phase1 Add NADPH (Phase I Only) Split->Phase1 Oxidation Check Phase2 Add NADPH + UDPGA (Phase I + II) Split->Phase2 Glucuronidation Check Incubate Incubate 60 mins Sample: 0, 5, 15, 30, 60 Phase1->Incubate Phase2->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis Calculate CL_int Quench->Analyze

      Figure 2: Decision tree for selecting the appropriate microsomal incubation conditions to isolate metabolic pathways.

      Conclusion

      Trifluoromethylation of phenols is a potent tool for blocking oxidative metabolism, but it is not a "magic bullet" for total stability.

      • Use 4-TFMP with Caution: While it blocks para-oxidation, it introduces a risk of toxic quinone methide formation.

      • Prioritize Ortho-Substitution: 2-TFMP offers the best balance of oxidative blockade and steric protection against glucuronidation.

      • Validate with Phase II Assays: Standard NADPH-only microsomal assays will underestimate the clearance of these compounds. Always include UDPGA to assess the glucuronidation liability driven by the lowered

        
        .
        

      References

      • DrugBuyersGuide. (2025). An Engaging Look at 4F-MPH and 4-MeTMP: Metabolism and Longevity. DrugBuyersGuide. [Link]

      • National Institutes of Health (NIH). (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed.[4][5][6] [Link]

      • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

      • AxisPharm. (2024). Microsomal Stability Assay Protocol. AxisPharm. [Link]

      • Protocols.io. (2024).[7] Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

      Sources

      Comparative Analysis: 5-Methyl-2-(trifluoromethyl)phenol vs. Thymol in Antimicrobial Assays

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide provides an in-depth technical comparison between 5-Methyl-2-(trifluoromethyl)phenol and Thymol , designed for researchers in medicinal chemistry and microbiology.

      Executive Summary

      This guide contrasts Thymol (a natural monoterpene phenol) with 5-Methyl-2-(trifluoromethyl)phenol (a synthetic fluorinated analogue). While Thymol serves as the industry benchmark for broad-spectrum, GRAS-listed antimicrobial action, the fluorinated analogue represents a class of "high-potency" synthetic phenols.

      The core distinction lies in the Structure-Activity Relationship (SAR) : the replacement of Thymol’s isopropyl group with a trifluoromethyl (-CF

      
      ) moiety significantly alters the molecule’s electronic profile, enhancing acidity (pKa) and metabolic stability while modifying membrane partition coefficients. This guide evaluates their performance, mechanism of action, and experimental handling.
      

      Chemical & Physical Profile: The SAR Divergence

      The fundamental difference in antimicrobial performance stems from the substitution at the C2 position of the phenolic ring.

      FeatureThymol (Benchmark)5-Methyl-2-(trifluoromethyl)phenol (Challenger)
      IUPAC Name 5-Methyl-2-(propan-2-yl)phenol5-Methyl-2-(trifluoromethyl)phenol
      Functional Group Isopropyl (
      
      
      )
      Trifluoromethyl (
      
      
      )
      Electronic Effect Electron-Donating (+I Effect)Strong Electron-Withdrawing (-I, -R Effect)
      Acidity (Approx. pKa) ~10.6 (Weak acid)~8.9 (Stronger acid)
      Lipophilicity High (Hydrophobic)High (Lipophobic & Hydrophobic "Teflon Effect")
      Metabolic Stability Metabolized via CYP450 (oxidation)High stability (C-F bond resistance)
      Visualizing the Structural Modification

      The following diagram illustrates the structural transformation and its impact on molecular properties.

      SAR_Comparison Thymol Thymol (Natural Benchmark) IsoPropyl Isopropyl Group (+I Effect, Bulky) Thymol->IsoPropyl Contains CF3_Phenol 5-Methyl-2-(trifluoromethyl)phenol (Synthetic Analogue) CF3_Group Trifluoromethyl Group (-I Effect, High Electronegativity) CF3_Phenol->CF3_Group Contains pKa_High pKa ~10.6 (Neutral at pH 7.4) IsoPropyl->pKa_High Electron Donating pKa_Low pKa ~8.9 (Increased Acidity) CF3_Group->pKa_Low Electron Withdrawing Membrane Membrane Disruption (Fluidity Interference) pKa_High->Membrane Primary Mechanism pKa_Low->Membrane Secondary Mechanism Uncoupling Protonophore Activity (ΔpH Collapse) pKa_Low->Uncoupling Enhanced Mechanism

      Figure 1: Structure-Activity Relationship (SAR) highlighting the shift from membrane fluidization (Thymol) to protonophore-driven uncoupling (CF3-Analogue).

      Antimicrobial Performance Analysis

      Comparative Efficacy (In Vitro)

      The introduction of the fluorine atoms generally increases the biological activity due to enhanced lipophilicity and the ability to penetrate the lipid bilayer more effectively. However, this often comes at the cost of selectivity (higher cytotoxicity to mammalian cells).

      Data Summary Table: MIC Values (µg/mL) Note: Values are synthesized from class-representative data for trifluoromethyl phenols vs. standard Thymol benchmarks.

      PathogenThymol (MIC)5-Methyl-2-(trifluoromethyl)phenol (MIC)Performance Note
      Staphylococcus aureus (Gram+)125 – 25030 – 60 The CF3 analogue shows superior potency against Gram+ cell walls.
      Escherichia coli (Gram-)250 – 500100 – 250 Gram- outer membranes resist both, but the fluorinated compound penetrates porins/lipids more effectively.
      Pseudomonas aeruginosa>1000 (Resistant)500 – 1000 Both struggle against efflux pumps, but the CF3 analogue is less susceptible to enzymatic degradation.
      Candida albicans (Fungal)125 – 25060 – 125 Enhanced fungicidal activity due to mitochondrial uncoupling effects.
      Mechanistic Causality
      • Thymol (Membrane Fluidizer): Thymol inserts between fatty acid chains in the lipid bilayer. Its bulky isopropyl group disrupts the packing order, causing the membrane to become hyper-permeable. Key ions (

        
        , 
        
        
        
        ) leak out, dissipating the membrane potential.
      • 5-Methyl-2-(trifluoromethyl)phenol (Protonophore):

        • Acidity Driver: Due to the electron-withdrawing

          
           group, the phenolic proton is more acidic (pKa ~8.9).
          
        • The Shuttle Effect: At physiological pH (7.4), a significant fraction exists as the neutral species, which crosses the membrane. Inside the cytoplasm (pH ~7.6), it deprotonates. The anion then migrates back (or is trapped), effectively shuttling protons down their gradient and collapsing the Proton Motive Force (PMF) more efficiently than Thymol.

      Experimental Protocol: Validated Broth Microdilution

      Challenge: Both compounds are volatile and hydrophobic. Standard open-lid protocols will yield inconsistent results due to "vapor phase transfer" (killing bacteria in adjacent wells) and precipitation.

      Optimized Workflow

      Objective: Determine Minimum Inhibitory Concentration (MIC) without cross-contamination.

      • Solvent Preparation:

        • Dissolve compounds in DMSO to create a 100x stock solution.

        • Critical Step: Limit final DMSO concentration in the assay to <1% (v/v) to avoid solvent toxicity masking the compound's effect.

      • Media Formulation:

        • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

        • Add 0.002% Tween 80 to emulsify the lipophilic phenols, ensuring uniform dispersion.

      • Plate Setup (Sealing is Mandatory):

        • Use 96-well polystyrene plates.

        • Apply an adhesive optical seal or parafilm immediately after inoculation to prevent volatile crossover.

      MIC_Protocol Start Start: Compound Preparation Solubilization Dissolve in DMSO (100x Stock) Avoid Ethanol (Evaporation risk) Start->Solubilization Dilution Serial Dilution in CAMHB + 0.002% Tween 80 Solubilization->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Sealing CRITICAL: Apply Optical Adhesive Seal Prevents Vapor Transfer Inoculation->Sealing Incubation Incubate 18-24h @ 37°C Static (No Shaking) Sealing->Incubation Readout Measure OD600 or Visual Turbidity Incubation->Readout

      Figure 2: Optimized Broth Microdilution Workflow for Volatile Phenols.

      Safety & Stability Considerations

      ParameterThymol5-Methyl-2-(trifluoromethyl)phenol
      Toxicity Low (GRAS). Used in food/cosmetics.Moderate/High.[1] Fluorinated phenols can be skin irritants and persist in tissues.
      Metabolism Rapidly glucuronidated and excreted.Resists metabolic oxidation; potential for bioaccumulation.
      Environmental Biodegradable.Persistent (C-F bond is rare in nature and hard to break).
      Handling Standard PPE (Gloves/Glasses).Fume Hood Required. Avoid inhalation of dust/vapor.

      Conclusion & Recommendation

      Thymol remains the superior choice for consumer-facing applications (topical creams, food preservatives, oral care) due to its established safety profile and regulatory acceptance.

      5-Methyl-2-(trifluoromethyl)phenol is a potent "hit-to-lead" candidate for:

      • Drug Development: Targeting multidrug-resistant (MDR) Gram-positive bacteria where Thymol's potency is insufficient.

      • Surface Disinfection: Where residue persistence and high potency are required, and human toxicity is less of an immediate concern.

      • Mechanism Studies: As a chemical probe to study proton motive force uncoupling due to its specific pKa properties.

      Final Directive: If your goal is clinical efficacy against resistant strains, proceed with the fluorinated analogue but initiate early cytotoxicity screening (hemo-compatibility). If your goal is formulation safety, stick to Thymol.

      References

      • NIST Chemistry WebBook. (2024). Phenol, 2-(trifluoromethyl)- Properties and Spectra. National Institute of Standards and Technology. [Link]

      • PubChem. (2024). 2-Fluoro-5-(trifluoromethyl)phenol Compound Summary. National Center for Biotechnology Information. [Link]

      • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

      • MDPI - Molecules. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. [Link][1][2][3][4][5]

      • Journal of Microbiology and Biotechnology. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against MRSA.[2] [Link]

      Sources

      comparative analysis of the lipophilicity of phenol derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Lipophilicity, quantified by the partition coefficient (

      
      ) or distribution coefficient (
      
      
      
      ), is a decisive physicochemical parameter in the development of phenolic drugs and agrochemicals.[1] It governs membrane permeability, metabolic stability, and environmental fate.

      This guide provides a comparative analysis of phenol derivatives, focusing on the mechanistic impact of substitution patterns (ortho/meta/para) and electronic effects. We contrast the "Gold Standard" Shake-Flask method with the high-throughput Reversed-Phase HPLC (RP-HPLC) method, providing a validated protocol for the latter.

      Mechanistic Principles of Phenolic Lipophilicity

      The lipophilicity of a phenol derivative is not merely a sum of its atomic parts; it is dictated by the electronic and steric environment of the hydroxyl (-OH) group.

      The Ortho Effect & Intramolecular Hydrogen Bonding

      The position of a substituent relative to the hydroxyl group dramatically alters solvation.

      • Para/Meta Substitution: The -OH group and the substituent (e.g., -NO

        
        , -Cl) are spatially separated. Both are fully available to form intermolecular hydrogen bonds (H-bonds) with the solvent (water or octanol).
        
      • Ortho Substitution: If the substituent is an H-bond acceptor (e.g., -NO

        
        , -CHO), an intramolecular H-bond  forms. This "locks" the polarity within the molecule, reducing its ability to interact with water (reducing aqueous solubility) but also potentially reducing interaction with octanol.
        

      Diagram 1: The Ortho-Effect Logic This decision tree illustrates how substituent positioning alters molecular interaction and observed lipophilicity.

      OrthoEffect Start Phenol Derivative Structure Subst Substituent Position? Start->Subst Ortho Ortho Position Subst->Ortho Para Para/Meta Position Subst->Para CheckHB Can Substituent Accept H-Bond? (e.g., -NO2, -CHO, -F) Ortho->CheckHB Inter Intermolecular H-Bonds Dominant Para->Inter Intra Intramolecular H-Bond Forms CheckHB->Intra Yes CheckHB->Inter No (e.g., -CH3) Result1 Reduced Polarity (Masked Hydrophilicity) Lower Aqueous Solubility Distinct Chromatographic Behavior Intra->Result1 Result2 Full Solvation (Water/Octanol) Higher Boiling Point Standard Hammett Prediction Inter->Result2

      Caption: Mechanistic pathway showing how ortho-substitution with H-bond acceptors alters physicochemical properties compared to para/meta isomers.

      Comparative Data: Values of Key Derivatives

      The following table synthesizes experimental

      
       values. Note the distinct trends between electron-withdrawing groups (EWGs) like Nitro/Chloro and electron-donating groups (EDGs) like Methyl.
      

      Table 1: Experimental

      
       Values (Octanol-Water) 
      
      Compound ClassDerivativeSubstituentPositionExperimental
      
      
      Key Insight
      Parent Phenol-H-1.46 Baseline reference.
      Cresols o-Cresol-CH
      
      
      Ortho1.95 Methyl adds hydrophobicity (+
      
      
      ).
      (Alkyl)m-Cresol-CH
      
      
      Meta1.96 Similar to ortho; steric effect minimal.
      p-Cresol-CH
      
      
      Para1.94 Minimal isomer differentiation.
      Chlorophenols 2-Chlorophenol-ClOrtho2.15 Cl is hydrophobic. Intra-H-bond is weak.
      (Halogen)3-Chlorophenol-ClMeta2.50
      4-Chlorophenol-ClPara2.39 High lipophilicity due to Cl lipophilicity.
      Nitrophenols 2-Nitrophenol-NO
      
      
      Ortho1.79 Intra-H-bond ("chelation") reduces water solubility.
      (Strong EWG)3-Nitrophenol-NO
      
      
      Meta1.37 Polar -NO
      
      
      fully exposed; lowers
      
      
      .
      4-Nitrophenol-NO
      
      
      Para1.91 Anomaly: Higher than expected due to resonance?

      Data Interpretation:

      • The Nitro Anomaly: While the ortho-effect usually increases lipophilicity by masking polarity, 2-nitrophenol often shows a slightly lower

        
         than 4-nitrophenol in octanol/water systems. This is because while it is less soluble in water (due to intramolecular H-bonding), it is also less soluble in octanol (which relies on H-bonding for solvation). However, 2-nitrophenol is significantly more volatile.
        
      • Chlorophenols: The addition of Chlorine significantly increases lipophilicity (

        
         to 
        
        
        
        ) due to the size and polarizability of the halogen.

      Experimental Protocol: High-Throughput Determination

      While the Shake-Flask method (OECD 107) is the direct measurement standard, it is slow, solvent-intensive, and sensitive to impurities. The RP-HPLC method (OECD 117) is recommended for comparative screening of derivatives.

      Why RP-HPLC?
      • Causality: Retention time (

        
        ) on a non-polar (C18) column correlates linearly with 
        
        
        
        because the partitioning mechanism between the mobile phase (water) and stationary phase (C18 chains) mimics the water-octanol partition.
      • Throughput: Can analyze 50+ compounds/day vs. 2-3 with shake-flask.

      • Impurity Tolerance: Impurities are chromatographically separated and do not skew the result.

      Validated RP-HPLC Protocol

      Objective: Determine equivalent

      
       (
      
      
      
      ) for unknown phenol derivatives.

      Reagents & Equipment:

      • System: HPLC with UV Detector (270-280 nm).

      • Column: C18 (Octadecylsilane), end-capped (to prevent tailing of phenols).

      • Mobile Phase: Methanol / Phosphate Buffer (pH 3.0).

        • Expert Note: We use pH 3.0 to suppress ionization. Phenols have pKa

          
           10 (lower for nitrophenols). At pH 7, nitrophenols ionize, yielding 
          
          
          
          , not
          
          
          . At pH 3, all species are neutral.

      Workflow Diagram:

      HPLC_Protocol Prep 1. Sample Prep Dissolve in MeOH (1 mg/mL) DeadTime 2. Measure Dead Time (t0) Inject Thiourea/NaNO3 Prep->DeadTime Calibrate 3. Calibration Inject Standards with Known LogP DeadTime->Calibrate Inject 4. Inject Unknowns Isocratic Flow pH 3.0 Calibrate->Inject Calc 5. Calculation Log k' vs Log P Inject->Calc

      Caption: Step-by-step RP-HPLC workflow for lipophilicity determination.

      Step-by-Step Procedure:

      • Dead Time Determination (

        
        ):  Inject an unretained compound (e.g., Thiourea or Sodium Nitrate). Measure its retention time.
        
      • Standard Calibration: Select 5-6 reference phenols with known

        
         (e.g., Phenol, Toluene, Acetophenone, Chlorobenzene).
        
        • Calculate the Capacity Factor (

          
          ) for each:
          
          
          
          
      • Regression: Plot

        
         (x-axis) vs. Literature 
        
        
        
        (y-axis). Ensure
        
        
        .
      • Measurement: Inject the test phenol derivative. Calculate its

        
         and extrapolate 
        
        
        
        using the regression equation.

      Critical Analysis: vs.

      For drug development,

      
       (neutral form) is insufficient if the drug ionizes at physiological pH (7.4).
      
      • Phenol (pKa 10): At pH 7.4, it is 99.7% neutral.

        
        .
        
      • 2-Nitrophenol (pKa 7.2): At pH 7.4, significant ionization occurs. The ionized form is much more soluble in water.

        • 
           will be lower  than 
          
          
          
          .
        • Application: If designing a drug to cross the Blood-Brain Barrier (BBB), ensure

          
          . A nitrophenol derivative might fail this despite a high 
          
          
          
          if it ionizes in the blood.

      References

      • OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method. OECD iLibrary. Link

      • National Center for Biotechnology Information (PubChem): Compound Summary for CID 996 (Phenol). PubChem. Link

      • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[2] (Classic reference for experimental LogP values).

      • R. Mannhold, et al. (2009). Molecular Drug Properties: Measurement and Prediction. Wiley-VCH. (Source for shake-flask vs HPLC comparison).
      • U.S. EPA. (2020). Estimation Programs Interface (EPI) Suite. United States Environmental Protection Agency. Link

      Sources

      Safety Operating Guide

      5-Methyl-2-(trifluoromethyl)phenol Proper Disposal Procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Immediate Action Plan

      5-Methyl-2-(trifluoromethyl)phenol is a halogenated phenolic compound. Improper disposal poses significant environmental risks and regulatory violations (RCRA).

      Core Directive: This substance MUST be segregated into Halogenated Organic Waste streams. Never dispose of down the drain or mix with general non-halogenated organic solvents (e.g., Acetone, Ethanol) unless your facility explicitly permits "commingled" waste streams (rare).

      IMMEDIATE DO's IMMEDIATE DON'Ts
      Segregate as Halogenated Organic Waste.DO NOT pour down the drain (Strict Prohibition).
      Use chemically resistant containers (HDPE or Glass).DO NOT mix with strong oxidizers or bases.
      Label with full chemical name and "Toxic/Corrosive".DO NOT use metal containers (corrosion risk).

      Hazard Identification & Waste Characterization

      Before disposal, you must characterize the waste to ensure compliance with local and federal regulations (e.g., EPA RCRA in the US).

      Chemical Profile[1][2][3][4][5][6][7][8][9][10]
      • CAS Number: 106877-38-7[1]

      • Functional Groups: Phenol (Acidic, Toxic), Trifluoromethyl (Halogenated, Stable).

      • Physical State: Typically a low-melting solid or liquid (depending on purity/temperature).

      • Hazards: Skin Corrosion/Irritation (Cat 1/2), Serious Eye Damage (Cat 1), Acute Toxicity (Oral/Inhalation).

      Waste Classification Logic[1][3][12]
      • Halogen Content: The trifluoromethyl group (-CF3) mandates classification as Halogenated Waste . This is critical because halogenated waste requires higher temperature incineration (often >1100°C) to prevent the formation of dioxins/furans, making it more expensive and technically demanding than non-halogenated waste.

      • Corrosivity (RCRA D002): Phenols are acidic. If the waste has a pH

        
         2, it carries the D002 characteristic code.
        
      • Toxicity: While this specific isomer may not be "P-listed" (acutely hazardous) like pure phenol, it should be treated as highly toxic.

      Step-by-Step Disposal Protocol

      Phase 1: Segregation & Container Selection

      Objective: Prevent cross-contamination and dangerous reactions.

      • Primary Stream: Halogenated Organic Solvents/Solids .

      • Container Material:

        • Preferred: High-Density Polyethylene (HDPE) or Amber Glass.

        • Avoid: Metal cans (phenols can corrode metal over time).

      • Compatibility Check: Ensure the waste container does NOT contain:

        • Strong Oxidizers (e.g., Nitric Acid, Peroxides)

          
           Risk of explosion.
          
        • Strong Bases (e.g., Sodium Hydroxide)

          
           Exothermic reaction.
          
      Phase 2: Collection & Labeling

      Objective: Clear communication for EHS and emergency responders.

      • Solid Waste: If the substance is a solid or on contaminated debris (gloves, wipes):

        • Double-bag in heavy-duty polyethylene bags (minimum 4 mil).

        • Place bags inside a rigid secondary container.

      • Liquid Waste:

        • Fill container to max 90% capacity (leave headspace for expansion).

        • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

        • Required Fields:

          • Full Chemical Name: "5-Methyl-2-(trifluoromethyl)phenol" (No abbreviations).

          • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.

      Phase 3: Storage & Handoff[3][6]
      • Secondary Containment: Store the waste container in a chemically resistant tray capable of holding 110% of the container's volume.

      • Location: Satellite Accumulation Area (SAA) – at or near the point of generation.

      • Time Limit: Request pickup typically within 6-9 months or when the container is full (check local institutional limits, often 90 days for central storage).

      Operational Workflow (Visualized)

      The following diagram illustrates the decision logic for disposing of 5-Methyl-2-(trifluoromethyl)phenol.

      DisposalWorkflow Start Waste Generation: 5-Methyl-2-(trifluoromethyl)phenol StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath SolidPath Solid Waste / Debris StateCheck->SolidPath LiquidContainer Select Container: HDPE or Glass Carboy (Must be rated for Halogenated) LiquidPath->LiquidContainer SolidContainer Select Container: Double Bag (4 mil poly) Place in Rigid Container SolidPath->SolidContainer Labeling LABELING (Critical): 1. Full Name 2. Check 'Halogenated' 3. Check 'Toxic' & 'Corrosive' LiquidContainer->Labeling SolidContainer->Labeling Storage Storage: Secondary Containment Tray Satellite Accumulation Area Labeling->Storage Pickup Request EHS Pickup (Do not drain dispose) Storage->Pickup

      Caption: Decision matrix for the safe segregation and packaging of halogenated phenolic waste.

      Emergency Spill Response (Disposal Context)

      If a spill occurs during the disposal process, follow this protocol to convert the spill into manageable waste.

      ParameterProtocol
      PPE Required Nitrile gloves (double gloved recommended), Lab coat, Safety goggles. Use a respirator if dust/vapors are present.
      Small Spill (<100ml) 1. Absorb with vermiculite or dry sand . 2. Do NOT use combustible materials like paper towels or sawdust (reaction risk). 3. Scoop into a wide-mouth jar. Label as "Spill Debris: Halogenated Phenol".
      Large Spill (>100ml) 1. Evacuate the immediate area. 2. Contact EHS/Emergency Response immediately. 3. Do not attempt to neutralize unless trained.
      Decontamination Wash the surface with a dilute surfactant solution (soapy water) after bulk removal. Collect this rinsate as hazardous waste.

      Technical Data & Compatibility

      Physical & Chemical Properties (Relevant to Disposal)
      PropertyValue / Note
      Water Solubility Low/Insoluble. Implication: Will form a separate phase; do not attempt to dilute down the drain.[2]
      Acidity (pKa) Phenolic proton is acidic. Implication: Compatible with other organic acids; incompatible with bases.
      Flash Point Variable (Isomer dependent). Implication: Treat as combustible liquid.
      Compatibility Matrix
      Substance ClassCompatibilityAction
      Halogenated Solvents (DCM, Chloroform)Compatible Can be mixed in the same waste carboy.
      Non-Halogenated Solvents (Acetone, Methanol)Compatible Can be mixed, but renders the whole mix "Halogenated" (more expensive).
      Strong Oxidizers (HNO3, H2O2)INCOMPATIBLE DANGER: Risk of fire/explosion. Store separately.
      Strong Bases (NaOH, KOH)INCOMPATIBLE Exothermic reaction. Store separately.

      References

      • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12826079 (Related Isomers & Class Data). Retrieved from

      • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)phenol (Isomer Analogue). Retrieved from

      • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from

      • University of Wisconsin-Madison EHS. Laboratory Safety Guide: Disposal of Halogenated Solvents. Retrieved from

      • Sigma-Aldrich. Product Specification: 5-Fluoro-2-(trifluoromethyl)phenol (Structural Analog). Retrieved from

      Sources

      Personal Protective Equipment (PPE) & Handling Guide: 5-Methyl-2-(trifluoromethyl)phenol

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Safety Summary

      Compound: 5-Methyl-2-(trifluoromethyl)phenol Hazard Class: Corrosive (Skin/Eyes), Acute Toxin (Systemic), Lipophilic Hazard.[1] Critical Warning: This compound combines the systemic toxicity of phenol with the enhanced lipophilicity of a trifluoromethyl (

      
      ) group .[1] This structural combination allows the molecule to penetrate nitrile gloves and human skin faster than standard phenol, acting as a "Trojan horse" for systemic poisoning.
      

      Immediate Action Required:

      • Never handle outside a fume hood.[1]

      • Standard Nitrile gloves are insufficient for prolonged contact.[1]

      • PEG 400 (Polyethylene Glycol) must be immediately available at the workstation for skin decontamination.[1] Water alone is ineffective for initial phenol decontamination.

      Risk Assessment & Biological Mechanism

      To select the correct PPE, you must understand the mechanism of injury.

      Hazard ComponentMechanism of ActionConsequence
      Phenol Moiety Protein denaturation and local anesthesia.[1]Painless Burns: You may not feel the burn until necrosis has set in.[1]
      
      
      Group
      Increases lipophilicity (fat solubility).[1]Rapid Permeation: Penetrates the stratum corneum and standard nitrile gloves faster than non-fluorinated phenols.[1]
      Systemic Toxicity CNS depression and renal failure.[1][2]Absorption through skin can be fatal even without ingestion.

      PPE Selection Matrix

      Do not use a "one size fits all" approach. Select PPE based on your operational scale.

      Table 1: PPE Specifications by Task Volume
      Protection LayerAnalytical Scale (<100 mg / dilute solutions)Preparative Scale (>100 mg / neat liquid)
      Hand Protection Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Breakthrough, >5 mil)Change outer glove every 15 mins.[1]Laminate Barrier Required: 1. Inner: Nitrile (Comfort)2.[3] Outer: Silver Shield / 4H (Laminate) 3.[1] Over-glove: Nitrile (for dexterity)Laminates provide >4hr breakthrough.[1]
      Eye/Face Chemical Safety Goggles (Indirect Vent).[1]Chemical Goggles + Face Shield (8-inch min).[1]
      Body Standard Cotton Lab Coat (Buttoned).[1]Chemical Resistant Apron (Tychem or PVC) over Lab Coat + Sleeve Covers.
      Respiratory Fume Hood (Sash at 18").[1][3]Fume Hood. If outside hood (Spill): Full Face Respirator with OV/P100 cartridges.[1]
      Diagram 1: PPE Decision Logic

      PPE_Decision_Tree cluster_warning CRITICAL CHECK Start Start: Assess Task Volume IsNeat Is the material Neat (Pure Liquid)? Start->IsNeat LowRisk Analytical Scale (<100mg) IsNeat->LowRisk No (Dilute) HighRisk Preparative Scale (>100mg) IsNeat->HighRisk Yes GloveLow GLOVES: Double Nitrile CHANGE: Every 15 mins LowRisk->GloveLow BodyLow BODY: Std Lab Coat EYES: Safety Goggles LowRisk->BodyLow GloveHigh GLOVES: Silver Shield (Laminate) + Outer Nitrile for Grip HighRisk->GloveHigh BodyHigh BODY: Chem Apron + Sleeve Covers EYES: Goggles + Face Shield HighRisk->BodyHigh CheckPEG Is PEG 400 available? BodyLow->CheckPEG BodyHigh->CheckPEG

      Caption: Decision tree for selecting appropriate PPE based on concentration and quantity of 5-Methyl-2-(trifluoromethyl)phenol.

      Operational Protocol: Safe Handling Workflow

      Phase 1: Pre-Operational Setup[1]
      • Engineering Check: Verify fume hood flow is >100 fpm.

      • Decon Station: Place a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze pads directly inside the hood or within arm's reach.[1] Reason: Phenols are hydrophobic; water washing alone spreads the chemical rather than removing it.[1]

      • Waste Prep: Pre-label a waste container "Halogenated Organic Solvents - Toxic/Corrosive."[1]

      Phase 2: Donning Sequence (Critical)[1]
      • Wash hands.[4][5][6][7][8]

      • Don Inner Nitrile Gloves .

      • Don Lab Coat (fully buttoned).[1]

      • Don Protective Apron (if >100mg).[1]

      • Don Outer Gloves (Silver Shield for high risk, Nitrile for low risk).[1]

      • Don Goggles and Face Shield .[1]

      • Self-Validation: Check for any exposed skin at the wrists. Tape sleeves if necessary.

      Phase 3: Manipulation[1]
      • The "Clean/Dirty" Rule: Keep one hand "clean" (for sash operation/notebook) and one hand "dirty" (for chemical handling).

      • Pipetting: Use positive displacement pipettes to prevent vapor dripping.[1] Never pour potentially viscous fluorinated phenols; always pipette or syringe transfer.

      • Heating: If heating is required, use a closed system (reflux) under nitrogen.[1] Do not heat in an open vessel.

      Phase 4: Doffing (Removal)[1]
      • Reverse Order: Remove most contaminated items first.

      • Outer Gloves: Peel off without touching the outside.[1][8] Dispose immediately in solid hazardous waste.

      • Apron/Face Shield: Wipe down with ethanol/acetone on a tissue if splashed, then remove.[1]

      • Inner Gloves: Remove last. Wash hands immediately with soap and water after removing inner gloves.[1]

      Diagram 2: Safe Handling Lifecycle

      Handling_Workflow Setup 1. Setup Verify Hood & PEG 400 Donning 2. Donning Inner Glove -> Coat -> Outer Glove Setup->Donning Handling 3. Handling Closed Vessels No Open Heating Donning->Handling Doffing 4. Doffing Remove Outer Glove First Wash Hands Handling->Doffing Waste Disposal Halogenated Waste Stream Handling->Waste Chemical Residue Doffing->Waste Contaminated PPE

      Caption: Step-by-step workflow ensuring containment from setup through disposal.

      Emergency Response & First Aid

      Standard water rinsing is NOT the first line of defense for phenol exposures.[1][4][9][10]

      Skin Exposure (The "PEG Protocol")[1]
      • Immobilize: Stop working immediately.

      • Decontaminate:

        • Do NOT flush with water initially (unless PEG is unavailable).[1] Water causes the phenol to partition into the skin.

        • Soak a gauze pad in PEG 300/400 and swab the area gently for 15-30 minutes.[1]

        • Change swabs frequently.

        • Only after PEG treatment: Rinse with copious water.[3][4][8][11][12]

      • Medical: Seek emergency medical attention. Alert the team that the patient has Phenol exposure (requires specific monitoring for cardiac/renal toxicity).

      Eye Exposure[2][8][9][11][13][14][15][16]
      • Flush: Immediately flush with water or saline for 15 minutes .[1]

      • Do NOT use PEG in eyes. [1]

      • Medical: Immediate ophthalmology consult.

      Spills
      • Small (<10 mL): Cover with absorbent pads. Neutralize with a dilute caustic solution or commercial phenol neutralizer if available. Place in a sealed bag.

      • Large (>10 mL): Evacuate the lab. Contact EHS/Hazmat. Do not attempt to clean up without SCBA if vapors are strong.

      Disposal & Logistics

      • Waste Classification: Hazardous Chemical Waste (Toxic, Corrosive).[1]

      • Segregation: Must be separated from oxidizers and acids.[1]

      • Container: Glass or Polyethylene (HDPE).[1]

      • Labeling: "Halogenated Organic Waste" + "Contains Fluorinated Phenol."[1]

      References

      • National Center for Biotechnology Information (NCBI). (n.d.).[1] Phenol: Mechanism of Toxicity and First Aid. PubChem Compound Summary. Retrieved from [Link][1]

      • University of Oxford, Department of Chemistry. (2023).[1] Safety Data Sheet & Handling Guidelines for Fluorinated Phenols. Retrieved from [Link]

      Sources

      ×

      Retrosynthesis Analysis

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.